Sporidesmin
説明
Structure
3D Structure
特性
CAS番号 |
1456-55-9 |
|---|---|
分子式 |
C18H20ClN3O6S2 |
分子量 |
474 g/mol |
IUPAC名 |
(1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,18-trimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C18H20ClN3O6S2/c1-16-14(24)22-13-17(26,12(23)18(22,30-29-16)15(25)21(16)3)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3/t12-,13-,16-,17-,18-/m1/s1 |
InChIキー |
QTONANGUNATZOU-ICTVWZTPSA-N |
SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
異性体SMILES |
C[C@@]12C(=O)N3[C@@H]4[C@]([C@H]([C@]3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
正規SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
同義語 |
isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |
製品の起源 |
United States |
Foundational & Exploratory
Sporidesmin: A Comprehensive Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmin, a mycotoxin produced by the fungus Pithomyces chartarum, is a potent hepatotoxin responsible for the disease known as facial eczema in ruminants.[1][2] Its complex chemical structure, characterized by a reactive epidithiodioxopiperazine ring, is central to its biological activity.[3][4][5] This technical guide provides an in-depth analysis of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a thorough examination of its molecular mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in mycotoxin research, toxicology, and the development of potential therapeutic interventions.
Chemical Structure and Identification
This compound is an organic heteropentacyclic compound with a complex stereochemistry.[6][7] The core of its structure is the epidithiodioxopiperazine (ETP) ring system, which is responsible for its toxicity.[3][4][5]
Table 1: Chemical Identifiers of this compound A
| Identifier | Value | Reference |
| Molecular Formula | C₁₈H₂₀ClN₃O₆S₂ | [6][8] |
| IUPAC Name | (1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,18-trimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.0¹﹐¹².0³﹐¹¹.0⁴﹐⁹]octadeca-4,6,8-triene-13,17-dione | [8] |
| CAS Registry Number | 1456-55-9 | [8] |
| SMILES String | C[C@@]12C(=O)N3[C@@H]4--INVALID-LINK--N1C)SS2)O">C@(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O | [8] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, analysis, and for studies into its biological interactions.
Table 2: Physicochemical Properties of this compound A
| Property | Value | Reference |
| Molecular Weight | 473.95 g/mol | [1][8] |
| Appearance | Colorless needles | [9] |
| Melting Point | 171-172 °C | [9] |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform; sparingly soluble in water. | [5][9] |
| UV-Vis Absorption (in Methanol) | λmax at 218, 255, and 301 nm | [10] |
Experimental Protocols
Isolation and Purification of this compound from Pithomyces chartarum
The following protocol is a synthesized methodology based on established procedures for the extraction and purification of this compound.[7][11][12]
Experimental Workflow for this compound Isolation
References
- 1. This compound | C18H20ClN3O6S2 | CID 99596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facial Eczema in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. The cellular and molecular toxicity of this compound [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | Research-Grade Mycotoxin [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Sporidesmin Toxin: A Technical Guide to its Origin, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmin, a mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class, is the causative agent of facial eczema, a severe hepatotoxic disease primarily affecting ruminants. This technical guide provides a comprehensive overview of the origin, discovery, and mechanism of action of this compound. It details the producing organism, the historical context of its discovery, its physicochemical properties, and toxicological data. Furthermore, this guide outlines the key experimental protocols for the isolation and quantification of this compound and its producing fungus, elucidates its biosynthetic pathway, and describes the molecular signaling cascades involved in its toxicity. The information is presented to serve as a foundational resource for researchers engaged in mycotoxicology, drug development, and veterinary science.
Origin and Discovery
The Producing Organism: Pithomyces chartarum and its Reclassification
This compound is produced by the saprophytic fungus Pithomyces chartarum, which thrives on dead pasture litter, particularly perennial ryegrass, in warm and humid conditions.[1] The disease associated with this toxin, facial eczema, has been a significant concern for livestock, especially in New Zealand, for over a century.[2]
The fungus was first identified as Sporidesmium chartarum by Miles Berkeley and Moses Ashley Curtis in 1874. It was later reclassified into the genus Pithomyces by Martin Ellis.[2] More recent molecular evidence has led to a further reclassification of many Pithomyces species into the genus Pseudopithomyces.[2] Further research has identified a new species, Pseudopithomyces toxicarius, as the primary producer of this compound, which is morphologically very similar to the less toxic Pseudopithomyces chartarum.[2]
Historical Context: The Emergence of Facial Eczema
Facial eczema was first recognized as a significant disease of sheep in New Zealand in the late 19th and early 20th centuries. The disease is characterized by photosensitization of the skin, particularly on the face, which is secondary to severe liver damage.[1] The lag period of at least a week between ingestion of the toxin and the appearance of clinical signs delayed the discovery of the causative agent.[2] Initially, the condition was erroneously attributed to an abnormal metabolite in rapidly growing ryegrass.[2]
The breakthrough in identifying the cause of facial eczema came in the mid-20th century. Researchers successfully made toxic extracts from pasture herbage associated with outbreaks and defined the specific warm and moist weather conditions that preceded the disease.[2] This led to the pivotal discovery of Pithomyces chartarum as the source of the toxin.
The Discovery and Isolation of this compound
The first isolation of this compound A, the major and most toxic metabolite, was reported by R. L. M. Synge and E. P. White in 1959.[2] This discovery was a culmination of extensive research that linked the fungal spores to the liver damage seen in affected animals. The ability to culture P. chartarum on artificial media allowed for the production of sufficient quantities of this compound for chemical characterization and animal dosing trials, confirming its role as the causative agent of facial eczema.[2]
The structure of this compound A was elucidated through the work of several research groups. Key contributions were made by Fridrichsons and Mathieson, who determined the structure in 1962, and Beecham et al., who established its absolute configuration in 1966.[2] The total synthesis of this compound A was achieved by Kishi et al. in 1973.[2]
Physicochemical and Toxicological Properties
Physicochemical Properties
This compound A is a colorless crystalline solid. Its chemical formula is C₁₈H₂₀ClN₃O₆S₂.[3] Key physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀ClN₃O₆S₂ | [3] |
| Molecular Weight | 473.95 g/mol | [2] |
| Melting Point | 179°C (dependent on rate of heating) | [2] |
| Solubility | Very slightly soluble in water, light petroleum, CCl₄. Readily soluble in most organic solvents. | [2][4] |
| UV max (in methanol) | 219, 253, 305 nm | [2] |
| Optical Rotation [α]D²⁰ | -45° (c = 0.98 in methanol) | [2] |
Table 1: Physicochemical Properties of this compound A. This table summarizes key physical and chemical characteristics of the toxin.
Toxicological Data
This compound is a potent hepatotoxin. The primary route of exposure for livestock is oral ingestion of contaminated pasture. The toxicity of this compound can vary between animal species. While comprehensive LD50 data is not available for all species, known toxicity values and effective dose rates are presented in Table 2.
| Species | Route of Administration | Dose | Effect | Reference |
| Sheep | Oral | 0.0042, 0.0083, 0.0167 mg/kg/day for 48 days | Severe liver lesions, photosensitization, bodyweight loss. Effects are cumulative. | [5][6] |
| Rabbit | Oral | 2 mg/kg | Necrosis of hepatocytes, severe necrotizing cholangitis. | [7] |
| Guinea Pig | Intraperitoneal | 2.8 mg/kg (single dose) | Liver cytolysis, cholestasis. | [8] |
Table 2: Toxicity of this compound in Different Animal Species. This table presents known toxic doses and their effects in various animal models.
Experimental Protocols
Isolation and Purification of this compound from Pithomyces chartarum Cultures
This protocol is based on an alternative bulk extraction method that provides a high yield of this compound.
-
Culture and Extraction:
-
Grow Pithomyces chartarum on a suitable substrate such as ryecorn.
-
To the culture material, add ACS-grade benzene and shake overnight in the dark.
-
Filter the benzene extract and evaporate to dryness using a rotary vacuum evaporator at 30°C. Repeat the extraction with a smaller volume of benzene.
-
-
Methanol-Water Partitioning:
-
Dissolve the dried residue in a 70:30 methanol:water solution and stir in the dark.
-
Filter the solution and repeat the extraction of the residue with 70% methanol.
-
Combine the methanol extracts and extract three times with hexanes to remove nonpolar impurities. Discard the hexane phase.
-
-
Precipitation and Final Extraction:
-
Add distilled water to the methanol extract to form a 35:65 methanol:water solution, which will cause the precipitation of a fine solid.
-
Remove the precipitate by suction filtration.
-
Extract the filtrate four times with benzene.
-
-
Chromatography and Recrystallization:
-
Combine the benzene extracts, evaporate to dryness, and dissolve the residue in a minimal amount of benzene.
-
Apply the concentrated extract to a prepared silicic acid chromatography column.
-
Elute the column with a 1:1 mixture of hexanes and benzene. Collect the this compound-containing fraction.
-
Evaporate the collected fraction to dryness.
-
Purify the this compound by recrystallization from a benzene-hexane solvent system.
-
References
- 1. Facial Eczema in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Sporidesmins [drugfuture.com]
- 3. This compound | C18H20ClN3O6S2 | CID 99596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of low dose rates of this compound given orally to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound toxicity in rabbits: biochemical and morphological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver enzyme changes in a guinea-pig model of facial eczema (sporidesmiotoxicosis) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Sporidesmin-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmin, a potent mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class, is the causative agent of facial eczema, a severe hepatotoxic disease primarily affecting ruminants.[1][2] This disease poses a significant economic and animal welfare challenge in regions with intensive pasture-based agriculture, such as New Zealand.[3][4] The toxin is produced by saprophytic fungi that grow on dead pasture litter.[2] Historically, Pithomyces chartarum was considered the sole producer of this compound.[4] However, recent molecular studies have led to a taxonomic re-evaluation, identifying a new species, Pseudopithomyces toxicarius, as the primary producer, while the now-renamed Pseudopithomyces chartarum is largely non-toxic.[5][6] Accurate identification of these toxigenic fungi is critical for pasture management, disease prevention, and research into novel therapeutics. This guide provides a comprehensive overview of the methodologies for identifying this compound-producing fungi, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways.
Taxonomy and Identification
The identification of this compound-producing fungi relies on a combination of classical morphological techniques and modern molecular methods. While morphological examination can identify the fungus to the genus or species complex level, molecular analysis is essential for definitive species identification and differentiating between toxic and non-toxic strains.[7][8]
Morphological Identification
Pseudopithomyces species are dematiaceous hyphomycetes, characterized by darkly pigmented, multi-celled conidia produced on small, peg-like branches of the vegetative hyphae.[8][9] Colonies grow rapidly on standard media like Potato Dextrose Agar (PDA), appearing suede-like or downy and ranging from olivaceous to black.[8][9]
Key Morphological Features:
-
Conidia: Dark brown, broadly elliptical or club-shaped, and typically have a rough (echinulate or verrucose) surface.[7][9] They are muriform, with both transverse and longitudinal septa.[4][8]
-
Conidiophores: Short, pale, and arise laterally from the hyphae.[7][9]
-
Hyphae: Can be sparsely or densely septate, depending on temperature.[4]
Table 1: Morphological Characteristics of Pithomyces chartarum / Pseudopithomyces spp.
| Characteristic | Description | Dimensions (µm) | References |
| Colony | Fast-growing, dark grey to black, suede-like to downy. | N/A | [7][9] |
| Conidia | Broadly elliptical, pyriform, verrucose (warty), dark brown, multicellular. | 18.0–29.0 x 9.6–17.0 | [7][9] |
| Septation | Typically 3 transverse septa and up to 2 longitudinal septa. | N/A | [4] |
| Conidiophores | Short, pale olive, smooth, formed laterally on hyphae. | 2.4–10.0 x 1.6–3.5 | [7][9] |
Molecular Identification
Molecular methods are indispensable for accurate species-level identification. Sequence analysis of the internal transcribed spacer (ITS) region of the ribosomal DNA (rDNA) is the standard method for fungal barcoding.[7][9]
The process involves:
-
DNA Extraction: Isolating genomic DNA from a pure fungal culture.
-
PCR Amplification: Using universal primers (e.g., ITS4 and ITS5) to amplify the ITS1-5.8S-ITS2 region.[7]
-
Sequencing: Sequencing the amplified PCR product.
-
Database Comparison: Comparing the resulting sequence against public databases like GenBank (NCBI) using BLAST to find the closest match and confirm species identity.[7]
Recent phylogenetic analyses combining ITS with other protein-coding genes have been crucial in distinguishing Pseudopithomyces toxicarius (the primary this compound producer) from the morphologically similar Pseudopithomyces chartarum.[6]
Caption: General Workflow for Fungal Identification.
This compound Production and Analysis
This compound synthesis is highly dependent on environmental conditions and varies significantly between fungal isolates.[10]
Optimal Conditions for Growth and Toxin Production
The fungus proliferates on dead plant material, especially perennial ryegrass, during warm and humid periods.[2][3] While the fungus can grow over a broader temperature range, this compound production is more restricted.
Table 2: Optimal Conditions for Fungal Growth and this compound Production
| Parameter | Optimal Range for Growth | Optimal Range for this compound Production | References |
| Temperature | 24°C (appreciable growth 5-30°C) | 20-25°C | [4][11] |
| Humidity | High humidity required | 100% relative humidity | [2][11] |
| Light | N/A | Exposure to near UV-light stimulates production in vitro. | [4][10] |
| Substrate | Dead pasture litter (e.g., ryegrass). | Sterile wheat or rye grain for in vitro production. | [3][10] |
Prevalence of Toxigenic Strains
The ability to produce this compound is not universal among Pseudopithomyces isolates. The proportion of toxigenic strains can vary significantly by geographical location. Recent research indicates that Pse. toxicarius is the primary producer, with 80% of tested isolates producing the toxin, whereas only a small fraction (1 of 14 tested) of Pse. chartarum isolates were found to be producers.[6]
Table 3: Prevalence of this compound-Producing Pithomyces chartarum Isolates (Historical Data)
| Country | Number of Isolates Tested | Percentage of this compound-Producing Isolates | Reference |
| New Zealand | 391 | 86% | [1] |
| Australia | 207 | 67% | [1] |
| Uruguay | 182 | 28% | [1] |
| Brazil | 51 | 2% | [1] |
Note: This data predates the reclassification into Pseudopithomyces and the discovery of Pse. toxicarius, but illustrates the geographical variability in toxicity.
Biosynthesis and Toxicity of this compound
Biosynthesis Pathway
This compound belongs to the ETP class of mycotoxins, which are characterized by a reactive disulfide bridge.[12][13] Its biosynthesis is complex, involving non-ribosomal peptide synthetases (NRPS). The pathway is thought to be analogous to that of gliotoxin, another well-studied ETP toxin.[1] Studies have shown that the this compound molecule is synthesized from the amino acid precursors tryptophan and alanine, with methyl groups supplied by methionine.[14] A putative this compound (spd) gene cluster containing the necessary biosynthetic genes has been identified in the genome of Pseudopithomyces chartarum.[1][15]
Caption: Proposed this compound Biosynthesis Pathway.
Mechanism of Toxicity
The toxicity of this compound is attributed to its epidithiodioxopiperazine ring.[12] After ingestion by a ruminant, the toxin is absorbed and concentrated in the liver, where it causes severe damage to the bile ducts (cholangitis).[2]
The primary mechanism of toxicity is believed to be the generation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[12][16] This occurs through a redox cycle where the disulfide bridge in this compound is reduced (e.g., by glutathione) and then re-oxidized, producing ROS that lead to oxidative stress, cellular damage, and necrosis.[12][16] The resulting biliary obstruction prevents the excretion of phylloerythrin, a breakdown product of chlorophyll.[2] Accumulation of phylloerythrin in the bloodstream leads to photosensitization, causing the characteristic skin lesions of facial eczema on unpigmented areas exposed to sunlight.[17][18]
Caption: Pathophysiology of Facial Eczema.
Experimental Protocols
Protocol for Fungal Isolation and Culture
This protocol describes the isolation of Pseudopithomyces from pasture samples.
Materials:
-
Diseased/dead plant leaves (e.g., perennial ryegrass)
-
Sterile distilled water
-
Potato Dextrose Agar (PDA) plates
-
Sterile scalpels and forceps
-
Incubator set to 25°C
Procedure:
-
Collect leaf samples showing signs of decay from pastures.
-
In a sterile environment, cut small sections (approx. 5x5 mm) from the margin of necrotic lesions.
-
Surface sterilize the tissue pieces by immersing them in a 1% sodium hypochlorite solution for 1 minute, followed by three rinses in sterile distilled water.
-
Aseptically place the sterilized tissue pieces onto PDA plates.
-
Incubate the plates at 25°C with a 12-hour photoperiod for 7-10 days.[7]
-
Observe the plates for fungal growth. Pseudopithomyces colonies will appear as dark grey, fast-growing mycelium.[7]
-
To obtain a pure culture, perform a single-spore isolation. Pick a single conidium using a sterile needle under a dissecting microscope and transfer it to a fresh PDA plate.
-
Incubate the pure culture plate under the same conditions for further analysis.
Protocol for Morphological Examination
Materials:
-
Pure fungal culture on PDA or Oatmeal Agar (OA).[19]
-
Microscope slides and coverslips.
-
Lactophenol cotton blue stain.
-
Light microscope.
Procedure:
-
From a mature (10-14 day old) culture, use a sterile needle to remove a small portion of the mycelium containing spores.
-
Place the fungal material on a clean microscope slide with a drop of lactophenol cotton blue stain.
-
Gently tease the mycelium apart with the needle to separate the structures.
-
Place a coverslip over the sample, avoiding air bubbles.
-
Examine the slide under a light microscope at 100x and 400x magnification.
-
Observe and record the characteristics of the conidia (shape, size, color, septation, surface texture) and conidiophores, comparing them to the descriptions in Table 1.[7][9]
Protocol for Genomic DNA Extraction and ITS PCR
This protocol outlines a standard method for molecular identification.
Materials:
-
Pure fungal culture.
-
DNA extraction kit (numerous commercial kits are available) or 3% SDS method.[7]
-
PCR thermocycler.
-
ITS universal primers: ITS5 (5'-GGAAGTAAAAGTCGTAACAAGG-3') and ITS4 (5'-TCCTCCGCTTATTGATATGC-3').[7]
-
PCR master mix (containing Taq polymerase, dNTPs, buffer).
-
Agarose gel electrophoresis equipment.
Procedure:
-
DNA Extraction: Scrape mycelium from a pure culture and extract genomic DNA following the manufacturer's protocol for the chosen kit or a standard laboratory protocol.
-
PCR Amplification:
-
Prepare a PCR reaction mix containing the PCR master mix, forward primer (ITS5), reverse primer (ITS4), and the extracted fungal DNA template.
-
Run the PCR reaction in a thermocycler using a standard amplification program (e.g., initial denaturation at 94°C for 5 min; 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min; final extension at 72°C for 10 min).
-
-
Verification: Run the PCR product on a 1% agarose gel to verify the amplification of a single band of the expected size (~580 bp for P. chartarum).[7]
-
Sequencing: Send the purified PCR product to a sequencing facility.
-
Analysis: Use the returned sequence to perform a BLAST search on the NCBI database to confirm the species identity.
Protocol for Spore Counting from Pasture
This method is used to assess the risk of facial eczema in a pasture.
Materials:
-
Pasture sample (e.g., 200 g collected from multiple sites in a paddock).
-
Blender or stomacher.
-
Wash water.
-
Hemocytometer or counting chamber.
-
Microscope.
Procedure:
-
From the bulk pasture sample, take a representative subsample (e.g., 60 g).[20]
-
Add the grass sample and a known volume of water to a blender and process to wash the spores from the plant material.
-
Filter the resulting "wash water" through a fine mesh to remove large debris.
-
Take a known volume (aliquot) of the wash water and load it into a hemocytometer.
-
Under a microscope, count the number of Pithomyces spores within the grid of the hemocytometer.
-
Calculate the spore concentration per gram of the original pasture sample. A count over 30,000 spores per gram is often considered a risk threshold.[21]
-
For improved accuracy, it is recommended to count at least three separate aliquots from the wash water.[20]
Conclusion
The identification of this compound-producing fungi has evolved with advancements in molecular biology. While Pithomyces chartarum was long implicated, it is now understood that the newly classified Pseudopithomyces toxicarius is the primary source of the toxin responsible for facial eczema.[5][6] A polyphasic approach, combining traditional culture and morphological examination with definitive ITS gene sequencing, is the gold standard for accurate identification. This detailed guide provides the necessary framework, data, and protocols for researchers to effectively isolate, identify, and study these economically and clinically significant mycotoxigenic fungi. This knowledge is fundamental for developing effective disease mitigation strategies, from pasture management to the discovery of novel veterinary drugs.
References
- 1. This compound | Research-Grade Mycotoxin [benchchem.com]
- 2. Facial Eczema in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 3. Facial eczema [franklinvets.co.nz]
- 4. Pithomyces chartarum - Wikipedia [en.wikipedia.org]
- 5. Scientists discover 'amazing' new fungus species connected to livestock facial eczema | RNZ News [rnz.co.nz]
- 6. Item - Global diversity analysis of plant-associated Pseudopithomyces fungi reveals a new species producing the toxin associated with facial eczema in livestock: Pseudopithomyces toxicarius sp. nov. - Bioeconomy Science Institute, AgResearch Group - Figshare [agresearch.figshare.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Fun With Microbiology (What's Buggin' You?): Pithomyces species [thunderhouse4-yuri.blogspot.com]
- 9. Pseudopithomyces chartarum | Mycology | University of Adelaide [mycology.adelaide.edu.au]
- 10. studiesinmycology.org [studiesinmycology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The cellular and molecular toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Studies on the mechanism of toxicity of the mycotoxin, this compound. V. Generation of hydroxyl radical by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facial eczema - Wikipedia [en.wikipedia.org]
- 18. vff.org.au [vff.org.au]
- 19. wi.knaw.nl [wi.knaw.nl]
- 20. Variability in measurement of Pithomyces chartarum spore counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Facial eczema – a costly and preventable disease – Vet Services Hawke's Bay [vshb.co.nz]
Sporidesmin's Disruption of Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the cellular pathways affected by the mycotoxin sporidesmin. Produced by the fungus Pithomyces chartarum, this compound is the causative agent of facial eczema in ruminants, a disease characterized by severe liver and biliary tract damage.[1][2] Understanding the molecular mechanisms of this compound toxicity is crucial for developing effective therapeutic interventions and diagnostics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways implicated in this compound-induced cellular damage.
Core Cellular Targets and Affected Pathways
This compound's toxicity is primarily attributed to its reactive epidithiodioxopiperazine (ETP) ring, which can undergo redox cycling and interact with cellular thiols.[3][4] This reactivity leads to the disruption of several critical cellular processes, including oxidative stress, cell adhesion, and apoptosis, in a cell-type-dependent manner.
Oxidative Stress and Redox Imbalance
A central hypothesis in this compound toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] The reduced dithiol form of this compound can autoxidize, producing superoxide radicals (O₂⁻).[5] This process can be catalyzed by trace metals like copper.[5] Furthermore, this compound can engage in a cyclic reduction/autoxidation reaction with glutathione, a key cellular antioxidant, leading to the formation of superoxide and hydrogen peroxide.[5][6] These reactive species can then damage cellular macromolecules, including lipids, proteins, and DNA.
However, recent studies in the human hepatocyte cell line HepG2 did not detect an increase in ROS levels upon this compound exposure, suggesting that the oxidative stress mechanism may not be universal across all cell types or that other mechanisms may be more prominent in certain contexts.[7][8]
Disruption of Cell Adhesion and the Actin Cytoskeleton
A primary and well-documented effect of this compound is the disruption of cell adhesion and the intracellular actin cytoskeleton.[7][9][10] In liver cells, exposure to this compound leads to a loss of attachment from culture surfaces, which is preceded by the disassembly of actin stress fibers.[10] This disruption of the actin network is thought to impact the integrity of junctional complexes between cells, leading to increased epithelial permeability.[7] This loss of barrier function in the biliary epithelium is a proposed mechanism for the subsequent inflammation and necrosis observed in facial eczema.[7][8]
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in a cell-type-specific manner. In murine peritoneal macrophages and T-lymphocyte blasts, this compound treatment leads to characteristic DNA fragmentation and chromatin condensation, hallmarks of apoptosis.[11] This effect can be inhibited by zinc salts, suggesting a potential therapeutic avenue.[11] In contrast, studies on HepG2 liver cells found no evidence of apoptosis or necrosis at concentrations that caused a loss of cell adhesion.[7][8] This highlights the importance of considering the specific cellular context when evaluating this compound's effects.
Genotoxicity
This compound has demonstrated clastogenic activity, causing chromosomal breaks in Chinese hamster ovary (CHO) cells at very low concentrations.[12] The observed effects were primarily at the chromatid level, including deletions and interchange events.[12] However, this compound was not found to be mutagenic in the Ames test using Salmonella typhimurium strains, nor did it induce micronuclei in the peripheral blood lymphocytes of sheep treated with a high dose.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound.
| Cell Line/Organism | This compound Concentration | Observed Effect | Reference |
| HepG2 Cells | 1 µg/mL | Loss of cell adhesion, disruption of actin microfilaments, no detectable oxidative stress or apoptosis. | [7] |
| Murine Peritoneal Macrophages | Not specified | Induction of DNA fragmentation characteristic of apoptosis. | [11] |
| T Blasts (Concanavalin A stimulated spleen cells) | Not specified | Induction of DNA fragmentation characteristic of apoptosis. | [11] |
| AA8 Chinese Hamster Cells | 3 ng/mL | Potent clastogenic activity, causing chromosomal breaks. | [12] |
| AA8 Chinese Hamster Cells | 10 ng/mL and above | Induction of chromatid interchange events. | [12] |
| Salmonella typhimurium (TA98, TA100, TA102, TA1537) | > 400 µ g/plate | Toxic effects, but no significant increase in revertant colonies (not mutagenic). | [12] |
| Sheep | 0.0042, 0.0083, and 0.0167 mg/kg bodyweight daily for 48 days | Dose-dependent severe liver lesions, photosensitisation, and bodyweight loss. | [13] |
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key cellular pathways affected by this compound and a general workflow for assessing its cytotoxicity.
Caption: Proposed pathway of reactive oxygen species (ROS) generation by this compound.
References
- 1. Facial Eczema in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Facial Eczema in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. The cellular and molecular toxicity of this compound [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the mechanism of toxicity of the mycotoxin, this compound. I. Generation of superoxide radical by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of toxicity of the mycotoxin, this compound. V. Generation of hydroxyl radical by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathological Study of Facial Eczema (Pithomycotoxicosis) in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and gliotoxin induce cell detachment and perturb microfilament structure in cultured liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis induced in macrophages and T blasts by the mycotoxin this compound and protection by Zn2+ salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo mutagenicity studies on this compound, the toxin associated with facial eczema in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of low dose rates of this compound given orally to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Sporidesmin in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmin, a mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of natural products, is the causative agent of facial eczema in ruminants, a disease characterized by severe liver damage.[1][2] This mycotoxin is primarily produced by the fungus Pithomyces chartarum, recently re-identified in many cases as Pseudopithomyces toxicarius.[3][4] The biosynthesis of this compound involves a complex pathway encoded by a dedicated gene cluster (spd), homologous to the well-characterized gliotoxin biosynthetic pathway.[5][6] Understanding this pathway is crucial for developing strategies to mitigate its toxic effects and for potentially harnessing its unique chemical scaffold for drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including the key genes and enzymes, quantitative data on its production, detailed experimental protocols for its study, and visualizations of the pathway and associated experimental workflows.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes encoded by the spd gene cluster. The pathway is analogous to the biosynthesis of other ETP toxins, such as gliotoxin produced by Aspergillus fumigatus.[5][7] The core structure of this compound is a diketopiperazine formed from the amino acids L-tryptophan and L-alanine.[8]
The key enzymatic steps are outlined below:
-
Diketopiperazine Formation: The pathway is initiated by a bi-modular nonribosomal peptide synthetase (NRPS), Spd17 , which is predicted to condense L-tryptophan and L-alanine to form the initial diketopiperazine scaffold.[7]
-
Hydroxylation: A cytochrome P450 monooxygenase, likely Spd3 (a homolog of GliC), is responsible for the hydroxylation of the diketopiperazine core.[5][7]
-
Sulfur Introduction: The introduction of the characteristic disulfide bridge is a critical step. A glutathione-S-transferase, Spd5 (a homolog of GliG), conjugates glutathione to the diketopiperazine intermediate.[5][7]
-
Glutathione Processing: The glutamyl and glycinyl residues of the glutathione conjugate are removed by a gamma-glutamyl cyclotransferase (Spd9 , a homolog of GliK) and a dipeptidase (Spd2 , a homolog of GliJ), respectively, to expose the cysteine thiol groups.[5][7]
-
Disulfide Bridge Formation: The exposed thiol groups are then oxidized to form the disulfide bridge, a reaction likely catalyzed by a thioredoxin reductase, Spd13 (a homolog of GliT).[7]
-
Chlorination: A flavin-dependent halogenase, Spd4 , is responsible for the chlorination of the indole ring of the tryptophan residue, a key feature of this compound.[7]
-
Tailoring Reactions: The pathway also involves several tailoring enzymes, including methyltransferases (Spd1, Spd7, Spd11, and Spd21 ) and additional cytochrome P450 monooxygenases (Spd8 and Spd10 ), which are responsible for the final structural modifications of the this compound molecule.[7]
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data on this compound Production
Table 1: this compound Production in Different Fungal Strains and Conditions
| Fungal Strain/Species | Culture Condition | This compound Production Level | Reference |
| Pithomyces chartarum (Toxigenic strains) | Pasture | Up to 113 ng/g of grass | [11] |
| Pithomyces chartarum (Atoxigenic strains) | Pasture | Not detectable | [11] |
| Co-culture of toxigenic and atoxigenic strains | Pasture | Up to 80% reduction compared to toxigenic strain alone | [11] |
| Pseudopithomyces toxicarius | Laboratory culture | High this compound producers | [4] |
| Pseudopithomyces chartarum | Laboratory culture | Low to no this compound production in most isolates | [4] |
| P. chartarum | Growth in liquid medium | Suppressed this compound production | [9] |
| P. chartarum | Exposure to ultraviolet A light | Increased this compound production in many isolates | [9] |
Experimental Protocols
Fungal Culture and this compound Production
This protocol describes the cultivation of Pithomyces chartarum for the production of this compound.
Materials:
-
Pithomyces chartarum culture
-
Potato Dextrose Agar (PDA) plates
-
Sterile wheat grains
-
Sterile water
-
Incubator with controlled temperature and light
Procedure:
-
Grow the P. chartarum strain on PDA plates at 24°C until a mature mycelial mat is formed.[3]
-
Prepare sterile wheat grain medium by autoclaving wheat grains with an appropriate amount of water.
-
Inoculate the sterile wheat grains with agar plugs from the mature PDA culture.
-
Incubate the inoculated wheat grains at 24°C for 4 weeks to induce sporulation and this compound production.[9]
-
For enhanced production, expose the cultures to near UV-light during incubation.[3]
Extraction and Quantification of this compound by HPLC
This protocol outlines the extraction of this compound from fungal cultures and its quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fungal culture on wheat grains
-
70% (v/v) Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
This compound A standard
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh a known amount of colonized wheat grains (e.g., six grains).[9]
-
Add 1.0 mL of 70% methanol to the grains in a microcentrifuge tube.[9]
-
Vortex the tube briefly and then rotate at room temperature for 15 minutes.[9]
-
Centrifuge the tube at 13,000 x g to pellet the solids.[9]
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample immediately by HPLC-UV, keeping the samples in the dark to prevent degradation.[9]
-
Quantify the this compound concentration by comparing the peak area to a standard curve generated with a this compound A standard.[9]
Gene Knockout using CRISPR-Cas9 (Generalized Protocol)
This protocol provides a general workflow for creating a gene knockout of a spd gene in P. chartarum using the CRISPR-Cas9 system, adapted from established methods in filamentous fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Protocol for Protoplast fusion - Online Biology Notes [onlinebiologynotes.com]
- 4. Major step forward taken in understanding facial eczema in livestock - AgResearch [agresearch.co.nz]
- 5. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studiesinmycology.org [studiesinmycology.org]
- 10. mro.massey.ac.nz [mro.massey.ac.nz]
- 11. Biological control of this compound-producing strains of Pithomyces chartarum by biocompetitive exclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Factors Influencing Sporidesmin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmin, a mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class, is produced by the saprophytic fungus Pithomyces chartarum (reclassified in some instances as Pseudopithomyces chartarum or the closely related toxigenic species Pseudopithomyces toxicarius). This mycotoxin is the causative agent of pithomycotoxicosis, commonly known as facial eczema, a severe hepatotoxic disease affecting ruminants. The production of this compound is intricately linked to a confluence of environmental factors that govern the growth, sporulation, and secondary metabolism of the fungus. This technical guide provides an in-depth analysis of the key environmental determinants influencing this compound biosynthesis, summarizes quantitative data, details relevant experimental protocols, and illustrates putative regulatory pathways.
Core Environmental Factors
The biosynthesis of this compound is not directly correlated with the vegetative growth of P. chartarum. Instead, it is closely associated with sporulation and is significantly influenced by specific environmental triggers. The primary factors include temperature, humidity, and ultraviolet (UV) radiation. While less explicitly documented, nutrient availability and substrate pH also play a role.
Temperature
Temperature is a critical factor regulating both the growth of P. chartarum and its production of this compound. However, the optimal temperature ranges for vegetative growth and toxin production are distinct.
-
Fungal Growth: P. chartarum can grow over a broad temperature range, typically from 5°C to 30°C.[1] Optimal vegetative growth and the production of conidia occur at approximately 24°C.[2]
-
This compound Production: The optimal temperature range for significant this compound production is narrower, centering around 20-25°C.[1] Notably, lower temperatures within the optimal growth range tend to result in a higher this compound content within the conidia.[2] Studies have shown that significantly less toxin is produced at 24°C compared to 20°C, with the lowest production observed at 28°C, a temperature that also sees a marked drop in sporulation.[3]
Humidity and Moisture
High humidity is a prerequisite for the rapid growth of P. chartarum and subsequent this compound production.
-
Optimal Conditions: A relative humidity of 100% is considered optimal for this compound production.[1] These conditions are often met in pasture environments following periods of rain, particularly during warm summer and autumn months.[4]
-
Water Requirement: The conidia of P. chartarum require free water to germinate.[2] This highlights the importance of rainfall or heavy dew in creating a conducive microenvironment at the base of pastures where the fungus proliferates on dead plant litter.[4]
Ultraviolet (UV) Radiation
Exposure to near UV light has been shown to stimulate both sporulation and this compound production in vitro.[2] This suggests that sunlight may play a role in inducing the biosynthesis of the toxin in field conditions.
Quantitative Data on Environmental Influences
The following table summarizes the available quantitative data on the influence of key environmental factors on P. chartarum growth and this compound production.
| Factor | Parameter | Optimal Range | Notes | Source(s) |
| Temperature | Vegetative Growth | 5-30°C | Optimal growth at 24°C. | [1][2] |
| This compound Production | 20-25°C | Lower temperatures in this range may increase this compound content per spore. Production significantly decreases at 28°C. | [1][3] | |
| Humidity | This compound Production | 100% Relative Humidity | Essential for rapid fungal growth and sporulation. | [1] |
| Moisture | Conidia Germination | Presence of free water | Conidia do not germinate at water potentials below -140 bars. | [2] |
| Light | Sporulation & this compound Production | Exposure to near UV light | Stimulates both processes in vitro. | [2] |
Nutritional and Substrate Factors
While less quantified in terms of specific impacts on this compound yield, the nutritional environment and substrate pH are known to be important for fungal secondary metabolism.
Nutrient Sources
P. chartarum is a saprophyte that thrives on dead pasture litter, particularly from perennial ryegrass.[4] In laboratory settings, various media are used to cultivate the fungus and induce this compound production.
-
Common Culture Media: Successful cultivation and this compound production have been achieved on sterile ryegrass, rye grain, and V-8 juice agar. The choice of substrate can influence the yield of this compound, with some strains producing significantly more toxin on one medium versus another.
-
Carbon and Nitrogen Sources: While specific studies detailing the optimal carbon and nitrogen sources for this compound production are scarce, it is a well-established principle in mycology that the nature and availability of these macronutrients are critical regulators of secondary metabolism. High nitrogen levels, for instance, can be repressive for the production of some mycotoxins.
pH
The influence of substrate pH on this compound production has not been extensively studied. However, soil and pasture litter pH can affect the overall microbial composition and nutrient availability, thereby indirectly influencing the growth and metabolism of P. chartarum. General mycological principles suggest that most fungi have an optimal pH range for growth and secondary metabolite production, which for many ascomycetes is in the slightly acidic to neutral range.
Experimental Protocols
This section outlines methodologies for key experiments related to the study of this compound production.
Culturing Pithomyces chartarum for this compound Production
Objective: To cultivate P. chartarum under controlled conditions to induce this compound production for extraction and analysis.
Materials:
-
Isolate of a toxigenic P. chartarum strain.
-
Substrate: Autoclaved perennial ryegrass, rye grain, or V-8 juice agar plates.
-
Sterile distilled water.
-
Incubator with temperature and humidity control.
-
(Optional) UV light source.
Procedure:
-
Prepare the chosen substrate in appropriate culture vessels (e.g., flasks for solid-state fermentation on grain/grass or petri dishes for agar).
-
Inoculate the sterile substrate with a spore suspension or mycelial plugs of P. chartarum.
-
Incubate the cultures at the optimal temperature for this compound production (20-25°C) and high humidity for a period of 2-4 weeks.
-
If investigating the effect of light, expose the cultures to a cycle of near UV light.
-
After the incubation period, the cultures can be harvested for spore counting and this compound extraction.
Spore Counting from Pasture Samples
Objective: To estimate the number of P. chartarum spores per gram of pasture, which is often used as an indicator of toxicity risk.
Materials:
-
Pasture sample.
-
Water with a wetting agent (e.g., Tween 20).
-
Homogenizer or blender.
-
Hemocytometer or a specialized counting chamber (e.g., Fuchs-Rosenthal).
-
Microscope.
Procedure:
-
Collect a representative pasture sample, typically by cutting grass close to the ground from several locations in a paddock.
-
Weigh a subsample of the grass (e.g., 10-20 g).
-
Add a known volume of water with a wetting agent.
-
Homogenize the mixture to wash the spores from the grass into the liquid.
-
Filter the suspension through a coarse filter (e.g., cheesecloth) to remove large debris.
-
Load a sample of the spore suspension into a hemocytometer.
-
Count the characteristic spores of P. chartarum under a microscope.
-
Calculate the number of spores per gram of the original pasture sample.
Extraction and Quantification of this compound by HPLC
Objective: To extract this compound from fungal cultures or pasture samples and quantify its concentration using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Harvested fungal culture or dried pasture sample.
-
Extraction solvent (e.g., chloroform, methanol, or a mixture).
-
Rotary evaporator.
-
HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile phase (e.g., acetonitrile/water gradient).
-
This compound analytical standard.
Procedure:
-
The fungal material is extracted with an appropriate organic solvent.
-
The extract is filtered and then concentrated to dryness using a rotary evaporator.
-
The dried extract is redissolved in a known volume of a suitable solvent (e.g., methanol).
-
The sample is filtered through a syringe filter (e.g., 0.45 µm) before injection into the HPLC system.
-
The sample is analyzed by HPLC, and the this compound peak is identified by comparing its retention time with that of the analytical standard.
-
The concentration of this compound in the sample is determined by comparing the peak area with a standard curve generated from known concentrations of the this compound standard.
Putative Signaling Pathways
The precise signaling pathways that transduce environmental cues to regulate the this compound biosynthetic gene cluster in P. chartarum have not been fully elucidated. However, based on studies of secondary metabolism in other filamentous fungi, a general model can be proposed. Environmental signals such as temperature, light, and nutrient status are likely perceived by cellular sensors, which then initiate signaling cascades that ultimately modulate the expression of transcription factors controlling the this compound gene cluster.
Diagram: Putative Environmental Signal Transduction Pathway for this compound Production
Caption: A putative model for the environmental regulation of this compound biosynthesis.
Diagram: General Experimental Workflow for Studying Environmental Effects
Caption: A generalized workflow for investigating environmental factor effects on this compound production.
Conclusion and Future Directions
The production of this compound by Pithomyces chartarum is a complex process governed by a specific set of environmental conditions, with temperature and humidity being the most critical factors. While the optimal conditions for fungal growth and toxin production have been generally defined, there remain significant gaps in our understanding of the precise molecular mechanisms that regulate this compound biosynthesis.
Future research should focus on:
-
Quantitative analysis of pH and nutrient effects: Systematic studies are needed to determine the optimal pH range and the specific carbon and nitrogen sources that maximize this compound production.
-
Elucidation of signaling pathways: Identifying the specific sensors, signaling components, and transcription factors involved in the environmental regulation of the this compound gene cluster in P. chartarum and P. toxicarius is crucial.
-
Comparative genomics and transcriptomics: Comparing toxigenic and atoxigenic strains under different environmental conditions can provide valuable insights into the regulatory networks controlling this compound biosynthesis.
A deeper understanding of these factors will not only improve the prediction and management of facial eczema outbreaks in livestock but may also provide novel targets for the development of inhibitors of mycotoxin production, a strategy of significant interest in drug development and agriculture.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Fungal mitochondria govern both gliotoxin biosynthesis and self-protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Biosynthetic gene clusters for epipolythiodioxopiperazines in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Sporidesmin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmin, a mycotoxin produced by the saprophytic fungus Pithomyces chartarum (also known as Pseudopithomyces chartarum), is a potent hepatotoxin responsible for causing facial eczema in ruminants.[1][2][3] Its complex chemical structure, featuring a reactive epidithiodioxopiperazine ring, makes it a subject of interest in toxicology and drug development.[4] These application notes provide detailed protocols for the cultivation of P. chartarum, followed by the extraction and purification of this compound for research purposes. The methodologies are compiled from established scientific literature to ensure reproducibility.
Data Presentation
Quantitative data from various extraction and production methodologies are summarized below. These values can vary significantly based on the fungal strain, culture conditions, and extraction efficiency.
| Parameter | Value | Source Organism/Material | Methodology Highlights | Reference |
| Extraction Yield | 165.5 mg / kg | P. chartarum on ryecorn culture | Benzene extraction followed by methanol/water and hexane partitioning. | [5] |
| Toxin Content in Spores | 71 ng / 10⁵ spores (average) | P. chartarum spores from pasture | Aqueous extraction with Tween, heat treatment, and immunoassay. | [6] |
| Toxin Content in Spores | 0.51 µg / mg spores | P. chartarum spores | Heat treatment extraction. | [6] |
| Toxin Content in Spores | 0.55 µg / mg spores | P. chartarum spores | Multiple extractions with wet ether. | [6] |
Experimental Protocols
Protocol 1: Cultivation of Pithomyces chartarum for this compound Production
This protocol is based on methods that promote high sporulation, which is closely associated with this compound production.[7]
Materials:
-
A toxigenic strain of Pithomyces chartarum
-
Culture medium (e.g., Ryecorn or Potato Dextrose Agar - PDA)
-
Culture flasks or bottles
-
Incubator with controlled temperature and lighting (near-UV light)
-
Sterile water
Procedure:
-
Media Preparation: Prepare the chosen culture medium (e.g., ryecorn) in culture flasks according to standard procedures and sterilize by autoclaving.
-
Inoculation: Inoculate the sterile medium with a single-spore isolate of a known toxigenic P. chartarum strain under aseptic conditions.[8]
-
Incubation: Incubate the cultures at approximately 24°C.[2] Maintain a moist environment. This compound production is often maximal after several weeks of growth (e.g., 4 weeks).[7]
-
Stimulation of Sporulation: To enhance sporulation and toxin production, expose the cultures to near-UV radiation.[2][7] Note that while UV light stimulates production in the growing fungus, it can degrade the toxin in aqueous solutions.[7]
-
Harvesting: After the incubation period, the culture material (fungal mycelium and spores) is ready for harvesting. For solvent extraction, the material can be dried at temperatures up to 70°C.[9]
Protocol 2: Solvent-Based Extraction and Purification of this compound
This protocol is an adaptation of an established method for isolating this compound from fungal cultures grown on a solid substrate like ryecorn.[5]
Materials:
-
Dried P. chartarum culture material
-
Benzene (ACS grade)
-
Methanol (HPLC grade)
-
Hexanes (ACS grade)
-
Distilled water
-
Mechanical shaker
-
Rotary vacuum evaporator
-
Filtration apparatus (e.g., Whatman No. 1 and No. 52 filter paper)
-
Separatory funnel (500 ml)
-
Magnetic stirrer
Procedure:
-
Initial Benzene Extraction:
-
To the dried culture material (e.g., 1 kg), add benzene (1 L) in a large extraction bottle.
-
Shake the mixture overnight (12-17 hours) on a mechanical shaker in the dark.
-
Filter the benzene using Whatman No. 1 filter paper and collect the filtrate in an evaporating flask.
-
Evaporate the benzene to dryness on a rotary vacuum evaporator at 30°C.
-
Repeat the extraction process on the solid residue with an additional 500 ml of benzene, combine the extracts, and evaporate to dryness.
-
-
Methanol/Water Partitioning:
-
To the dried residue from the benzene extraction, add 100 ml of 70:30 methanol:water.
-
Stir the mixture in the dark for 30 minutes using a magnetic stirrer.
-
Filter the contents through Whatman No. 52 filter paper into a 500 ml separatory funnel.
-
Repeat this process with an additional 25 ml of 70% methanol, stirring for 15 minutes, and combine the filtrates.
-
-
Hexane Wash:
-
Extract the combined methanol filtrates three times with 50 ml portions of hexanes in the separatory funnel.
-
Discard the hexane phase after each extraction. This step removes nonpolar impurities.
-
-
Precipitation and Final Extraction:
-
Add 125 ml of distilled water to the methanol phase in the separatory funnel. This creates a 35:65 methanol:water solution, which will cause a fine precipitate of this compound to form.
-
Remove the precipitate by suction filtration (using Whatman No. 5 filter paper).
-
Extract the remaining filtrate four times with 60 ml portions of benzene.
-
Combine these final benzene extracts and evaporate to dryness to yield the purified this compound-benzene solvate.
-
Visualizations
Experimental Workflow Diagram
Caption: Figure 1: Workflow for this compound extraction.
Proposed Mechanism of this compound Cytotoxicity
Caption: Figure 2: Mechanism of this compound cytotoxicity.
References
- 1. A history of facial eczema (pithomycotoxicosis) research. | Milk South Africa [milksa.co.za]
- 2. Pithomyces chartarum - Wikipedia [en.wikipedia.org]
- 3. Facial Eczema in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. fungaldiversity.org [fungaldiversity.org]
- 9. tandfonline.com [tandfonline.com]
Application Note: Quantification of Sporidesmin in Serum by HPLC-MS/MS
Introduction
Sporidesmin is a mycotoxin produced by the fungus Pithomyces chartarum, the causative agent of facial eczema in ruminants.[1][2][3] This disease is characterized by liver damage, which leads to secondary photosensitization.[2][3] The toxicity of this compound is attributed to its epidithiodioxopiperazine ring, which can undergo redox cycling and generate reactive oxygen species, leading to cellular damage. Monitoring the levels of this compound in the serum of affected animals is crucial for diagnosis, prognosis, and for studying the toxicokinetics of the toxin. This application note describes a sensitive and selective method for the quantification of this compound in serum using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Principle of the Method
This method utilizes protein precipitation to remove the bulk of the protein from the serum sample, followed by liquid-liquid extraction to isolate the hydrophobic this compound molecule. The extract is then analyzed by reversed-phase HPLC, which separates this compound from other endogenous serum components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound. An internal standard is used to correct for matrix effects and variations in extraction recovery and instrument response.
Experimental Protocols
1. Materials and Reagents
-
This compound A standard (analytical grade)
-
Internal Standard (IS) (e.g., a structurally similar mycotoxin not expected to be in the sample, or a stable isotope-labeled this compound if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Blank serum (from a healthy animal of the same species)
2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound A standard and dissolve it in 1 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 1 µg/mL.
3. Sample Preparation
-
Thaw frozen serum samples at room temperature.
-
Vortex the serum sample to ensure homogeneity.
-
Pipette 200 µL of serum into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard spiking solution (1 µg/mL) and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 1 mL of ethyl acetate and 500 µL of water.
-
Vortex for 1 minute to perform liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions) and transfer to an autosampler vial for HPLC-MS/MS analysis.
4. HPLC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions (Hypothetical)
The following are proposed MRM transitions for this compound A (Molecular Formula: C18H20ClN3O6S2, Molecular Weight: 473.95 g/mol ). These should be optimized on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Example) | Purpose |
| This compound A | 474.0 | 396.1 | 25 | Quantifier |
| This compound A | 474.0 | 334.1 | 35 | Qualifier |
| Internal Standard | To be determined | To be determined | To be determined | Quantifier |
Data Presentation
The following tables present representative quantitative data that would be expected from a validated method.
Table 1: Calibration Curve for this compound A in Serum
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.27 |
| 100 | 2.54 |
| Linearity (r²) | >0.995 |
| Range | 0.5 - 100 ng/mL |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD%) |
| 1.5 (LQC) | 1.45 ± 0.12 | 96.7 | 8.3 |
| 40 (MQC) | 41.2 ± 2.5 | 103.0 | 6.1 |
| 80 (HQC) | 78.9 ± 4.1 | 98.6 | 5.2 |
Table 3: Recovery and Matrix Effect
| Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 1.5 | 88.5 | 92.3 (Suppression) |
| 80 | 91.2 | 94.1 (Suppression) |
Table 4: Stability of this compound in Serum
| Storage Condition | Time Point | Stability (%) |
| Room Temperature | 24 hours | 95.8 |
| 4°C | 72 hours | 97.2 |
| -20°C | 30 days | 98.1 |
| 3 Freeze-Thaw Cycles | - | 96.5 |
Visualization
Caption: Workflow for the extraction of this compound from serum.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in serum. The sample preparation protocol effectively removes interfering matrix components, and the use of MRM detection ensures high selectivity. This method is suitable for use in research and diagnostic settings to aid in the understanding and management of facial eczema in livestock. The validation data, presented in a clear tabular format, demonstrates the reliability of the assay.
References
Application Notes and Protocols for Developing a Sporidesmin Challenge Model in Sheep
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmin, a mycotoxin produced by the fungus Pithomyces chartarum, is the causative agent of facial eczema in ruminants, a condition characterized by severe liver damage and photosensitization.[1][2] The development of a controlled this compound challenge model in sheep is a critical tool for studying the pathogenesis of this disease, evaluating potential therapeutic agents, and investigating genetic resistance.[1][3] These application notes provide detailed protocols for inducing and monitoring this compound toxicosis in sheep, summarizing key quantitative data, and illustrating the relevant biological pathways and experimental workflows.
The primary mechanism of this compound toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress, particularly in the biliary epithelium.[4][5][6] This damage impairs the liver's ability to excrete phylloerythrin, a photodynamic metabolite of chlorophyll.[4] Accumulation of phylloerythrin in the bloodstream leads to photosensitization when the animal is exposed to sunlight.[4]
Experimental Protocols
Protocol 1: this compound Preparation and Administration
This protocol describes the oral administration of this compound to induce toxicosis.
1. Materials:
-
This compound-A
-
Vehicle for oral administration (e.g., gelatin capsule, vegetable oil)
-
Drenching gun or oral gavage tube
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
2. Procedure:
-
Dose Calculation: Determine the appropriate dose of this compound based on the experimental objectives. Dosing can be acute or chronic.
-
Acute Dosing: A single high dose or a few doses over a short period.
-
Chronic/Cumulative Dosing: Lower daily doses administered over an extended period (e.g., 3 to 48 days).[7][8] Studies have used daily oral doses ranging from approximately 0.0042 mg/kg to 0.0167 mg/kg bodyweight.[7][8] The effects of repeated low-dose administration appear to be cumulative.[8]
-
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound-A.
-
If using a vehicle, dissolve or suspend the this compound in a known volume of the vehicle.
-
-
Administration:
-
Restrain the sheep securely.
-
Administer the this compound orally using a drenching gun or by placing the gelatin capsule at the back of the tongue.
-
Ensure the animal swallows the entire dose.
-
Record the date, time, and dose administered for each animal.
-
Protocol 2: Animal Selection and Monitoring
1. Animal Selection:
-
Use healthy sheep of a consistent breed, age, and weight. Romney ewes are commonly used in studies.[9][10]
-
Acclimatize the animals to the housing and handling procedures for at least one week before the start of the experiment.
-
Provide ad libitum access to water and a standard diet.
2. Clinical Monitoring:
-
Observe the animals daily for clinical signs of facial eczema, including:
-
Record clinical scores using a standardized scoring system.
3. Blood Sample Collection and Analysis:
-
Collect blood samples via jugular venipuncture at baseline and at regular intervals throughout the study (e.g., weekly). A longitudinal study design with repeated blood sampling (e.g., 6-8 time points over 8 months) can be effective.[1][11]
-
Collect blood in appropriate tubes for serum and plasma separation.
-
Process the samples promptly and store them at -20°C or -80°C until analysis.
-
Analyze serum for a panel of biochemical markers of liver damage.
Data Presentation
The following tables summarize the key quantitative data from a this compound challenge model in sheep.
Table 1: Serum Biochemical Parameters in this compound-Challenged Sheep
| Parameter | Change upon this compound Challenge | Significance | Reference |
| Gamma-glutamyltransferase (GGT) | Dramatic Increase | Highly sensitive biomarker for liver damage and cholestasis.[9][12] Serum GGT activity can range from 59 to 1571 IU/L in affected sheep (reference range 32–70 IU/L).[10] | [9][10][12] |
| Glutamate dehydrogenase (GLDH) | Increase | Indicates hepatocellular damage.[9] | [9] |
| Aspartate aminotransferase (AST) | Increase | Indicates hepatocellular damage.[9][12] | [9][12] |
| Alanine aminotransferase (ALT) | Increase | Indicates hepatocellular damage.[9][12] | [9][12] |
| Alkaline phosphatase (ALP) | Increase | Indicates cholestasis.[4][12] | [4][12] |
| Bilirubin | Increase | Indicates impaired liver function and cholestasis.[9][12] | [9][12] |
| Bile Acids | Increase | Indicates impaired liver function.[9] | [9] |
| Cholesterol | Increase | Associated with cholestasis.[9][12] | [9][12] |
| Globulin | Increase | Concentrations can be significantly higher in sheep with severe liver damage.[11][13] | [11][13] |
| Albumin | No consistent change | May not be a reliable indicator of liver damage in all cases.[9] | [9] |
Table 2: Dose-Response to Oral this compound Administration
| Daily Dose (mg/kg bodyweight) | Duration of Dosing | Observed Effects | Reference |
| 0.0042, 0.0083, 0.0167 | 48 days | Severe liver lesions and photosensitization evident as early as 18 days. Significant bodyweight loss. | [7][8] |
| 0.0167 | 3 or 6 days | Moderate changes in a few sheep. | [7][8] |
| 0.0167 | 12 days or longer | Major changes including liver and other organ pathology, and photosensitization. | [7][8] |
| 0.08 | 3 consecutive days | Biliary this compound concentrations peaked 1-2 hours after dosing and then declined over 24-72 hours. | [14] |
Visualizations
Signaling Pathway of this compound-Induced Hepatotoxicity
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Experimental Workflow for this compound Challenge Model
References
- 1. This compound | Research-Grade Mycotoxin [benchchem.com]
- 2. gddiergezondheid.nl [gddiergezondheid.nl]
- 3. Facial Eczema in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Pathological Study of Facial Eczema (Pithomycotoxicosis) in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cellular and molecular toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of low dose rates of this compound given orally to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mro.massey.ac.nz [mro.massey.ac.nz]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Clinical biochemistry of this compound natural intoxication (facial eczema) of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. nzsap.org [nzsap.org]
In Vitro Assays for Sporidesmin Cytotoxicity: A Detailed Guide for Researchers
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of in vitro assays for assessing the cytotoxicity of sporidesmin, a mycotoxin produced by the fungus Pithomyces chartarum. The document includes detailed experimental protocols for key assays, a summary of quantitative cytotoxicity data, and visual representations of the primary signaling pathways involved in this compound-induced cell death.
Introduction
This compound is a potent mycotoxin responsible for significant economic losses in livestock due to the photosensitization disease known as facial eczema. Its toxic effects are primarily attributed to its ability to induce oxidative stress and apoptosis in hepatocytes and other cell types. Understanding the cytotoxic mechanisms of this compound is crucial for developing effective therapeutic interventions and diagnostic tools. This guide outlines standardized in vitro methods to quantify this compound's cytotoxic effects and elucidate its molecular mechanisms of action.
Mechanisms of this compound Cytotoxicity
This compound's toxicity is intrinsically linked to its epidithiodioxopiperazine ring, which engages in redox cycling within the cell. This process leads to the generation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, causing significant oxidative stress. This oxidative assault depletes cellular antioxidants, like glutathione, and damages vital cellular components, including lipids, proteins, and DNA.[1][2][3]
Furthermore, this compound is a known inducer of apoptosis, or programmed cell death. Studies have shown that this compound can trigger DNA fragmentation, a hallmark of apoptosis, in various cell types, including macrophages and T lymphocytes.[4][5] The apoptotic cascade is initiated through complex signaling pathways that ultimately lead to the activation of caspases, the executioner enzymes of apoptosis.
Quantitative Analysis of this compound Cytotoxicity
A critical aspect of toxicological assessment is the determination of the concentration at which a substance exerts its harmful effects. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a standard measure of a compound's cytotoxicity. The following table summarizes available data on the cytotoxic concentrations of this compound in different cell lines.
| Cell Line | Assay | Cytotoxic Concentration | Reference |
| HepG2 (Human Hepatoma) | LDH Release | LC50: 5 µg/mL | --INVALID-LINK-- |
| AA8 (Chinese Hamster Ovary) | Chromosome Aberration | Clastogenic effects at 3 ng/mL | --INVALID-LINK-- |
| Murine Peritoneal Macrophages | Apoptosis (DNA fragmentation) | Apoptosis induced | --INVALID-LINK-- |
| T-lymphocyte Blasts | Apoptosis (DNA fragmentation) | Apoptosis induced | --INVALID-LINK-- |
Experimental Workflow for Cytotoxicity Testing
A general workflow for assessing this compound cytotoxicity in vitro is essential for obtaining reliable and reproducible results. The following diagram illustrates the key steps, from cell culture preparation to data analysis.
General workflow for in vitro cytotoxicity testing of this compound.
Signaling Pathways in this compound Cytotoxicity
To visualize the molecular mechanisms underlying this compound's toxic effects, the following diagrams illustrate the key signaling pathways involved in oxidative stress and apoptosis.
Oxidative Stress Pathway
This compound induces oxidative stress through a redox cycling mechanism that generates reactive oxygen species, leading to cellular damage.
This compound-induced oxidative stress pathway.
Apoptosis Induction Pathway
This compound triggers the intrinsic pathway of apoptosis, culminating in the activation of caspases and programmed cell death.
References
- 1. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of toxicity of the mycotoxin this compound. 2--Evidence for intracellular generation of superoxide radical from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Research-Grade Mycotoxin [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Sporidesmin to Induce Oxidative Stress in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmin, a mycotoxin produced by the fungus Pithomyces chartarum, is a potent inducer of oxidative stress in various cell lines. Its primary mechanism of toxicity is attributed to its epidithiodioxopiperazine (ETP) ring, which undergoes redox cycling within the cell. This process generates reactive oxygen species (ROS), including superoxide and hydroxyl radicals, leading to cellular damage and the activation of stress-response pathways.[1][2][3] These characteristics make this compound a valuable tool for studying the mechanisms of oxidative stress, evaluating potential antioxidant therapies, and developing in vitro models of diseases associated with oxidative damage.
However, the cellular response to this compound can be cell-type specific. While it is known to induce apoptosis in cell lines such as murine peritoneal macrophages[4], studies on HepG2 cells have indicated a loss of cell adhesion rather than significant oxidative stress or apoptosis at a concentration of 1 µg/mL.[5] Therefore, careful dose-response studies and selection of appropriate cell lines are crucial for successful experimentation.
Mechanism of Action
The toxicity of this compound is primarily driven by its disulfide bridge. Inside the cell, this compound can be reduced by cellular thiols, such as glutathione (GSH), to its dithiol form. This dithiol form is unstable and readily auto-oxidizes, transferring electrons to molecular oxygen to produce superoxide radicals (O₂⁻). This reaction regenerates the disulfide form of this compound, allowing it to participate in further redox cycles, leading to a continuous production of ROS and the depletion of intracellular glutathione.[2][3] The resulting oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and trigger downstream signaling pathways, most notably the intrinsic pathway of apoptosis.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound to induce a biological response varies significantly depending on the cell line and the endpoint being measured. The following table summarizes reported effective concentrations from the literature. It is strongly recommended to perform a dose-response curve for each new cell line and experimental setup.
| Cell Line | Concentration | Observed Effect | Reference |
| HepG2 | 1 µg/mL | Loss of cell adhesion, disruption of actin microfilaments | [5] |
| AA8 Chinese Hamster Cells | 3 ng/mL | Chromosomal breaks | [6] |
| AA8 Chinese Hamster Cells | 10 ng/mL and above | Interchange events (chromosomal) | [6] |
| Murine Peritoneal Macrophages | Not specified | DNA fragmentation (apoptosis) | [4] |
| Concanavalin A stimulated spleen cells (T blasts) | Not specified | DNA fragmentation (apoptosis) | [4] |
Experimental Protocols
General Guidelines for this compound Handling and Preparation
Safety Precautions: this compound is a potent toxin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood.
Stock Solution Preparation:
-
This compound is sparingly soluble in aqueous solutions. Prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
Cell Culture and Treatment
-
Culture the desired cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates or larger flasks for protein and RNA extraction) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Remove the growth medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 3, 6, 12, 24, or 48 hours) depending on the assay to be performed.
Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorofluorescin Diacetate (DCFDA)
This protocol is adapted for a 96-well plate format.
Materials:
-
2',7'-Dichlorofluorescin diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., hydrogen peroxide or pyocyanin)
-
Black, clear-bottom 96-well plates
Procedure:
-
After treating the cells with this compound for the desired time, remove the culture medium.
-
Wash the cells twice with 100 µL of pre-warmed HBSS or PBS.
-
Prepare a fresh working solution of DCFDA by diluting the stock solution in HBSS or serum-free medium to a final concentration of 5-20 µM. Protect the solution from light.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells twice with 100 µL of HBSS or PBS.
-
Add 100 µL of HBSS or PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
After the this compound treatment period, add 10-20 µL of the MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Quantification of Intracellular Glutathione (GSH)
This protocol utilizes a commercially available glutathione assay kit based on the DTNB-GSSG reductase recycling assay.
Materials:
-
Glutathione Assay Kit (containing GSH and GSSG standards, DTNB, glutathione reductase, and NADPH)
-
Deproteinization solution (e.g., 5% 5-Sulfosalicylic acid)
-
Phosphate buffer
Procedure:
-
After this compound treatment, harvest the cells by trypsinization or scraping. Collect both adherent and floating cells.[7]
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells according to the kit manufacturer's instructions, often involving a deproteinization step to remove interfering proteins.
-
Centrifuge the lysate to pellet the precipitated protein.
-
Use the supernatant for the glutathione assay.
-
Prepare a standard curve using the provided GSH and/or GSSG standards.
-
Perform the assay according to the kit's protocol, which typically involves the reaction of GSH with DTNB (Ellman's reagent) in the presence of glutathione reductase and NADPH.
-
Measure the absorbance at ~412 nm over time using a microplate reader.
-
Calculate the GSH concentration in the samples based on the standard curve.
Western Blot Analysis of Apoptosis Markers
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Following this compound treatment, collect both floating and adherent cells.[7]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Research-Grade Mycotoxin [benchchem.com]
- 3. The cellular and molecular toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced in macrophages and T blasts by the mycotoxin this compound and protection by Zn2+ salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo mutagenicity studies on this compound, the toxin associated with facial eczema in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sporidesmin-Induced Liver Damage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing a murine model of sporidesmin-induced liver damage. This model is a valuable tool for investigating the mechanisms of mycotoxin-induced hepatotoxicity, evaluating potential therapeutic agents, and studying liver fibrosis.
Introduction
This compound, a mycotoxin produced by the fungus Pithomyces chartarum, is a potent hepatotoxin responsible for facial eczema in ruminants.[1] Its toxicity is primarily attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and pronounced liver injury.[2][3] The mouse model of this compound-induced liver damage recapitulates key features of the disease in livestock, providing a practical and reproducible system for preclinical research.
Animal Model and Husbandry
Species: Mouse (Mus musculus) Strain: C57BL/6 or BALB/c are commonly used. Note that susceptibility to liver injury can vary between strains.[4][5] Age: 8-10 weeks old.[4] Sex: Female mice have been reported to be more susceptible to this compound toxicity than males.[6] Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[7] All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Design and Dosing
This compound is typically administered as a single dose via oral gavage. The vehicle of choice is often dimethyl sulfoxide (DMSO).[4]
Table 1: this compound Dosing Regimen and Expected Outcomes in Mice
| Dose (mg/kg) | Vehicle | Route of Administration | Expected Outcome | Reference |
| 10 | DMSO | Oral Gavage | Mild liver lesions | [4] |
| 20 | DMSO | Oral Gavage | Moderate liver and kidney lesions | [4] |
| 30 | DMSO | Oral Gavage | Severe liver and kidney lesions | [4] |
| 40 | DMSO | Oral Gavage | Severe liver and kidney lesions, potential mortality | [4] |
| LD50 (Susceptible Line) | DMSO | Oral Gavage | 23.6 mg/kg | [4] |
| LD50 (Resistant Line) | DMSO | Oral Gavage | 31.8 mg/kg | [4] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (>98% purity)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Dissolve the calculated amount of this compound in the appropriate volume of DMSO to achieve the final desired concentration. For example, to prepare a 2 mg/mL solution for a 20 mg/kg dose in a 20 g mouse (requiring 0.4 mg in 0.2 mL), dissolve 2 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of dosing.
Oral Gavage Procedure
Materials:
-
20-gauge, 1.5-inch curved, ball-tipped gavage needle
-
1 mL syringe
-
Animal scale
Protocol:
-
Weigh each mouse to determine the precise volume of this compound solution to be administered (typically up to 10 mL/kg body weight).[8][9]
-
Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.[8]
-
Position the mouse vertically to straighten the esophagus.[8]
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. [10]
-
Once the needle is properly positioned in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the solution.[11]
-
Gently remove the needle in the same path it was inserted.
-
Monitor the animal for several minutes post-gavage for any signs of distress.[10]
Timeline for Sample Collection
A typical timeline for a study of acute this compound-induced liver injury is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Stress in Liver Pathophysiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced mortality and histological lesions in mouse lines divergently selected for response to toxins in endophyte-infected fescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application of Sporidesmin in Cholangiopathy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmin, a mycotoxin produced by the fungus Pithomyces chartarum, is a potent hepatotoxin known to cause cholestatic liver disease and cholangiopathy, primarily in ruminants.[1] Its specific toxicity towards the biliary epithelium makes it a valuable tool for researchers studying the mechanisms of bile duct injury, cholestasis, and the progression of cholangiopathies.[1][2] this compound-induced cholangiopathy in animal models recapitulates many features of human cholestatic liver diseases, providing a relevant platform for investigating disease pathogenesis and evaluating potential therapeutic interventions.
The primary mechanisms of this compound toxicity involve the generation of reactive oxygen species (ROS) and the disruption of the actin cytoskeleton and cell adhesion in cholangiocytes.[2][3][4][5] These cellular insults lead to necrotizing inflammation of the biliary tract, bile duct obstruction, and subsequent liver damage.[1][3]
This document provides detailed application notes and experimental protocols for utilizing this compound in cholangiopathy research, aimed at facilitating reproducible and robust studies in this field.
Data Presentation
In Vivo Dose-Response Data
The following tables summarize quantitative data from in vivo studies on this compound-induced liver injury.
Table 1: this compound Dose-Response in Mice
| Dose (mg/kg, oral gavage) | Animal Strain | Key Findings | Reference |
| 10, 20, 30, 40 | Resistant (R) and Susceptible (S) mouse lines | Dose-related liver and kidney lesions. LD50: 31.8 mg/kg (R), 23.6 mg/kg (S). Higher incidence of subacute cholangitis in S mice at 30 and 40 mg/kg. | [6] |
Table 2: this compound Dose-Response in Sheep
| Dose (mg/kg/day, oral) | Duration | Key Findings | Reference |
| 0.0042, 0.0083, 0.0167 | 48 days | Severe liver lesions and photosensitization evident as early as 18 days at the highest dose. Significant bodyweight loss. | [7] |
| 0.0167 | 3, 6, 12, 24, 48 days | Major pathological changes in the liver and other organs frequently recorded in animals dosed for 12 days or longer. | [7] |
Biochemical Markers of this compound-Induced Cholangiopathy
Table 3: Key Biochemical Markers
| Marker | Significance in this compound-Induced Injury | Typical Observation | References |
| Gamma-glutamyltransferase (GGT) | Sensitive indicator of bile duct damage and cholestasis. | Markedly elevated serum levels. Positively correlated with the severity of liver damage. | [8] |
| Alanine aminotransferase (ALT) | Marker of hepatocellular injury. | Elevated serum levels. | |
| Aspartate aminotransferase (AST) | Marker of hepatocellular injury. | Elevated serum levels. | [5] |
| Alkaline phosphatase (ALP) | Marker of cholestasis. | Elevated serum levels. | [5] |
| Bilirubin | Indicates impaired bile excretion. | Elevated serum levels (jaundice). | [1] |
Experimental Protocols
In Vivo Model: this compound-Induced Cholangiopathy in Mice
This protocol describes the induction of cholangiopathy in mice via oral administration of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or other suitable vehicle
-
8-week-old male mice (e.g., C57BL/6)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Animal handling and restraint equipment
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of DMSO.
-
Further dilute the stock solution in corn oil to the desired final concentration (e.g., for a 20 mg/kg dose in a 20g mouse receiving 0.1 mL, the concentration would be 4 mg/mL). Ensure the final DMSO concentration is below 5% to minimize vehicle toxicity.
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh on the day of use.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to calculate the precise volume of this compound solution to be administered.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus and deliver the this compound solution directly into the stomach. The typical volume for oral gavage in mice is 5-10 mL/kg body weight.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, jaundice, and photosensitization (if exposed to UV light).
-
Body weight should be recorded daily.
-
-
Sample Collection and Analysis (e.g., at day 4 and day 10 post-dosing):
-
Anesthetize the mice and collect blood via cardiac puncture for serum biochemical analysis (GGT, ALT, AST, etc.).
-
Euthanize the animals and perform a necropsy.
-
Collect the liver and gallbladder for histopathological analysis (fix in 10% neutral buffered formalin) and for this compound quantification (snap-freeze in liquid nitrogen and store at -80°C).
-
In Vitro Model: this compound Toxicity in Cultured Cholangiocytes
This protocol details the procedure for assessing the cytotoxic effects of this compound on cultured cholangiocytes.
Materials:
-
Primary cholangiocytes or a suitable cholangiocyte cell line (e.g., H69, MMNK-1)
-
Complete cell culture medium
-
This compound
-
Ethanol (for stock solution)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for ROS detection
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed cholangiocytes into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in ethanol.
-
Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µg/mL).[3] The final ethanol concentration should be non-toxic to the cells (e.g., ≤ 0.1%).[3]
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include vehicle-only controls.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the desired incubation period (e.g., 6 hours), add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2 hours at 37°C.[3]
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Detection of Reactive Oxygen Species (DCFDA Assay):
-
After the desired incubation period, remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with 10 µM DCFDA in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 20 minutes.[3]
-
Acquire fluorescence readings using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~520 nm) at various time points.[3] Hydrogen peroxide can be used as a positive control.[3]
-
-
Analysis of Actin Cytoskeleton:
-
Culture cells on glass coverslips and treat with this compound as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain F-actin with fluorescently labeled phalloidin.
-
Visualize the actin cytoskeleton using fluorescence microscopy.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced cholangiocyte injury.
Caption: Experimental workflow for the in vivo mouse model of this compound-induced cholangiopathy.
Caption: Experimental workflow for in vitro assessment of this compound toxicity on cholangiocytes.
References
- 1. Facial Eczema in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of toxicity of the mycotoxin, this compound. V. Generation of hydroxyl radical by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathological Study of Facial Eczema (Pithomycotoxicosis) in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced mortality and histological lesions in mouse lines divergently selected for response to toxins in endophyte-infected fescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of low dose rates of this compound given orally to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Publications » SciQuest [sciquest.org.nz]
Application Notes and Protocols for Gene Expression Analysis in Response to Sporidesmin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmin is a mycotoxin produced by the fungus Pithomyces chartarum, notorious for causing facial eczema in ruminants.[1] Its toxicity primarily targets the liver and bile ducts, leading to significant agricultural economic losses. The primary mechanism of this compound toxicity is believed to be the induction of severe oxidative stress through the generation of reactive oxygen species (ROS).[2] This occurs via a redox cycle involving its disulfide bridge. However, recent studies suggest that this compound may also exert its toxic effects through alternative mechanisms, such as the disruption of cell adhesion and the actin cytoskeleton, independent of significant oxidative stress or apoptosis in certain cell types.[3]
Understanding the molecular response to this compound exposure is critical for developing effective therapeutic interventions and diagnostic markers. Gene expression analysis provides a powerful tool to elucidate the complex signaling pathways and cellular processes affected by this mycotoxin. This document provides detailed application notes and protocols for conducting gene expression analysis in response to this compound exposure, focusing on in vitro studies using hepatocyte cell lines.
Key Signaling Pathways Affected by this compound
Gene expression studies, including RNA-sequencing (RNA-seq) in ovine models, have identified several key pathways that are significantly modulated by this compound exposure.[4] These include:
-
Oxidative Stress Response: As a primary mechanism of toxicity, this compound induces the expression of genes involved in mitigating oxidative damage.
-
Focal Adhesion and Cell Adhesion: this compound has been shown to disrupt cell-cell and cell-matrix interactions, affecting the integrity of epithelial tissues.
-
Drug Metabolism (Cytochrome P450): The liver's primary detoxification machinery responds to the xenobiotic threat posed by this compound.
-
Extracellular Matrix (ECM)-Receptor Interaction: Changes in the expression of genes involved in the interaction between cells and the surrounding extracellular matrix are observed.
Data Presentation: Gene Expression Changes
While comprehensive quantitative data from a single study is not publicly available in tabular format, the following table represents a hypothetical summary of expected gene expression changes based on the literature. This table illustrates how to structure quantitative data for clear comparison.
| Gene | Pathway | Fold Change (this compound vs. Control) | p-value | Reference |
| HMOX1 | Oxidative Stress Response | ↑ (Increased) | < 0.05 | Hypothetical |
| GCLC | Oxidative Stress Response | ↑ (Increased) | < 0.05 | Hypothetical |
| SOD2 | Oxidative Stress Response | ↑ (Increased) | < 0.05 | [5] |
| CYP1A1 | Drug Metabolism | ↑ (Increased) | < 0.05 | [4] |
| CYP3A4 | Drug Metabolism | ↑ (Increased) | < 0.05 | [4] |
| ITGAV | Focal Adhesion | ↓ (Decreased) | < 0.05 | [6] |
| VCL | Focal Adhesion | ↓ (Decreased) | < 0.05 | [6] |
| CDH1 (E-cadherin) | Cell Adhesion | ↓ (Decreased) | < 0.05 | [3] |
Note: Actual fold changes and p-values will vary depending on the experimental system (cell type, this compound concentration, exposure time) and the method of analysis. Researchers should determine these values empirically.[7][8][9][10][11]
Experimental Protocols
The following are detailed protocols for key experiments in the analysis of gene expression in response to this compound.
Protocol 1: Ovine Hepatocyte Cell Culture
This protocol is adapted from established methods for primary hepatocyte isolation and culture.[12]
Materials:
-
Ovine liver tissue from a healthy donor
-
William's Medium E
-
Fetal Bovine Serum (FBS)
-
Collagenase (Type IV)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Antibiotics (Penicillin-Streptomycin)
-
Collagen-coated culture flasks/plates
Procedure:
-
Perfuse the liver tissue with a collagenase solution to dissociate the cells.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the hepatocytes with cold PBS and centrifuge to pellet the cells.
-
Resuspend the cells in William's Medium E supplemented with 10% FBS and antibiotics.
-
Plate the cells on collagen-coated culture vessels.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 24-48 hours.
Protocol 2: this compound Treatment
Materials:
-
Cultured ovine hepatocytes (or other suitable cell line, e.g., HepG2)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture medium
Procedure:
-
Grow cells to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired exposure time (e.g., 6, 12, 24 hours).
Protocol 3: RNA Extraction using TRIzol Reagent
This is a standard protocol for total RNA isolation.
Materials:
-
TRIzol Reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Lyse the cells directly in the culture dish by adding 1 mL of TRIzol Reagent per 10 cm² area.
-
Homogenize the lysate by passing it several times through a pipette.
-
Transfer the lysate to an RNase-free tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate for 2-3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
-
Carefully transfer the upper aqueous phase (which contains the RNA) to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol Reagent used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash and briefly air-dry the pellet.
-
Resuspend the RNA in RNase-free water.
-
Determine RNA concentration and purity using a spectrophotometer.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the validation of gene expression changes identified by RNA-seq.
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Design and validate primers for your target genes and a reference gene (e.g., GAPDH, ACTB).
-
Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and primers.
-
Perform the PCR in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression.
Protocol 5: RNA-Sequencing Library Preparation and Data Analysis
A. Library Preparation (using Illumina TruSeq RNA Library Prep Kit)
This is a summary of the manufacturer's protocol.[3][13][14]
-
mRNA Purification: Isolate mRNA from total RNA using poly-T oligo-attached magnetic beads.
-
Fragmentation: Fragment the purified mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first and second-strand cDNA from the fragmented RNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Enrich the adapter-ligated cDNA library by PCR.
-
Library Validation: Assess the quality and quantity of the library using a bioanalyzer and qPCR.
B. Data Analysis (using DESeq2)
This is a general workflow for differential gene expression analysis from RNA-seq data.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome (e.g., the ovine genome) using a splice-aware aligner like STAR or HISAT2.
-
Read Counting: Quantify the number of reads mapping to each gene to generate a count matrix.
-
Differential Expression Analysis with DESeq2:
-
Import the count matrix and sample metadata into R.
-
Create a DESeqDataSet object.
-
Perform normalization to account for differences in library size.
-
Estimate dispersions and fit a negative binomial model.
-
Perform statistical tests to identify differentially expressed genes.
-
Generate a results table with log2 fold changes, p-values, and adjusted p-values.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound-induced oxidative stress pathway.
References
- 1. Facial Eczema in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Pathological Study of Facial Eczema (Pithomycotoxicosis) in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Seq Analysis Implicates Detoxification Pathways in Ovine Mycotoxin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription regulation of human manganese superoxide dismutase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of focal adhesion proteins in skeleton and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fold change and p-value cutoffs significantly alter microarray interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fold change and p-value cutoffs significantly alter microarray interpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing significance relative to a fold-change threshold is a TREAT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identifying hepatic genes regulating the ovine response to gastrointestinal nematodes using RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolomic Profiling of Sporidesmin-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmin is a mycotoxin produced by the fungus Pithomyces chartarum, responsible for causing facial eczema (FE) in ruminants. This disease is characterized by liver and bile duct damage, leading to secondary photosensitization and significant economic losses in livestock industries.[1][2] The primary toxic mechanism of this compound is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage, particularly in the liver.[3][4] This hepatotoxicity results in cholestasis, a condition where bile flow from the liver is reduced or blocked, causing a buildup of toxic substances, including bile acids.[1][5]
Metabolomic profiling serves as a powerful tool to investigate the systemic biochemical alterations induced by this compound. By analyzing the global metabolite profile in biological samples, researchers can identify key biomarkers of exposure and toxicity, and gain deeper insights into the pathological mechanisms. This information is critical for developing diagnostic tools, therapeutic interventions, and strategies for breeding animals with increased resistance to this compound.[1][2]
These application notes provide a summary of the key metabolomic changes observed in this compound-treated animals and detailed protocols for conducting similar studies.
Data Presentation: Metabolomic Changes in this compound-Treated Animals
The most significant metabolomic alteration identified in the serum of animals treated with this compound is the perturbation of bile acid metabolism.[1] this compound-induced liver damage leads to cholestasis, impairing the excretion of bile acids and causing their accumulation in the bloodstream.[1][5] Specifically, an increase in the concentrations of taurine- and glycine-conjugated secondary bile acids has been identified as a key indicator of this compound toxicity.[1]
While the full quantitative dataset from the primary study is not publicly available, the key findings are summarized below. These changes are most pronounced in animals exhibiting clinical signs of facial eczema.
Table 1: Summary of Key Metabolomic Changes in Serum of this compound-Treated Cows
| Metabolite Class | Specific Metabolites | Observed Change | Significance | Reference |
| Bile Acids | Taurine-conjugated secondary bile acids | Increased | Marker of cholestasis and liver damage | [1] |
| Bile Acids | Glycine-conjugated secondary bile acids | Increased | Marker of cholestasis and liver damage | [1] |
Note: The distinction between clinically and subclinically affected animals was possible based on these metabolic profiles, highlighting their potential for early diagnosis.[1]
Experimental Protocols
The following protocols are based on methodologies described for the metabolomic analysis of serum from this compound-treated dairy cows.[1][2]
Animal Dosing and Sample Collection
-
Animal Model: Lactating dairy cows (e.g., Friesian-cross) are a relevant model for studying this compound toxicity.[1][2]
-
Acclimatization: Animals should be acclimatized to their housing and diet for a baseline period (e.g., 14 days) before the start of the experiment.[2]
-
Dosing:
-
This compound is typically a crude extract from P. chartarum spores, dissolved in a suitable solvent like 96% ethanol.[2]
-
A single dose (e.g., 0.24 mg/kg body weight) can be administered via intra-ruminal intubation, followed by water to ensure delivery.[2]
-
A control group should receive the vehicle (e.g., ethanol in water) under the same regimen.[2]
-
-
Sample Collection:
-
Blood samples should be collected at multiple time points, including a baseline before dosing and several points post-dosing (e.g., weekly for up to 45-59 days) to monitor the progression of toxicity.[1][2]
-
Collect blood via venipuncture into appropriate tubes for serum separation.
-
Allow blood to clot at room temperature, then centrifuge to separate the serum.
-
Aliquot the serum into cryovials and store at -80°C until analysis to prevent metabolite degradation.
-
Metabolite Extraction
-
Thawing: Thaw frozen serum samples on ice.
-
Protein Precipitation:
-
To a 100 µL aliquot of serum, add 400 µL of a cold extraction solvent (e.g., methanol or acetonitrile) to precipitate proteins.
-
Vortex the mixture thoroughly for 1 minute.
-
-
Centrifugation:
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent compatible with the analytical platform (e.g., a mixture of mobile phase A and B for LC-MS).
UPLC-MS Metabolomic Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with an ultra-performance liquid chromatography (UPLC) system is recommended for comprehensive metabolite profiling.[1][2]
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C18) is suitable for separating a wide range of metabolites.
-
Mobile Phase: Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Gradient: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be used to detect a broader range of metabolites.
-
Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode to collect both MS1 and MS/MS spectra for metabolite identification.
-
Mass Range: Scan a wide mass range (e.g., m/z 50-1000).
-
Data Processing and Statistical Analysis
-
Data Pre-processing: Raw data should be processed using software for peak picking, alignment, and normalization.
-
Statistical Analysis:
-
Employ multivariate statistical analyses such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify metabolites that differ between control and treated groups.[2]
-
Use univariate statistical tests (e.g., t-test, ANOVA) to determine the statistical significance of individual metabolite changes.
-
Metabolite identification can be performed by comparing the accurate mass and MS/MS fragmentation patterns to online databases (e.g., HMDB, METLIN).[2]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolomic profiling of this compound-treated animals.
Proposed Signaling Pathway of this compound-Induced Oxidative Stress
Caption: Proposed mechanism of this compound-induced cellular injury via oxidative stress.
Bile Acid Metabolism and Transport Disruption by this compound-Induced Cholestasis
Caption: Disruption of bile acid metabolism due to this compound-induced cholestasis.
References
- 1. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Pathophysiology of Cholestasis and Its Relevance to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Sporidesmin Production from Pithomyces chartarum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of sporidesmin, a mycotoxin produced by the fungus Pithomyces chartarum. The information is presented in a question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture conditions for maximizing this compound production?
A1: this compound production is intrinsically linked to the growth and sporulation of Pithomyces chartarum. Optimal conditions generally involve warm temperatures and high humidity.[1][2][3][4] The ideal temperature range for toxin accumulation is narrower than for fungal growth, typically between 20-25°C.[2] While the fungus can grow at temperatures from 5-30°C, higher temperatures may favor vegetative growth over this compound synthesis.[2] Continuous high humidity (around 100%) is also crucial for robust sporulation and subsequent toxin production.[2][5]
Q2: How does the choice of culture medium affect this compound yield?
A2: The composition of the culture medium significantly influences this compound production. While specific formulations can vary, studies have successfully used nutrient solutions on substrates like seed test papers or ryecorn.[6][7] A modified medium with a reduced glucose content (e.g., 3% w/v) has been utilized effectively.[6] The choice between solid and liquid media is critical; static cultures on solid or semi-solid substrates that promote sporulation are generally preferred, as shaken liquid cultures that favor mycelial growth often suppress both sporulation and this compound production.[5][8] Some strains, however, may exhibit a tenfold higher this compound production on one type of medium versus another, indicating that the optimal medium can be strain-dependent.[5]
Q3: What are the key precursor molecules for this compound biosynthesis?
A3: The biosynthesis of this compound involves the incorporation of several amino acids.[9] Isotopic labeling studies have demonstrated that the core structure is derived from the condensation of tryptophan and alanine.[6] The methyl and methoxyl groups are supplied by methionine, while serine, glycine, and cysteine also play roles in the biosynthetic pathway.[6][9]
Q4: Is there a genetic basis for the variability in this compound production among different P. chartarum strains?
A4: Yes, there is a significant genetic component to this compound production. A putative gene cluster, termed 'spd', is believed to be responsible for this compound biosynthesis and shares homology with the gene cluster for gliotoxin, another epipolythiodioxopiperazine (ETP) mycotoxin.[9][10] The presence, absence, and expression levels of these genes likely account for the observed differences in toxin production among various strains.[9] In fact, recent research has identified a new species, Pseudopithomyces toxicarius, as the primary producer of this compound, which is often misidentified as P. chartarum.[11] Furthermore, not all strains of P. chartarum are capable of producing this compound, even if they sporulate profusely.[5][12]
Q5: Can this compound production be stimulated by external factors?
A5: Yes, certain external stimuli can enhance this compound production. Exposure of cultures to near-ultraviolet (UVA) light has been shown to significantly increase both sporulation and this compound yield in many strains.[1][5][8] This effect is not universal, but it is a widely reported method for boosting production.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound yield despite good mycelial growth. | 1. Culture conditions favor vegetative growth over sporulation (e.g., shaken liquid culture).[5][8]2. The strain of P. chartarum may be a low or non-producer.[5][12]3. Suboptimal temperature for toxin synthesis.[2] | 1. Switch to a static culture on a solid or semi-solid medium to encourage sporulation.2. Screen different isolates of P. chartarum or obtain a known high-producing strain. Consider using isolates of Pseudopithomyces toxicarius.[11]3. Optimize the incubation temperature to the 20-25°C range.[2] |
| Inconsistent this compound yields between batches. | 1. Variability in inoculum size or age.2. Fluctuations in environmental conditions (temperature, humidity, light exposure).[1][2]3. Inconsistent nutrient composition of the medium.[6] | 1. Standardize the inoculation procedure, using a consistent amount of spores from a culture of the same age.2. Ensure precise control of incubator temperature, humidity, and light cycles.3. Prepare culture media with consistent, high-quality reagents. |
| Difficulty in extracting and purifying this compound. | 1. Inefficient extraction solvent.2. Degradation of this compound during extraction.[7]3. Co-extraction of impurities that interfere with purification. | 1. Use effective solvents such as benzene or wet ether.[7][13] An alternative method involves extraction with benzene followed by partitioning into methanol:water.[7]2. Perform extraction at low temperatures (e.g., 2-4°C) and in the dark to minimize degradation.[13]3. Employ chromatographic techniques such as column chromatography for purification.[7] |
Data Presentation
Table 1: Effect of UV Radiation on this compound Production
| Strain Group | Treatment | Number of Strains Producing ≥ 5 mg/L this compound | Number of Strains Producing ≥ 10^8 Spores/mL |
| Field Strains (n=37) | No UV Radiation | 11 | 7 |
| Field Strains (n=37) | With UV Radiation | 30 | 30 |
| Data adapted from a study on 37 field strains of Pithomyces chartarum grown on ryecorn for 4 weeks at 20°C.[8] |
Table 2: this compound Yield from Bulk Extraction
| Extraction Method | Average Yield (mg this compound-benzene solvate per kg of culture material) | Reported Increase in Yield |
| Alternative Bulk Extraction | 165.5 | 28-65% |
| Based on 32 consecutive extractions from ryecorn cultures of Pithomyces chartarum.[7][14] |
Experimental Protocols
Protocol 1: Culturing P. chartarum for this compound Production
-
Media Preparation: Prepare a nutrient solution similar to the formulation of Brook and Matthews (1960), but with the glucose content reduced to 3% (w/v).[6]
-
Inoculation: Inoculate sterile seed test papers (e.g., Whatman 9 cm) or ryecorn substrate saturated with the nutrient solution with spores of a known this compound-producing strain of P. chartarum.[6][7]
-
Incubation: Incubate the cultures in a static position at 20-24°C with 100% relative humidity for 4 weeks.[1][2][8]
-
UV Stimulation (Optional): For enhanced production, expose the cultures to near-UV light for a portion of the incubation period.[5][8]
-
Harvesting: After the incubation period, the culture material (mycelium and spores) can be harvested for extraction.
Protocol 2: Bulk Extraction and Purification of this compound
-
Extraction:
-
Place the harvested culture material (e.g., 150-250 g batches) into an extraction bottle.[7]
-
Add benzene (500 mL) and shake or stir for a designated period.[7]
-
Filter the extract and evaporate to dryness using a rotary vacuum evaporator at 30°C.[7]
-
Repeat the extraction process with fresh benzene.[7]
-
-
Solvent Partitioning:
-
Purification:
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for optimizing this compound yield.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Pithomyces chartarum - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Facial Eczema in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Facial Eczema in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. studiesinmycology.org [studiesinmycology.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. This compound | Research-Grade Mycotoxin [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Major step forward taken in understanding facial eczema in livestock - AgResearch [agresearch.co.nz]
- 12. Lack of toxicity of a non-sporidesmin-producing strain of Pithomyces chartarum in cell culture and when dosed to lambs [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Sporidesmin Instability in Solution
For researchers, scientists, and drug development professionals utilizing sporidesmin, maintaining its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with this compound instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound in solution?
A1: this compound's instability is primarily attributed to its reactive epidithiodioxopiperazine (ETP) core, which contains a disulfide bridge. This disulfide bridge can undergo redox cycling, especially in aqueous solutions, leading to the generation of reactive oxygen species (ROS) and degradation of the molecule.[1] Factors that accelerate this degradation include:
-
Exposure to Light: Ultraviolet (UV) radiation, particularly from sunlight, has been shown to degrade this compound in aqueous solutions, resulting in a loss of toxicity.[2][3]
-
Presence of Metal Ions: Metal ions, such as copper and iron, can catalyze the redox cycling of the disulfide bridge, leading to accelerated degradation.
-
pH of the Solution: The stability of this compound can be influenced by the pH of the buffer system.
-
Solvent Composition: The choice of solvent is crucial, as this compound exhibits different stability profiles in aqueous versus organic solvents.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Due to its low aqueous solubility (approximately 30 ppm), it is recommended to prepare stock solutions of this compound in an organic solvent.[1] Anhydrous ethanol or dimethyl sulfoxide (DMSO) are commonly used. For cell culture experiments, a typical protocol involves dissolving this compound in absolute ethanol to create a concentrated stock solution, which is then further diluted in the culture medium to the desired final concentration.[1]
Q3: How should I store my this compound stock solution to ensure its stability?
A3: To maximize the shelf-life of your this compound stock solution, it is essential to:
-
Store at low temperatures: Stock solutions should be stored at -20°C or -80°C.
-
Protect from light: Use amber or foil-wrapped vials to prevent photodegradation.
-
Aliquot for single use: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use aqueous buffers to prepare my working solutions of this compound?
A4: While working solutions will often be in aqueous buffers or cell culture media, it is important to minimize the time this compound spends in these solutions before use. Prepare working dilutions immediately before your experiment. The stability of this compound in common buffers like PBS, TRIS, or HEPES has not been extensively quantified in publicly available literature, so it is advisable to conduct preliminary stability tests for your specific experimental conditions if long incubation times are required.
Q5: I've heard that zinc can stabilize this compound. How does this work and can I use it in my experiments?
A5: Yes, zinc salts have been shown to protect against this compound toxicity.[4] Zinc is believed to form a stable mercaptide with the reduced (dithiol) form of this compound, which prevents the autoxidation cycle that generates damaging reactive oxygen species. While this is well-documented in animal models, the use of zinc as a stabilizer in in vitro experiments requires careful consideration. The addition of zinc could interfere with your assay. If you choose to explore this, it is crucial to include appropriate controls to account for any effects of the zinc itself.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in my assay.
-
Possible Cause: Degradation of this compound in the working solution.
-
Solution: Prepare fresh working solutions immediately before each experiment from a properly stored stock solution. Minimize the exposure of the working solution to light and elevated temperatures.
-
-
Possible Cause: Adsorption of the hydrophobic this compound molecule to plasticware.
-
Solution: Consider using low-adhesion microplates or glassware for your experiments. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help in some applications.
-
-
Possible Cause: Interaction with components in the cell culture medium.
-
Solution: Serum components can sometimes interact with small molecules. If you observe inconsistencies, consider reducing the serum concentration or using a serum-free medium if your cell line permits. Always run appropriate vehicle controls.
-
Issue 2: Precipitation observed when diluting the stock solution into an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solution: Ensure that the final concentration of the organic solvent (e.g., ethanol or DMSO) in your aqueous solution is low enough to be tolerated by your experimental system, but high enough to maintain this compound solubility. You may need to optimize the dilution scheme. Vortexing during dilution can aid in keeping the compound in solution.
-
-
Possible Cause: The buffer composition is causing precipitation.
-
Solution: Test the solubility of this compound in different buffers to find the most suitable one for your experiment.
-
Data Presentation
Table 1: Solubility and Recommended Solvents for this compound
| Solvent | Solubility | Recommendation | Reference |
| Water | ~30 ppm | Not recommended for stock solutions due to low solubility and instability. | [1] |
| Ethanol | Soluble | Recommended for preparing stock solutions. | [1] |
| DMSO | Soluble | Recommended for preparing stock solutions. |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Mitigation Strategy |
| Light (UV) | Degradation | Store solutions in amber or foil-wrapped vials. Work in a subdued light environment. |
| Temperature | Increased degradation at higher temperatures | Store stock solutions at -20°C or -80°C. Prepare working solutions on ice. |
| pH | Stability is pH-dependent | Buffer working solutions to a pH where this compound is most stable (requires empirical determination for your system). |
| Metal Ions | Catalyze degradation | Use high-purity water and reagents to minimize metal ion contamination. |
| Freeze-Thaw Cycles | Potential for degradation | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound (crystalline powder)
-
Anhydrous ethanol or DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber or foil-wrapped tubes.
-
Label the aliquots clearly with the name of the compound, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:1000 dilution.
-
Gently vortex the working solution between dilution steps to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your cell-based assays. Ensure the final concentration of the organic solvent in the culture medium is at a non-toxic level for your cells (typically ≤0.1% for ethanol or DMSO).
Visualizations
Caption: Factors contributing to the instability of this compound.
References
- 1. Facial Eczema in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. japsonline.com [japsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sporidesmin Detection by ELISA
Welcome to the technical support center for sporidesmin detection by ELISA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their this compound enzyme-linked immunosorbent assays. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive ELISA for this compound detection?
A competitive ELISA is an immunological assay used to detect and quantify antigens, in this case, this compound. In this format, this compound in the sample competes with a labeled this compound conjugate (e.g., this compound-HRP) for a limited number of binding sites on a specific anti-sporidesmin antibody that is coated on the microplate wells. The amount of labeled this compound conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. Therefore, a higher concentration of this compound in the sample will result in a lower signal, and vice versa.
Q2: What are the typical components of a this compound ELISA kit?
A typical this compound ELISA kit includes the following reagents:
-
Anti-sporidesmin antibody-coated microplate
-
This compound standards of known concentrations
-
This compound-enzyme (e.g., HRP) conjugate
-
Wash buffer concentrate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Assay diluent
Q3: How should I prepare my pasture samples for this compound ELISA?
Proper sample preparation is crucial for accurate results. A general procedure involves:
-
Collecting a representative pasture sample.
-
Washing the pasture with a detergent solution (e.g., 0.05% Tween 20 in water) to extract the fungal spores.
-
Heating the liquid fraction to release this compound from the spores.
-
Centrifuging or filtering the extract to remove particulate matter. The resulting extract can then be used in the ELISA. It is important to minimize interference from the pasture matrix.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound ELISA experiments.
Problem 1: High Background
Q: My negative controls and some samples show an unexpectedly high optical density (OD). What could be the cause?
A: High background can obscure the specific signal and reduce the assay's sensitivity. The common causes and solutions are summarized below:
| Possible Cause | Solution(s) |
| Insufficient Washing | - Ensure all wells are completely filled and aspirated during each wash step. - Increase the number of washes or the soaking time between washes.[2][3] |
| Contaminated Reagents | - Use fresh, sterile reagents and buffers.[2] - Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent. |
| High Concentration of Detection Reagent | - Optimize the concentration of the this compound-enzyme conjugate by performing a titration. |
| Inadequate Blocking | - Ensure the blocking buffer is fresh and completely covers the well surface. - Increase the blocking incubation time or temperature according to the kit's protocol. |
| Extended Incubation Times | - Strictly adhere to the incubation times specified in the protocol. |
| Substrate Solution Exposed to Light | - Store the substrate solution in the dark and avoid prolonged exposure to light during the assay.[4] |
Problem 2: Weak or No Signal
Q: I am observing very low OD readings across my entire plate, including the zero standard (B0). What should I do?
A: A weak or absent signal can prevent the generation of a usable standard curve. Here are the potential reasons and how to address them:
| Possible Cause | Solution(s) |
| Inactive Reagents | - Check the expiration dates of all kit components.[4] - Ensure reagents have been stored at the correct temperature. - Allow all reagents to come to room temperature before use.[4] |
| Omission of a Key Reagent | - Carefully review the protocol to ensure all steps were followed in the correct order. |
| Incorrect Reagent Preparation | - Double-check all dilution calculations and ensure reagents were reconstituted correctly. |
| Insufficient Incubation Time | - Verify that the incubation times for the sample, conjugate, and substrate are as per the protocol. |
| Washing Steps Too Harsh | - Avoid letting the wells dry out completely between wash steps. |
Problem 3: Poor Standard Curve
Q: My standard curve has a low R-squared value or poor dose-response. How can I improve it?
A: A reliable standard curve is essential for accurate quantification. Issues with the standard curve often stem from pipetting errors or problems with the standards themselves.
| Possible Cause | Solution(s) |
| Pipetting Inaccuracy | - Use calibrated pipettes and proper pipetting techniques. - Ensure thorough mixing of standards before aliquoting. - Avoid introducing air bubbles into the wells. |
| Improper Standard Dilution | - Carefully prepare a fresh serial dilution of the standards for each assay. - Ensure the diluent used is the one specified in the protocol. |
| Degraded Standards | - Store standards according to the manufacturer's instructions. - Avoid repeated freeze-thaw cycles. |
| Incorrect Curve Fitting | - Use the appropriate regression model for a competitive ELISA (e.g., four-parameter logistic fit). |
Problem 4: High Coefficient of Variation (%CV)
Q: My replicate samples or standards show a high degree of variability. What is causing this?
A: High %CV indicates poor precision and can lead to unreliable results. The goal is typically a %CV of less than 15-20%.
| Possible Cause | Solution(s) |
| Inconsistent Pipetting | - Ensure consistent timing and technique when adding reagents to all wells. - Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| Inadequate Mixing of Reagents | - Thoroughly mix all reagents before use. |
| Plate Washing Variability | - Use an automated plate washer if available for more consistent washing. - If washing manually, ensure all wells are treated identically. |
| Temperature Gradients (Edge Effects) | - Ensure the plate is incubated in a stable temperature environment. - Avoid stacking plates during incubation.[4] - Allow the plate to reach room temperature before adding reagents. |
| Sample Inhomogeneity | - Ensure samples are well-mixed before aliquoting into the wells. |
Experimental Protocols
General this compound Competitive ELISA Protocol
This is a generalized protocol and should be adapted based on the specific instructions of your ELISA kit.
-
Reagent Preparation:
-
Allow all reagents and samples to reach room temperature.
-
Prepare the wash buffer by diluting the concentrate as instructed.
-
Prepare the this compound standards by performing a serial dilution of the stock standard.
-
Dilute the this compound-HRP conjugate in the appropriate assay diluent.
-
-
Assay Procedure:
-
Add a specific volume of the standards, controls, and samples to the appropriate wells of the anti-sporidesmin antibody-coated microplate.
-
Add the diluted this compound-HRP conjugate to each well.
-
Incubate the plate for the recommended time and temperature, allowing for the competitive binding reaction to occur.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for each set of replicates.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A log-logit or four-parameter logistic curve fit is typically used for competitive ELISAs.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Logical Workflow for Troubleshooting High Background
References
Technical Support Center: Optimizing Dosage for In Vivo Sporidesmin Studies
Welcome to the technical support center for researchers utilizing sporidesmin in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with experimental design, dosage optimization, and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in vivo?
A1: this compound's toxicity is primarily targeted at the liver and biliary system.[1] The accepted mechanism involves two main hypotheses that may not be mutually exclusive:
-
Oxidative Stress: The epidithiodioxopiperazine ring of this compound undergoes redox cycling within the cell. It is reduced by cellular thiols (like glutathione) and then rapidly autoxidizes, generating superoxide radicals (O₂⁻). This process can repeat, leading to a continuous production of reactive oxygen species (ROS), including hydrogen peroxide and highly reactive hydroxyl radicals, causing significant oxidative stress and cellular damage.[2][3]
-
Altered Cell Adhesion: A more recent hypothesis suggests that a primary toxic event is the disruption of cell-to-cell and cell-to-matrix adhesion.[4][5] this compound may interact with proteins like integrins, leading to the disruption of the actin cytoskeleton.[4] This loss of epithelial integrity in the bile ducts is thought to increase permeability, allowing toxic bile to leak into surrounding tissue, which then triggers inflammation and necrosis.[6]
Q2: Which animal models are most commonly used for this compound studies?
A2: Ruminants, particularly sheep, are the natural hosts for this compound toxicity (Facial Eczema) and are considered a highly relevant model.[1] The sheep liver is also noted as a good model for the human organ. For laboratory studies requiring smaller animals, mice and rabbits have been successfully used to model the toxic effects of this compound.[7]
Q3: What are the typical clinical signs of this compound toxicity in animal models?
A3: The onset of clinical signs is typically delayed, appearing around 10 to 14 days after initial exposure.[1] The primary signs stem from severe liver and bile duct lesions.[1] Key indicators include:
-
Photosensitization: Due to the damaged liver's inability to excrete phylloerythrin (a chlorophyll metabolite), this photodynamic agent accumulates in the blood, causing skin lesions on light-exposed, unpigmented areas.[1]
-
Jaundice: Yellowing of the mucous membranes due to the buildup of bile pigments.[1]
-
Weight Loss: Significant bodyweight loss is common, even in animals that do not show signs of photosensitization.[3]
-
Elevated Liver Enzymes: Serum levels of gamma-glutamyltransferase (GGT) and glutamate dehydrogenase (GLDH) are reliable biochemical markers of this compound-induced liver damage.[8]
Q4: How should I prepare and administer this compound for in vivo studies?
A4: For oral administration in rodent models, this compound can be dissolved in a carrier vehicle like dimethyl sulfoxide (DMSO).[7] It is then typically administered via oral gavage. For ruminants, oral drenching is a common method. The preparation should be done on the day of dosing to ensure stability.
Q5: Is there significant variability in animal response to this compound?
A5: Yes, considerable variation in susceptibility between individual animals is a well-documented phenomenon.[3] This has been observed in both sheep and mice. Researchers have even selectively bred mouse lines that are either resistant or susceptible to this compound, with different LD50 values.[7] This inherent variability should be accounted for in the experimental design by using a sufficient number of animals per group to achieve statistical power.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High mortality in one dose group, no effect in a lower dose group. | 1. Narrow therapeutic window.2. Error in dose calculation or preparation.3. High susceptibility of the specific animal strain. | 1. Conduct a pilot dose-range-finding study with smaller animal numbers.2. Double-check all calculations and ensure homogeneous mixing of the dosing solution.3. Review literature for strain-specific sensitivity. Consider using an outbred stock if high variability is a concern. |
| No observable clinical signs (e.g., photosensitization) despite dosing. | 1. Subclinical toxicity.2. Insufficient dosage or duration of exposure.3. Animal model lacks unpigmented skin for photosensitization to be visible. | 1. Rely on biochemical markers. Collect serum to measure GGT and GLDH levels, which are sensitive indicators of liver damage.[8]2. Review dosage from literature. The effects of low daily doses are cumulative.[3]3. Assess liver histopathology post-mortem for definitive evidence of toxicity. |
| Inconsistent results and high variability within treatment groups. | 1. Inherent biological variability in response to this compound.[3]2. Inconsistent gavage technique leading to variable administration.3. Stress affecting animal physiology. | 1. Increase the number of animals per group.2. Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize errors and esophageal injury.[9]3. Allow for an acclimatization period and handle animals consistently to minimize stress. |
| Animal shows signs of respiratory distress immediately after oral gavage. | 1. Accidental administration into the trachea instead of the esophagus. | 1. Immediately cease the procedure. If distress is severe, the animal should be humanely euthanized.[9]2. Review and practice proper gavage technique. Ensure the head, neck, and spine are aligned and do not force the gavage needle.[9] |
Data Presentation: this compound Dosage in Animal Models
Table 1: Oral this compound Dosage in Sheep
| Daily Dose (mg/kg BW) | Duration | Animal Model | Key Findings | Reference |
| 0.0042 - 0.0167 | 48 days | Sheep (n=16 per group) | Cumulative effects observed. Severe liver lesions and photosensitization evident after 18 days at higher doses. Significant bodyweight loss. | [3] |
| 0.0167 | 3 - 48 days | Sheep | Moderate changes at 3-6 days. Major changes (liver damage, photosensitization) seen in animals dosed for 12 days or longer. | [3] |
| 0.24 (single dose) | Single Dose | Dairy Cows | Used to induce liver damage for biomarker discovery. | [10] |
Table 2: Acute Oral this compound Dosage in Mice
| Dose (mg/kg BW) | Administration | Animal Model | Key Findings | Reference |
| 10, 20, 30, 40 | Single Oral Gavage | Mice (Resistant & Susceptible lines) | LD50 (Susceptible line): 23.6 mg/kgLD50 (Resistant line): 31.8 mg/kgDose-related liver and kidney lesions. | [7] |
Experimental Protocols
Protocol 1: Induction of Liver Injury in Mice via Oral Gavage
1. Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)[7]
-
Sterile water or saline for dilution
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1-1.5 inches long with a rounded tip for adult mice)[11]
-
1 mL syringes
-
Animal scale
2. Procedure:
-
Dose Preparation:
-
On the day of dosing, weigh the required amount of this compound.
-
Dissolve it in the vehicle (e.g., DMSO) to create a stock solution. Further dilute with sterile water or saline to the final desired concentration. The final volume administered should not exceed 10 mL/kg of body weight.[11]
-
-
Animal Handling and Dosing:
-
Weigh the mouse accurately to calculate the precise volume to be administered.[12]
-
Restrain the mouse firmly by scruffing the neck to immobilize the head. The head and body should be aligned vertically to straighten the esophagus.[13]
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[12]
-
Gently insert the gavage needle into the mouth, guiding it over the tongue and down the esophagus to the pre-marked depth. The needle should pass easily without force.[12][13]
-
Slowly administer the compound over 2-3 seconds.[14]
-
Withdraw the needle slowly and smoothly.[14]
-
-
Post-Procedure Monitoring:
-
Observe the animal for 5-10 minutes immediately after gavage for any signs of respiratory distress.[11]
-
Return the animal to its cage and monitor daily for clinical signs of toxicity (weight loss, lethargy, skin lesions).
-
Conduct blood sampling for biochemical analysis (GGT, GLDH) at predetermined time points (e.g., weekly).
-
At the experiment's endpoint, euthanize the animals and collect tissues for histopathological analysis.
-
Protocol 2: Histopathological Assessment of Liver Damage
1. Tissue Collection and Fixation:
-
At necropsy, carefully excise the liver.
-
Document any gross abnormalities (e.g., enlarged, fibrotic, distorted shape).[1]
-
Take representative tissue sections from different liver lobes.
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
2. Tissue Processing and Staining:
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Consider special stains like Masson's Trichrome to specifically assess the degree of fibrosis.
3. Microscopic Examination:
-
Examine the stained slides under a light microscope.
-
Assess for the following key histological changes characteristic of this compound toxicity:[1][15]
-
Biliary Hyperplasia: Proliferation of bile ducts.
-
Portal Fibrosis: Excessive fibrous connective tissue in the portal tracts.
-
Portal Inflammation: Infiltration of inflammatory cells (e.g., lymphocytes, neutrophils) around the portal tracts.
-
Hepatocellular Necrosis: Death of liver cells.
-
Cholangitis: Inflammation and degeneration of the bile duct epithelium.
-
Visualizations
Signaling Pathways
Caption: Proposed mechanisms of this compound toxicity.
Experimental Workflow
Caption: General workflow for an in vivo this compound study.
References
- 1. Facial Eczema in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Studies on the mechanism of toxicity of the mycotoxin, this compound. V. Generation of hydroxyl radical by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Research-Grade Mycotoxin [benchchem.com]
- 4. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular and molecular toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced mortality and histological lesions in mouse lines divergently selected for response to toxins in endophyte-infected fescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. awanuivets.co.nz [awanuivets.co.nz]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. mro.massey.ac.nz [mro.massey.ac.nz]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Chronic facial eczema in sheep: description of gross and histological changes in the liver and association with serum gamma-glutamyltransferase activity at the time of this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Sporidesmin Animal Trials
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your sporidesmin animal trials, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound animal studies?
A1: Variability in animal studies can stem from three main areas:
-
Biological Variation: Inherent differences in the animals' genetics, age, sex, health status, and microbiome.[1] Individual susceptibility to this compound toxicity can also vary considerably.[2][3][4]
-
Environmental Factors: Fluctuations in temperature, humidity, light cycles, noise levels, and cage conditions can all contribute to variability.[1] For this compound, environmental conditions that favor the growth of Pithomyces chartarum, the fungus that produces the toxin, are also a critical factor.[5]
-
Experimental Procedures: Inconsistencies in animal handling, dosing, sample collection, and data recording can introduce significant error.[1]
Q2: How can experimental design minimize variability?
A2: A well-structured experimental design is fundamental to reducing variability. Key strategies include:
-
Randomization: Randomly assign animals to treatment groups to prevent selection bias and ensure an even distribution of inherent variability.[1][6][7]
-
Blinding: Conceal the group allocation from personnel conducting the experiment and assessing outcomes to minimize observer bias.[1]
-
Sample Size Calculation: Perform a power analysis to determine the appropriate number of animals needed to detect a statistically significant effect.[1][7][8][9] This helps to avoid underpowered studies where true effects may be missed.
-
Control Groups: Include appropriate positive and negative control groups to ensure that the observed effects are a direct result of the this compound administration.[1][7]
-
Blocking: Grouping animals into "blocks" of individuals that are as similar as possible (e.g., by weight or age) and then randomly assigning treatments within each block can help to control for known sources of variation.[6][8]
Q3: What are the key biochemical markers for assessing this compound-induced hepatotoxicity?
A3: The primary and most reliable biochemical markers for this compound-induced liver damage are serum enzymes. Elevated levels of Gamma-Glutamyl Transferase (GGT) and Glutamate Dehydrogenase (GLDH) are strong indicators of liver injury.[10][11][12] In cases of facial eczema, GLDH levels are typically lower than GGT levels.[12]
Troubleshooting Guides
Issue 1: High variability in liver enzyme readings (GGT, GLDH) within the same treatment group.
-
Potential Cause: Inconsistent this compound dosage, individual differences in susceptibility, or variations in sample handling and analysis.
-
Troubleshooting Steps:
-
Review Dosing Procedure: Double-check all calculations, concentrations, and volumes of the administered this compound. Ensure the route of administration is consistent and performed accurately for each animal.[1]
-
Standardize Sample Collection and Processing: Ensure that blood samples are collected at the same time point for all animals and processed using a standardized protocol.
-
Consider Animal Heterogeneity: Account for biological variation by ensuring proper randomization.[13] In some cases, using inbred or genetically similar animal strains can reduce inter-individual variation.[8]
-
Increase Sample Size: A larger sample size may be necessary to account for high individual variability.[8]
-
Issue 2: Unexpected clinical signs or mortality in the control group.
-
Potential Cause: Accidental exposure to this compound, underlying health issues in the animal population, or environmental stressors.
-
Troubleshooting Steps:
-
Verify Feed and Bedding: Ensure that all feed and bedding are free from Pithomyces chartarum contamination.
-
Health Screening: Implement a thorough health screening of all animals before the start of the experiment to exclude any with pre-existing conditions.
-
Environmental Monitoring: Regularly monitor and control environmental conditions such as temperature, humidity, and ventilation to minimize stress.[1]
-
Data Presentation
Table 1: Example this compound Dosing Regimen for Sheep
| Parameter | Value | Reference |
| Animal Model | Sheep | [2][3][4] |
| Route of Administration | Oral | [2][3][4] |
| Low Daily Dose Rates | 0.0042, 0.0083, 0.0167 mg/kg bodyweight | [2][3][4] |
| Duration of Dosing | 3 to 48 days | [2][3][4] |
Table 2: Key Biochemical Markers for this compound Toxicity
| Marker | Expected Change with Toxicity | Significance | Reference |
| Gamma-Glutamyl Transferase (GGT) | Increased | Primary indicator of bile duct damage | [11][12][14] |
| Glutamate Dehydrogenase (GLDH) | Increased | Indicator of liver cell damage | [10][12] |
| Bilirubin | Increased | Indicates impaired liver function and bile flow | [15] |
| Aspartate Aminotransferase (AST) | Increased | Indicates liver cell damage | [14] |
Experimental Protocols
Protocol 1: Induction of this compound Toxicity in Sheep (Oral Dosing)
-
Animal Selection: Use healthy sheep of a similar age and weight.[8] Allow for an acclimatization period in the experimental environment.[1]
-
Group Allocation: Randomly assign sheep to control and treatment groups.[1][6] A minimum of 16 animals per group is recommended for field studies to account for greater variation.[16]
-
This compound Preparation: Prepare a solution of this compound-A at the desired concentration.
-
Dosing: Administer the this compound solution orally to the treatment group daily for the specified duration. The control group should receive a placebo.
-
Monitoring: Observe the animals daily for clinical signs of photosensitization and other adverse effects.[2]
-
Sample Collection: Collect blood samples at predetermined time points to measure serum GGT, GLDH, and other relevant biomarkers.[11]
-
Necropsy and Histopathology: At the end of the study, perform a necropsy and collect liver samples for histopathological examination to assess the degree of liver damage.[14]
Visualizations
Caption: Workflow for a this compound animal trial.
Caption: Pathogenesis of this compound-induced photosensitization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Publications » SciQuest [sciquest.org.nz]
- 4. Effects of low dose rates of this compound given orally to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facial Eczema in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 6. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prisysbiotech.com [prisysbiotech.com]
- 8. anzccart.adelaide.edu.au [anzccart.adelaide.edu.au]
- 9. What is the optimum design for my animal experiment? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mro.massey.ac.nz [mro.massey.ac.nz]
- 11. This compound | Research-Grade Mycotoxin [benchchem.com]
- 12. awanuivets.co.nz [awanuivets.co.nz]
- 13. Systematic heterogenisation to improve reproducibility in animal studies | PLOS Biology [journals.plos.org]
- 14. Pathological Study of Facial Eczema (Pithomycotoxicosis) in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jsava.co.za [jsava.co.za]
- 16. mpi.govt.nz [mpi.govt.nz]
Preventing degradation of sporidesmin samples during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of sporidesmin to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary site of instability in the this compound molecule is its epidithiodiketopiperazine (ETP) ring, which contains a reactive disulfide bridge. This disulfide bridge is susceptible to redox reactions, which can lead to the loss of biological activity.[1][2] The toxicity of this compound is associated with this reactive sulfur bridge, which can undergo cyclic reduction and oxidation, generating reactive oxygen species.[1]
Q2: What are the ideal storage conditions for crystalline this compound?
A2: For long-term storage, crystalline this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, 2-8°C is acceptable. It is crucial to minimize exposure to moisture and light.
Q3: How should I store this compound in solution?
A3: this compound solutions are best prepared fresh. If storage is necessary, solutions should be stored at -20°C in a tightly sealed, light-protected vial. The choice of solvent is critical. While specific long-term stability data in various solvents is limited, a solution of this compound A has been reported to be stable for 3 months at 4°C.[3] Based on the behavior of the structurally similar mycotoxin gliotoxin, acidic conditions may favor stability, while alkaline conditions can hasten degradation.[4][5] It is advisable to use aprotic solvents or buffered acidic aqueous solutions if required for your experimental setup.
Q4: Can I repeatedly freeze and thaw my this compound solution?
A4: It is not recommended to subject this compound solutions to multiple freeze-thaw cycles. This can introduce moisture and potentially accelerate degradation. If you need to use the solution multiple times, it is best to aliquot it into single-use vials before freezing.
Q5: My this compound sample has changed color. Is it still usable?
A5: A change in color or the appearance of precipitates can be an indicator of degradation. It is highly recommended to assess the purity of the sample using an analytical technique like HPLC before use.
Troubleshooting Guide
This guide will help you troubleshoot potential this compound degradation issues.
Problem: Loss of biological activity or inconsistent experimental results.
This could be due to the degradation of your this compound sample. Use the following workflow to diagnose the issue.
Potential Degradation Pathways
The primary degradation of this compound likely involves the modification of the disulfide bridge in the ETP ring. Exposure to light, alkaline pH, and moisture can facilitate these reactions. One identified inactive metabolite is this compound-D, a dimethyl thioether analog, suggesting methylation of the sulfur atoms upon reduction of the disulfide bond.[6]
References
- 1. This compound | C18H20ClN3O6S2 | CID 99596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Research-Grade Mycotoxin [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sporidesmins. Part VIII. Isolation and structure of this compound-D and this compound-F - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Sensitivity of Analytical Methods for Sporidesmin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the sensitivity of analytical methods for sporidesmin detection. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound detection?
A1: The primary methods for the detection and quantification of this compound include immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA), and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] Rapid immunoassay formats like immunofiltration, immunochromatography, and dipstick tests have also been developed for field applications.
Q2: How can I improve the sensitivity of my this compound ELISA?
A2: To enhance the sensitivity of your ELISA, consider the following:
-
Optimize Antibody and Antigen Concentrations: Titrate both the coating antigen and the primary antibody to find the optimal concentrations that yield the best signal-to-noise ratio.
-
Blocking: Ensure effective blocking of non-specific binding sites on the microplate wells. Test different blocking buffers (e.g., BSA, non-fat milk) and incubation times.
-
Incubation Times and Temperatures: Optimize incubation times and temperatures for each step (coating, blocking, antibody binding, and substrate development).
-
Washing Steps: Thorough and consistent washing between steps is crucial to reduce background noise.
-
Substrate Choice: Use a high-sensitivity substrate for the enzyme conjugate.
Q3: What are the advantages of using LC-MS/MS for this compound analysis?
A3: LC-MS/MS offers high sensitivity and specificity for the analysis of mycotoxins like this compound.[3] Its high selectivity, achieved through multiple reaction monitoring (MRM), minimizes interference from complex sample matrices. This allows for the simultaneous determination of multiple analytes in a single run with high accuracy and robustness.
Q4: What are "matrix effects" in the context of this compound analysis, and how can they be mitigated?
A4: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[4] This can significantly impact the accuracy and sensitivity of LC-MS/MS analysis. To mitigate matrix effects, you can:
-
Optimize Sample Preparation: Employ effective cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
-
Dilute the Sample: A "dilute-and-shoot" approach can reduce the concentration of matrix components.
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your samples.
-
Utilize Internal Standards: Stable isotope-labeled internal standards that co-elute with the analyte can compensate for matrix effects.
Q5: How should I store samples intended for this compound analysis?
A5: Proper storage is crucial to prevent the degradation of this compound. While specific stability studies for this compound in various matrices are not extensively detailed in the provided results, general guidelines for mycotoxin analysis suggest storing samples frozen, typically at -20°C or lower, to minimize degradation. It is also important to protect samples from light, as UV radiation can degrade this compound.
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Inadequate washing | Increase the number of wash cycles and ensure complete removal of wash buffer. |
| Insufficient blocking | Optimize blocking buffer concentration and incubation time. Try a different blocking agent. | |
| Cross-contamination | Use fresh pipette tips for each reagent and sample. Avoid splashing between wells. | |
| Low or No Signal | Reagents added in the wrong order | Carefully follow the protocol. |
| Inactive enzyme or substrate | Check the expiration dates of reagents. Store reagents under recommended conditions. | |
| Insufficient incubation times | Ensure adequate incubation times for each step as per the protocol. | |
| Poor Reproducibility | Inconsistent pipetting | Calibrate pipettes regularly. Ensure consistent pipetting technique. |
| Temperature variation across the plate | Incubate plates in a temperature-controlled environment. Avoid stacking plates during incubation. | |
| Incomplete mixing of reagents | Gently mix all reagents before use. |
HPLC and LC-MS/MS Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing or Fronting | Column degradation | Replace the column. Use a guard column to protect the analytical column. |
| Incompatible sample solvent | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column overload | Reduce the injection volume or sample concentration. | |
| Variable Retention Times | Fluctuations in mobile phase composition | Prepare fresh mobile phase daily. Ensure proper mixing and degassing. |
| Temperature fluctuations | Use a column oven to maintain a stable temperature. | |
| Pump malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. | |
| Low Sensitivity / Poor Signal | Ion suppression (LC-MS/MS) | Optimize sample cleanup to remove matrix interferences. Use an internal standard. |
| Incorrect mobile phase pH | Adjust the mobile phase pH to optimize analyte ionization. | |
| Detector issue | Check detector settings and ensure the lamp (HPLC-UV) or ion source (LC-MS/MS) is clean and functioning correctly. |
Data Presentation
Table 1: Performance Characteristics of an Enzyme Immunoassay for this compound A
| Parameter | Value | Reference |
| Linear Working Range | 0.4 - 40 ng/mL | [2] |
| Mean Recovery (1 ng/mL spike) | 124% | [2] |
| Mean Recovery (20 ng/mL spike) | 97% | [2] |
Table 2: Comparison of Analytical Methods for Mycotoxin Detection (Generalized)
| Parameter | ELISA | HPLC-UV/FLD | LC-MS/MS |
| Sensitivity | Moderate to High | Moderate | Very High |
| Specificity | Good (antibody-dependent) | Moderate | Very High |
| Throughput | High | Low to Moderate | Moderate to High |
| Cost per Sample | Low | Moderate | High |
| LOD/LOQ | ng/mL range | ng/g to µg/g range | pg/mL to ng/mL range |
Note: Specific LOD/LOQ values for this compound by HPLC and LC-MS/MS were not explicitly found in the search results and will depend on the specific method and instrumentation.
Experimental Protocols
Sample Preparation from Pasture for ELISA
This protocol is adapted from a method for extracting this compound from pasture samples for analysis by enzyme immunoassay.[2]
-
Sample Collection: Collect pasture samples from multiple locations in a paddock, cutting approximately 1 cm above ground level.
-
Homogenization: Mix the collected samples and cut them into roughly 4 cm lengths.
-
Extraction: Place 15 g of the mixed sample into a plastic bag and add 150 mL of tap water containing 0.05% Tween 20.
-
Spore Suspension: Squeeze the bag by hand for 1 minute to suspend the spores.
-
Heat Treatment: Transfer 1 mL of the wash water to a microcentrifuge tube and heat at 70°C for 30 minutes to minimize ELISA interference.
-
Centrifugation: Centrifuge the sample at 9,000 x g for 5 minutes to pellet particulate matter.
-
Supernatant Collection: Transfer the supernatant to a clean microcentrifuge tube for this compound analysis.
Generalized Protocol for this compound Analysis by HPLC-UV
This is a generalized protocol based on common practices for mycotoxin analysis and should be optimized for this compound.
-
Sample Extraction: Extract this compound from the sample matrix using an appropriate solvent (e.g., acetonitrile/water mixture).
-
Cleanup: Use a solid-phase extraction (SPE) column to remove interfering compounds.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Use a column oven to maintain a constant temperature (e.g., 40°C).
-
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound.
-
Quantification: Use a calibration curve prepared from this compound standards of known concentrations.
Generalized Protocol for this compound Analysis by LC-MS/MS
This is a generalized protocol based on common practices for mycotoxin analysis and should be optimized for this compound.
-
Sample Extraction and Cleanup: Follow a similar procedure as for HPLC, ensuring the final extract is compatible with the LC-MS/MS system.
-
Chromatographic Separation (UPLC/HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a volatile modifier (e.g., formic acid or ammonium formate) to facilitate ionization.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Select precursor and product ions specific to this compound.
-
-
Quantification: Use a calibration curve prepared from this compound standards, preferably with an internal standard to correct for matrix effects and instrumental variability.
Visualizations
Caption: this compound toxicity signaling pathway.
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: Culturing Sporidesmin-Producing Fungi
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sporidesmin-producing fungi, primarily Pithomyces chartarum (also known as Pseudopithomyces chartarum). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the cultivation of this compound-producing fungi and the analysis of this compound.
Question: My Pithomyces chartarum culture is growing vegetatively (producing mycelium), but I'm not seeing any spores. What could be the problem?
Answer:
Poor or absent sporulation is a common issue and directly impacts this compound yield, as the toxin is closely associated with the spores.[1] Here are several factors to investigate:
-
Culture Medium: P. chartarum generally sporulates more readily on solid media compared to liquid (shaken) cultures, where sporulation is often suppressed.[1] If you are using a liquid medium, consider switching to a solid agar-based medium.
-
Nutrient Availability: While rich media can support robust mycelial growth, sometimes nutrient limitation can induce sporulation. You could try a medium with a lower nutrient content.
-
Light Exposure: Exposure to near-UV light has been shown to stimulate the production of conidia (spores) in P. chartarum.[1][2] Ensure your incubator is equipped with a UV light source and that your cultures are exposed to a regular light/dark cycle.
-
Temperature: While the fungus can grow over a broader temperature range, optimal sporulation occurs around 24°C.[2] Temperatures significantly above this can reduce sporulation.
-
Strain Viability: The specific strain of P. chartarum you are using may have lost its ability to sporulate effectively after repeated subculturing. If possible, try reviving a new culture from a frozen stock.
Question: I'm observing very low yields of this compound despite good sporulation. What factors could be affecting my toxin production?
Answer:
Low this compound yield can be frustrating. Here are some potential causes and solutions:
-
Strain Variation: Not all strains of P. chartarum produce this compound, and among those that do, there is significant variability in production levels.[3] It is crucial to use a known toxigenic strain. If you are unsure about your strain, you may need to acquire a new one from a reliable culture collection.
-
Temperature: The optimal temperature range for this compound production (20-25°C) is narrower than the optimal range for fungal growth.[4][5] Higher temperatures that still support growth may lead to lower this compound content in the conidia.[2]
-
Culture Substrate: The substrate used for culturing can influence this compound yield. Ryecorn, barley, and wheat are considered practical substrates for bulk this compound production.[6]
-
Extraction Efficiency: this compound can degrade in certain solvents, such as ACS-grade methanol and diethyl ether, especially in the presence of heat and light.[6] Review your extraction protocol to ensure you are using appropriate solvents (e.g., benzene, HPLC-grade methanol) and conditions (e.g., low temperature, darkness).[2][6]
-
UV Light: While UV light stimulates sporulation and this compound production in the growing fungus, it can also destroy the toxin in aqueous solutions.[1] Be mindful of this during extraction and handling of the purified compound.
Question: My fungal cultures are frequently getting contaminated with bacteria. What are the best practices to avoid this?
Answer:
Bacterial contamination is a common problem in mycology. Here are some key preventative measures:
-
Aseptic Technique: Always work in a laminar flow hood or biosafety cabinet. Sterilize all equipment and media before use. Use sterile loops, pipettes, and other tools for all manipulations.
-
Antibiotics in Media: Consider supplementing your culture media with antibiotics to inhibit bacterial growth. A combination of penicillin and streptomycin is commonly used.
-
Handling of Cultures: Minimize the time that culture plates are open to the air. Avoid talking, coughing, or sneezing over open cultures.
-
Incubator Hygiene: Regularly clean and disinfect your incubator to prevent the buildup of contaminating microorganisms.
-
Isolation of Contaminated Cultures: If you identify a contaminated culture, immediately remove it from the incubator to prevent it from spreading to other cultures. It is often best to discard contaminated cultures rather than trying to salvage them.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for growing Pithomyces chartarum in the laboratory?
A1: The optimal conditions for vegetative growth and sporulation of P. chartarum are summarized in the table below. Note that the optimal conditions for this compound production can be more specific.
Q2: Is there a difference in this compound production between solid and liquid cultures?
A2: Yes, a significant difference is often observed. Shaken liquid cultures tend to promote vegetative (mycelial) growth but can suppress sporulation and, consequently, this compound production.[1] For higher yields of this compound, solid substrates like ryecorn, barley, or wheat are generally recommended.[6]
Q3: How is this compound production regulated in Pithomyces chartarum?
A3: this compound is a secondary metabolite, and its production is controlled by a biosynthetic gene cluster (BGC), often referred to as the spd cluster.[7][8] The expression of these genes is thought to be regulated by a network of factors that respond to environmental cues. While the specific signaling pathways in P. chartarum are still under investigation, it is known that factors like light (UV) and temperature play a crucial role in triggering the genetic machinery for toxin synthesis.[1][2]
Q4: What is the best method for extracting and quantifying this compound from my cultures?
A4: A common approach involves solvent extraction followed by purification and quantification using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section of this guide. Key considerations include using appropriate solvents to prevent degradation of the toxin and employing a reliable HPLC method for accurate quantification.[2][6]
Data Presentation
Table 1: Optimal Growth and Toxin Production Conditions for Pithomyces chartarum
| Parameter | Optimal Condition for Growth | Optimal Condition for Sporulation | Optimal Condition for this compound Production |
| Temperature | 24°C[2] | 24°C[2] | 20-25°C[4][5] |
| Culture Medium | Solid media (e.g., Potato Dextrose Agar) | Solid media, nutrient-poor media can induce sporulation | Solid substrates (e.g., ryecorn, wheat, barley)[6] |
| Light | Not essential for vegetative growth | Stimulated by near UV-light[1][2] | Stimulated by near UV-light during growth[1] |
| Moisture | High humidity and free water for germination[2] | High humidity | High humidity[9] |
Experimental Protocols
Protocol 1: Culture Initiation and Maintenance
Objective: To establish and maintain a viable culture of Pithomyces chartarum from a lyophilized stock.
Materials:
-
Lyophilized culture of Pithomyces chartarum
-
Sterile distilled water
-
Sterile pipettes
-
Test tubes
-
Potato Dextrose Agar (PDA) plates
-
Incubator with temperature and light control
Procedure:
-
Rehydration of Lyophilized Culture:
-
Aseptically open the lyophilized culture vial.
-
Add 0.5-1.0 mL of sterile distilled water to the pellet and mix gently to form a suspension.
-
Transfer the suspension to a test tube containing 5-6 mL of sterile distilled water.
-
Allow the suspension to rehydrate at room temperature for at least 2 hours.
-
-
Inoculation:
-
Vortex the rehydrated culture suspension gently.
-
Using a sterile pipette, transfer a few drops of the suspension onto the center of a PDA plate.
-
Spread the inoculum evenly over the surface of the agar using a sterile spreader.
-
-
Incubation:
-
Seal the plates with parafilm.
-
Incubate the plates at 24°C with a 12-hour light/12-hour dark cycle, using a near-UV light source.
-
Growth should be visible within 3-4 days.
-
-
Maintenance (Subculturing):
-
Once the culture has grown and is sporulating, it can be subcultured to fresh PDA plates.
-
Using a sterile loop, pick a small portion of the mycelium and spores from the edge of an actively growing colony.
-
Transfer the inoculum to the center of a fresh PDA plate.
-
Incubate under the same conditions as described above.
-
Subculture every 2-3 weeks to maintain a viable culture.
-
Protocol 2: this compound Extraction and Quantification
Objective: To extract this compound from a solid culture and quantify it using HPLC.
Materials:
-
Mature, sporulating culture of P. chartarum on a solid substrate (e.g., ryecorn)
-
Benzene
-
Methanol (HPLC grade)
-
Hexanes
-
Rotary evaporator
-
Separatory funnel
-
HPLC system with a UV detector
-
C18 HPLC column
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Extraction:
-
Harvest the fungal culture material.
-
Extract the material with benzene (e.g., 500 mL) by shaking or stirring for a specified time.
-
Filter the extract to remove solid material.
-
Repeat the extraction process with fresh benzene.
-
Combine the benzene extracts and evaporate to dryness using a rotary evaporator at 30°C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the residue in 100 mL of 70:30 methanol:water.
-
Stir in the dark for 30 minutes.
-
Filter the solution into a separatory funnel.
-
-
Purification (optional, for higher purity):
-
The crude extract can be further purified by column chromatography or recrystallization. For recrystallization, dissolve the extract in a minimum of benzene and slowly add hexanes to induce crystal formation.[6]
-
-
HPLC Quantification:
-
Prepare a standard curve using a this compound standard of known concentrations.
-
Dissolve the extracted and purified sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
HPLC Conditions (example):
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
References
- 1. Secondary metabolism: regulation and role in fungal biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sirodesmin biosynthetic gene cluster of the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxigenic Fungi and Mycotoxins in a Climate Change Scenario: Ecology, Genomics, Distribution, Prediction and Prevention of the Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studiesinmycology.org [studiesinmycology.org]
- 5. Ecotoxinogenesis of Pithomyces chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Models for Sporidesmin Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of animal models for sporidesmin toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied? A1: this compound is a mycotoxin produced by the fungus Pithomyces chartarum (now also referred to as Pseudopithomyces chartarum).[1] It is the causative agent of facial eczema, a disease in ruminants characterized by severe liver and bile duct damage, which leads to secondary photosensitization.[2][3] It is studied to understand liver disease pathogenesis, develop protective treatments for livestock, and as a model for toxin-induced cholangiopathy.[4]
Q2: Which animal models are most commonly used for this compound toxicity studies? A2: Ruminants, particularly sheep and cattle, are the most relevant models as they are naturally affected.[5] Goats are more resistant than sheep.[5] For mechanistic studies and initial screening, rodent models (mice, rats) and rabbits have also been used.[6][7]
Q3: What are the primary mechanisms of this compound toxicity? A3: The toxicity of this compound is attributed to its epidithiodioxopiperazine ring.[3] Key mechanisms include the generation of reactive oxygen species (ROS) through redox cycling, which causes oxidative stress, and direct interaction with cellular thiols, including protein cysteine residues.[3][4] This leads to damage of the biliary epithelium, inflammation, and obstruction of bile ducts.[1] Recent studies also suggest that this compound disrupts cell adhesion and the actin microfilament network, which may precede cell death.[4][8]
Q4: What are the key principles for refining animal models in this research area? A4: The principles of the 3Rs (Replacement, Reduction, Refinement) are critical.[9]
-
Replacement: Using in vitro models, such as the HepG2 cell line, to screen compounds or study cellular mechanisms, reducing the need for live animals.[10]
-
Reduction: Employing proper experimental design and statistical analysis to minimize the number of animals used. Breeding animals for genetic resistance can also help in creating more uniform study groups.[7][11]
-
Refinement: Using early and sensitive biomarkers like Gamma-Glutamyltransferase (GGT) to monitor liver damage allows for the use of humane endpoints before severe clinical signs, such as photosensitization, develop.[11][12] Providing supportive care, including shade and appropriate nutrition, is also a key refinement.[13]
Q5: What is the role of Gamma-Glutamyltransferase (GGT) in these studies? A5: Serum GGT is the most widely used and validated biomarker for this compound-induced liver damage.[2] Its levels in the blood rise in proportion to the extent of bile duct injury.[11] Monitoring GGT allows for quantitative assessment of toxicity and is a sensitive method for detecting subclinical disease, making it crucial for experimental endpoints and for selecting animals with varying genetic resistance.[12][14]
Troubleshooting Guides
Issue 1: High variability in animal response to a standardized this compound dose.
-
Question: My experiment shows a wide range of clinical signs and GGT levels in animals receiving the same oral dose of this compound. Why is this happening and how can I control for it?
-
Answer and Solution:
-
Cause: There is considerable natural variation in individual susceptibility to this compound, which is known to have a significant genetic component.[15] Sheep, for example, have been selectively bred for resistance to facial eczema, and this heritable trait is high.[1][11][13] Another factor is "potentiation," where previous, even minor, exposure to the toxin can increase an animal's sensitivity to subsequent challenges.[11]
-
Troubleshooting Steps:
-
Animal Selection: If possible, use animals from flocks with a known history and susceptibility to facial eczema. For dedicated breeding programs, use sires tested for resistance or susceptibility to create more uniform experimental groups.[14]
-
Pre-Screening: Before the experiment, measure baseline serum GGT levels. Animals with pre-existing high GGT (e.g., more than 1.4 times the group average) should be excluded for ethical reasons and to reduce variability.[11]
-
Controlled Acclimatization: Ensure all animals are sourced from pastures free of P. chartarum for a significant period before the study to minimize the risk of prior exposure and potentiation.
-
Increase Group Size: If variability cannot be controlled, a larger number of animals per group may be required to achieve statistical power. This should be balanced with the ethical principle of Reduction.
-
-
Issue 2: Difficulty in establishing a clear dose-response relationship.
-
Question: I am testing a potential therapeutic, but the dose of this compound I'm using causes either very severe toxicity or no significant effects. How can I establish a more predictable model of moderate toxicity?
-
Answer and Solution:
-
Cause: this compound's effects can be cumulative, and the window between a subclinical and a severe toxic dose can be narrow.[15] A single high dose may overwhelm the animal's metabolic defenses, while a single low dose may not be sufficient to induce measurable damage.
-
Troubleshooting Steps:
-
Pilot Study: Conduct a pilot study with a small number of animals using a range of doses to determine the optimal dose for your specific animal population (species, breed, age).
-
Cumulative Dosing Regimen: Instead of a single large dose, consider administering repeated low daily doses. Studies in sheep have shown that this can produce significant clinical and sub-clinical disease in a more controlled and cumulative manner.[15] For example, daily oral doses between 0.0042 and 0.0167 mg/kg bodyweight for an extended period (e.g., 12+ days) can induce significant liver pathology.[15]
-
Monitor Early Biomarkers: Rely on serum GGT and glutamate dehydrogenase (GLDH) levels, which rise quickly after injury, rather than waiting for visible signs of photosensitivity.[16] This allows for the detection of moderate liver damage and the application of humane endpoints.
-
-
Issue 3: Inconsistent results in in vitro cytotoxicity assays.
-
Question: My in vitro experiments using this compound on HepG2 cells are not reproducible. What factors could be causing this?
-
Answer and Solution:
-
Cause: The stability and solvent for this compound, cell culture conditions (cell density, passage number), and the specific endpoint being measured can all affect results.
-
Troubleshooting Steps:
-
This compound Preparation: this compound is hydrophobic. Ensure it is fully dissolved in a suitable solvent like DMSO before adding it to the culture medium. Prepare fresh dilutions for each experiment from a stock solution. Note the final solvent concentration in your controls.
-
Cell Culture Health: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase at the time of treatment. Seed cells to achieve a consistent density (e.g., 70-80% confluency) at the start of the experiment.
-
Assay Choice: Standard cytotoxicity assays like MTT or LDH release are commonly used.[10] However, this compound's effects on cell adhesion can occur at concentrations that do not cause immediate cell death.[4][17] Consider assays that measure cell attachment or analyze the cytoskeleton (e.g., phalloidin staining for actin) as more sensitive endpoints.[8]
-
Incubation Time: A 72-hour incubation is common for cytotoxicity endpoints.[18] However, effects on cell adhesion and morphology can be seen much earlier, within 2-3 hours.[8][17] Optimize the incubation time based on your chosen endpoint.
-
-
Quantitative Data Summary
Table 1: In Vivo this compound Dosing and Effects in Sheep
| Dose (Oral) | Duration | Animal Model | Key Observations | Reference(s) |
| ~0.0042 mg/kg/day | 48 days | Sheep | Reduced bodyweight gain, pathological changes in liver and other organs. | [15] |
| ~0.0083 mg/kg/day | 48 days | Sheep | Significant bodyweight loss, pathological changes. | [15] |
| ~0.0167 mg/kg/day | 12-48 days | Sheep | Severe liver lesions, photosensitization, significant bodyweight loss. | [15] |
| Single High Dose | Single Event | Sheep | Used for in vivo mutagenicity studies (micronuclei assay). | [19] |
Table 2: Key Biomarkers and Pathological Indicators
| Parameter | Normal Range (Sheep) | Range in this compound Toxicity (Sheep) | Significance | Reference(s) |
| Serum GGT | 32-70 IU/L | 59 - 1571 IU/L | Primary indicator of bile duct damage (cholestasis). Levels correlate with severity of liver fibrosis. | [12] |
| Serum GLDH | Varies | Elevated | Indicator of hepatocyte (liver cell) damage. Typically lower than GGT in facial eczema. | [11][16] |
| Pasture Spore Count | < 30,000 spores/g | > 50,000 - 100,000 spores/g | Considered dangerous levels for grazing livestock, indicating high risk of toxin ingestion. | [5] |
| Liver Histology | Normal architecture | Portal fibrosis, biliary hyperplasia, portal inflammation, necrosis. | Definitive confirmation of liver damage. Can be semi-quantitatively scored. | [12] |
Table 3: In Vitro this compound Toxicity Data
| Cell Line | Parameter | Value | Endpoint | Reference(s) |
| HepG2 (Human Hepatoma) | LC50 | 5 µg/ml | Cell viability after 72 hours. | [10] |
| AA8 (Chinese Hamster) | Clastogenic Conc. | 3 ng/ml | Induction of chromosomal breaks. | [19] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Subclinical Facial Eczema in a Sheep Model
-
Animal Selection and Acclimatization:
-
Select healthy sheep of a consistent breed, age, and weight.
-
House animals in a controlled environment with no access to pasture for at least 4 weeks prior to the study to prevent prior this compound exposure.
-
Collect baseline blood samples (serum) via jugular venipuncture one week before dosing to measure GGT and GLDH. Exclude animals with elevated baseline levels.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of purified this compound A in a suitable solvent (e.g., ethanol) and then create an oral drench by suspending it in water or a vehicle like carboxymethyl cellulose.
-
Administer this compound via oral gavage. For a controlled, subclinical model, use a repeated low-dose regimen (e.g., 0.0167 mg/kg daily for 12-21 days).[15] The exact dose should be determined in a pilot study.
-
-
Monitoring and Humane Endpoints:
-
Clinical Monitoring: Observe animals daily for general health, body weight (weekly), and clinical signs of photosensitization (reddening of skin, edema, skin peeling on unpigmented areas like ears and face).
-
Biochemical Monitoring: Collect blood samples weekly to monitor serum GGT and GLDH levels. A significant rise in GGT is the primary indicator of liver injury.[16]
-
Humane Endpoints: An animal should be removed from the study and euthanized if it exhibits any of the following: >15% body weight loss, severe photosensitization with skin necrosis, or other signs of significant distress (inappetence, lethargy). The primary experimental endpoint for many studies can be a pre-defined GGT level, avoiding the need for severe clinical signs to develop.[20]
-
-
Necropsy and Sample Collection:
-
At the end of the study, humanely euthanize the animals.
-
Perform a full necropsy. Collect liver samples from multiple lobes.
-
Fix liver tissue in 10% neutral-buffered formalin for histopathological analysis.[5]
-
-
Histopathological Analysis:
-
Process, embed, and section the fixed liver tissues. Stain with Hematoxylin and Eosin (H&E).
-
Score sections semi-quantitatively for key features: portal fibrosis, biliary hyperplasia, inflammation, and necrosis.[12]
-
Protocol 2: In Vitro this compound Cytotoxicity Assay using HepG2 Cells
-
Cell Culture:
-
Culture human hepatoma (HepG2) cells in a suitable medium (e.g., MEM with 10% FCS) at 37°C in a 5% CO₂ incubator.
-
Seed cells into 96-well microplates at a density that will ensure they are in the exponential growth phase during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach for 24 hours.
-
-
This compound Treatment:
-
Prepare a 1 mg/ml stock solution of this compound in DMSO.[21]
-
Perform serial dilutions of the stock solution in a serum-free medium to achieve final concentrations ranging from 0 to 10 µg/ml.[10] Ensure the final DMSO concentration is consistent across all wells (including controls) and is non-toxic (e.g., ≤0.1%).
-
Remove the old medium from the cells and add the medium containing the different this compound concentrations.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator for a standard cell viability endpoint.[18]
-
-
Cytotoxicity Measurement (MTT Assay):
-
After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.
-
Add solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the LC50 (the concentration of this compound that causes 50% cell death) using non-linear regression analysis.[10]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-level overview of the pathogenesis of facial eczema following this compound ingestion.
Caption: Key cellular pathways involved in this compound-induced hepatotoxicity.
Caption: Decision workflow for applying the 3Rs to this compound toxicity research.
References
- 1. Facial Eczema in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. The cellular and molecular toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathological Study of Facial Eczema (Pithomycotoxicosis) in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse micronucleus assays of this compound, the toxin associated with facial eczema in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and gliotoxin induce cell detachment and perturb microfilament structure in cultured liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: 3Rs—Strategies for reduction and refinement of animal studies [frontiersin.org]
- 10. Zinc protection of HepG2 cells from this compound toxicity does not require de novo gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Chronic facial eczema in sheep: description of gross and histological changes in the liver and association with serum gamma-glutamyltransferase activity at the time of this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facial Eczema in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of low dose rates of this compound given orally to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. awanuivets.co.nz [awanuivets.co.nz]
- 17. researchgate.net [researchgate.net]
- 18. reframeDB [reframedb.org]
- 19. In vitro and in vivo mutagenicity studies on this compound, the toxin associated with facial eczema in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tierschutz.charite.de [tierschutz.charite.de]
- 21. japsonline.com [japsonline.com]
Strategies to reduce experimental artifacts in sporidesmin research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating experimental artifacts when working with the mycotoxin sporidesmin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound research in a question-and-answer format.
Q1: My this compound solution is precipitating in my cell culture medium. What is causing this and how can I prevent it?
A1: this compound is a hydrophobic molecule with low aqueous solubility, which often leads to precipitation when transitioning from an organic stock solution to an aqueous cell culture medium.[1] Several factors can contribute to this issue:
-
Poor Aqueous Solubility: The primary reason for precipitation is the inherent low water solubility of this compound.
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution in an aqueous medium can cause the compound to crash out of solution.
-
Temperature Fluctuations: Adding a cold stock solution to warm culture medium can decrease solubility.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will result in precipitation.
Troubleshooting Steps:
-
Optimize Stock Solution: Prepare a high-concentration stock solution of this compound in 100% ethanol or dimethyl sulfoxide (DMSO).[1]
-
Pre-warm Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of medium, perform a serial dilution. First, dilute the stock in a small volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Serum Concentration (If applicable): Fetal bovine serum (FBS) contains proteins like albumin that can help to solubilize hydrophobic compounds. If your experimental design allows, increasing the FBS concentration may improve this compound solubility.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent (e.g., 0.1% ethanol) used to dissolve the this compound.[1]
Q2: I am observing inconsistent results in my MTT/XTT cytotoxicity assays with this compound. What could be the source of this variability?
A2: Inconsistent results in tetrazolium-based cytotoxicity assays like MTT and XTT can arise from several artifacts related to the chemical properties of this compound and its mechanism of action.
-
Redox Activity of this compound: The primary mechanism of this compound toxicity is believed to be the generation of reactive oxygen species (ROS) through the redox cycling of its disulfide bridge. This inherent redox activity can directly reduce the MTT or XTT reagent, leading to a false-positive signal for cell viability.
-
Interaction with Cellular Thiols: this compound reacts with cellular thiols, which can affect the redox state of the cell and interfere with the enzymatic reduction of the tetrazolium dye.
-
Precipitation of this compound: If this compound precipitates in the culture wells, it can lead to uneven exposure of the cells to the toxin, resulting in high variability between replicate wells.
Troubleshooting Steps:
-
Visual Inspection: Before adding the MTT/XTT reagent, carefully inspect the wells under a microscope for any signs of this compound precipitation.
-
Alternative Viability Assays: Consider using an alternative cytotoxicity assay that is less susceptible to interference from redox-active compounds. A lactate dehydrogenase (LDH) release assay, which measures membrane integrity, or a crystal violet staining assay, which quantifies total cell number, are suitable alternatives.
-
Control for Direct Reduction: Include a cell-free control where this compound is added to the culture medium and the MTT/XTT reagent to determine if the toxin directly reduces the dye.
-
Optimize Incubation Time: Shorten the incubation time with the MTT/XTT reagent to minimize the potential for direct reduction by this compound.
Q3: How should I prepare and store this compound stock solutions to ensure stability and prevent degradation?
A3: Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible experimental results.
-
Solvent Selection: this compound should be dissolved in a high-purity, anhydrous organic solvent such as 100% ethanol or DMSO.[1]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solutions from light, as UV radiation can degrade the toxin.
-
Moisture Prevention: Use tightly sealed vials to prevent the absorption of atmospheric moisture, which can compromise the stability of the compound in DMSO.
Q4: I am having difficulty detecting changes in protein phosphorylation (e.g., FAK) or RhoA activation after this compound treatment. What are some potential reasons for this?
A4: Detecting signaling events in response to this compound can be challenging due to the kinetics of the response and potential experimental artifacts.
-
Timing of Analysis: The activation or inhibition of signaling pathways can be transient. It is crucial to perform a time-course experiment to identify the optimal time point for observing the desired effect.
-
Cell Lysis and Protein Extraction: Inefficient cell lysis can lead to incomplete protein extraction and inaccurate results. Ensure you are using a suitable lysis buffer and protocol for your specific assay.
-
Loss of Adherent Cells: this compound is known to cause a loss of cell adhesion.[1] If you are working with adherent cells, be aware that a significant portion of the affected cells may detach from the plate. It is important to collect both the adherent and detached cells to get an accurate representation of the total cellular response.
-
Antibody Specificity and Quality: Ensure that the antibodies you are using for Western blotting or other immunoassays are specific and of high quality.
Troubleshooting Steps:
-
Time-Course Experiment: Treat cells with this compound for various durations (e.g., 30 minutes, 1 hour, 3 hours, 6 hours) to determine the peak response time for the signaling event you are investigating.
-
Collect All Cells: When preparing cell lysates, be sure to collect both the adherent cells by scraping and the detached cells from the culture medium by centrifugation.
-
Positive and Negative Controls: Include appropriate positive and negative controls in your signaling assays to ensure that the reagents and protocols are working correctly.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's chemical properties and biological activity.
| Parameter | Value | Reference |
| Molecular Weight | 473.9 g/mol | --INVALID-LINK-- |
| Aqueous Solubility | 30 ppm | [1] |
| Recommended Solvent | Ethanol or DMSO | [1] |
| In vitro Cytotoxicity | Causes loss of cell adhesion in HepG2 cells at 1 µg/mL | [1] |
Experimental Protocols
1. Protocol for this compound Cytotoxicity Assessment using MTT Assay
This protocol outlines a method for assessing the cytotoxicity of this compound. Be aware of the potential for artifacts as described in the FAQ section.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-only and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
2. Protocol for HPLC Quantification of this compound in Cell Culture Supernatant
This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Optimization may be required for specific cell lines and culture conditions.
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant from this compound-treated and control wells.
-
Centrifuge the supernatant at high speed (e.g., 10,000 x g) for 10 minutes to remove any cellular debris.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant, vortexing vigorously, and collecting the organic phase. Repeat the extraction.
-
Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point for mycotoxin analysis.
-
Column: A C18 reversed-phase column is typically used.
-
Detection: Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 254 nm and 300 nm).
-
Injection Volume: Inject a standard volume of the prepared sample and analytical standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound analytical standard.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a troubleshooting workflow for common experimental issues.
Caption: Proposed signaling pathways affected by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
A Comparative Toxicological Analysis of Sporidesmin A and Sporidesmin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of sporidesmin A and this compound G, two mycotoxins from the epipolythiodioxopiperazine (ETP) class. While extensive research has characterized the toxicity of this compound A, data directly comparing it to this compound G is limited in publicly available literature. This comparison, therefore, synthesizes the well-established data for this compound A and extrapolates the likely toxicological profile of this compound G based on its structural similarity as a naturally-occurring 3,6-epitetrathiopiperazine-2,5-dione.
The primary mechanism of toxicity for sporidesmins is attributed to their epidithiodioxopiperazine ring, which engages in redox cycling within the cell. This process generates reactive oxygen species (ROS), leading to severe oxidative stress and subsequent cellular damage, with a pronounced effect on the liver and biliary system.
Quantitative Toxicity Data
The table below summarizes key toxicological effects observed for this compound A, which are anticipated to be similar for this compound G due to the shared toxicophore.
| Parameter | This compound A | This compound G (Predicted) | Reference |
| Primary Target Organ | Liver (hepatocyte and biliary epithelium) | Liver (hepatocyte and biliary epithelium) | [1][2][3] |
| Mechanism of Action | Induction of oxidative stress via redox cycling of the disulfide bridge, leading to the generation of superoxide radicals, hydrogen peroxide, and hydroxyl radicals. | Induction of oxidative stress, potentially with altered potency due to the epitetrathio bridge. | [1][4][5][6] |
| Key Pathological Effects | Cholangitis, pericholangitis, biliary obstruction, and hepatocyte necrosis. | Similar hepatobiliary damage is expected. | [3] |
| Clinical Signs in Animals | Photosensitization (facial eczema), jaundice, weight loss, and in severe cases, death. | Similar signs of hepatotoxicity and photosensitization are likely. | [7] |
| In Vitro Effects | Cytotoxicity in various cell lines, induction of chromosomal aberrations. | Expected to be cytotoxic. | [8] |
Signaling Pathway of this compound-Induced Toxicity
The toxicity of sporidesmins is primarily driven by the induction of oxidative stress. The following diagram illustrates the proposed signaling pathway for this compound A, which is likely conserved for this compound G. The core of this mechanism is the redox cycling of the sulfur bridge within the epipolythiodioxopiperazine ring.
Caption: Proposed signaling pathway of this compound-induced oxidative stress.
Experimental Protocols
The assessment of this compound toxicity typically involves a combination of in vivo and in vitro models. The following are detailed methodologies for key experiments that could be employed for a direct comparison of this compound A and G.
In Vivo Toxicity Assessment in Rodent Models
-
Animal Model: Male and female BALB/c mice, 6-8 weeks old.
-
Test Compounds: this compound A and this compound G, dissolved in a suitable vehicle (e.g., dimethyl sulfoxide (DMSO) followed by dilution in saline).
-
Experimental Groups:
-
Vehicle control group.
-
Multiple dose groups for this compound A (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg body weight).
-
Multiple dose groups for this compound G (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg body weight).
-
-
Administration: Intraperitoneal (i.p.) injection.
-
Observation: Animals are monitored for clinical signs of toxicity and mortality for 14 days. Body weights are recorded daily.
-
Endpoint Analysis:
-
LD50 Determination: Calculated using a probit analysis.
-
Histopathology: At the end of the study, animals are euthanized, and organs (liver, kidney, spleen) are collected, fixed in 10% neutral buffered formalin, and processed for hematoxylin and eosin (H&E) staining to assess tissue damage.
-
Serum Biochemistry: Blood samples are collected for analysis of liver function enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT).
-
In Vitro Cytotoxicity Assay
-
Cell Line: Human hepatoma cell line (e.g., HepG2).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Experimental Setup:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with various concentrations of this compound A and this compound G (e.g., ranging from 0.01 to 100 µM) for 24, 48, and 72 hours.
-
-
Cytotoxicity Measurement (MTT Assay):
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following a further incubation, the formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 values are calculated.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the toxicity of two compounds like this compound A and G.
Caption: A generalized experimental workflow for comparative toxicology studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H20ClN3O6S2 | CID 99596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The cellular and molecular toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facial Eczema in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. In vitro and in vivo mutagenicity studies on this compound, the toxin associated with facial eczema in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Sporidesmin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sporidesmin, a mycotoxin produced by the fungus Pithomyces chartarum and the causative agent of facial eczema in ruminants, is critical for veterinary diagnostics, agricultural monitoring, and toxicological research. This guide provides a comparative overview of three widely used analytical methods for this compound determination: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is objectively compared, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: A Comparative Overview
The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of ELISA, HPLC-UV, and LC-MS/MS for the quantification of this compound.
| Performance Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (Working Range) | 0.4–40 ng/mL[1][2] | Typically 0.1 - 200 µg/mL (for similar mycotoxins) | Typically 0.5 - 400 µg/kg (for similar mycotoxins)[3] |
| Accuracy (% Recovery) | 97% - 124%[1][2] | 85% - 107% (for similar mycotoxins) | 74% - 106% (for similar mycotoxins)[3] |
| Precision (% RSD) | Generally < 15% | < 10% (for similar mycotoxins) | < 15% (for similar mycotoxins)[3] |
| Limit of Detection (LOD) | ~0.5 ng/g (in pasture) | Typically 0.1 - 50 ng/mL (for similar compounds) | As low as 0.5 µg/kg (for similar mycotoxins)[3] |
| Limit of Quantification (LOQ) | ~1 ng/g (in pasture) | Typically 0.5 - 150 ng/mL (for similar compounds) | As low as 1 µg/kg (for similar mycotoxins)[3] |
| Specificity | Moderate to High (potential for cross-reactivity) | Moderate | High |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are outlines of typical experimental protocols for the analysis of this compound using ELISA, HPLC-UV, and LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a competitive indirect ELISA format.
-
Coating: A 96-well microtiter plate is coated with a this compound-protein conjugate (e.g., this compound A 11-hemisuccinyl ovalbumin) and incubated overnight at 4°C.
-
Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking agent (e.g., 1% polyvinylpyrrolidone in PBST) to prevent non-specific binding.
-
Sample and Antibody Incubation: this compound standards or sample extracts are added to the wells, followed by the addition of a primary antibody specific to this compound. The plate is incubated, allowing the free this compound in the sample and the coated this compound to compete for antibody binding.
-
Secondary Antibody and Substrate: After another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. Following incubation and washing, a substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a color change.
-
Detection: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.
High-Performance Liquid Chromatography (HPLC-UV)
This method provides quantitative analysis of this compound based on its chromatographic separation and UV absorbance.
-
Sample Preparation: The sample (e.g., pasture, feed, or tissue) is homogenized and extracted with an organic solvent such as methanol or ethyl acetate. The extract is then filtered and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., 220 nm).
-
-
Quantification: A standard curve is generated by injecting known concentrations of a pure this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity for the analysis of this compound.
-
Sample Preparation: Similar to HPLC, the sample is extracted with an appropriate solvent, followed by filtration. A "dilute and shoot" approach may be employed, where the extract is simply diluted before injection, or a more rigorous clean-up using SPE or immunoaffinity columns can be performed to minimize matrix effects.
-
LC-MS/MS Conditions:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
MS Analysis: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
-
-
Quantification: Quantification is achieved using a calibration curve constructed with this compound standards. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.
Mandatory Visualization
This compound-Induced Oxidative Stress Pathway
The primary mechanism of this compound toxicity is the induction of oxidative stress. This compound contains a disulfide bridge that can undergo redox cycling within the cell. This process, in the presence of reducing agents like glutathione and molecular oxygen, leads to the generation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which cause cellular damage.
Caption: this compound-induced oxidative stress cycle.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a generalized workflow for the analysis of this compound from a sample matrix using chromatographic methods.
Caption: Generalized experimental workflow.
References
- 1. Comparison of ELISA, HPLC-FLD and HPLC-MS/MS Methods for Determination of Aflatoxin M1 in Natural Contaminated Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aflatoxins contamination in Pakistani brown rice: a comparison of TLC, HPLC, LC-MS/MS and ELISA techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathological Study of Facial Eczema (Pithomycotoxicosis) in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
Sporidesmin vs. Gliotoxin: A Comparative Analysis of Two Potent Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of sporidesmin and gliotoxin, two mycotoxins belonging to the epipolythiodioxopiperazine (ETP) class. Both mycotoxins are produced by fungi and are known for their potent biological activities, primarily mediated by their reactive disulfide bridge. This document summarizes key toxicity data, details experimental methodologies for their assessment, and visualizes the cellular pathways they impact.
Executive Summary
This compound, produced by Pithomyces chartarum, is infamous for causing facial eczema in ruminants due to its severe hepatotoxicity. Gliotoxin, a metabolite of various fungi including the opportunistic human pathogen Aspergillus fumigatus, is a well-characterized immunosuppressive agent. While both share a common toxicophore, their toxicological profiles and the context of their clinical and veterinary significance differ. This guide aims to provide a clear, data-driven comparison to aid researchers in understanding their mechanisms of action and relative toxicities.
Quantitative Toxicity Data
The following tables summarize the available quantitative data for this compound and gliotoxin, highlighting the differences in their lethal doses and cytotoxic concentrations.
In Vivo Acute Toxicity
| Mycotoxin | Test Animal | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Gliotoxin | Mouse | Oral | 67 | [1] |
| Mouse | Intraperitoneal | 32 | [1] | |
| Mouse | Subcutaneous | 25 | [1] | |
| This compound | Sheep | Oral | Data not available; severe liver lesions and photosensitization observed at daily doses of 0.0167 mg/kg over 12 or more days. | [1][2] |
Note: A precise LD50 for this compound is not well-documented in the literature, with toxicity typically described by the doses causing pathological effects like facial eczema in ruminants.
In Vitro Cytotoxicity
| Mycotoxin | Cell Line | Assay | IC50 | Reference(s) |
| Gliotoxin | Human Lung (A549) | MTT Assay | ~2.5 µM | [3] |
| Human Embryonic Kidney (HEK293) | Not specified | ~2.1-2.2 µM | [3] | |
| Human Liver (HepG2) | Not specified | ~3 µM | [3] | |
| Human Lung (L132) | Not specified | ~4.2 µM | [3] | |
| Human Colorectal Cancer (HT-29) | Not specified | 0.6 µg/mL (~1.8 µM) | ||
| Adriamycin-Resistant Non-Small-Cell Lung Cancer (A549/ADR) | Not specified | 0.24 - 0.40 µM | ||
| This compound | Chinese Hamster Ovary (AA8) | Chromosomal Aberration Assay | Clastogenic effects observed at 3 ng/mL (~0.006 µM) | [3] |
| Human Liver (HepG2) | Cell Adhesion/Microfilament Disruption | Loss of cell adhesion observed at 1 µg/mL (~2.1 µM) | [4][5] |
Note: For this compound, IC50 values for cytotoxicity are not consistently reported. The available data indicates potent effects on cell structure and genetics at low concentrations.
Mechanisms of Toxicity
Both this compound and gliotoxin exert their toxic effects primarily through the redox cycling of their disulfide bridge. This process generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage. However, their primary target organs and downstream cellular consequences show some divergence.
This compound's toxicity is most prominently observed as hepatotoxicity, particularly affecting the biliary epithelium.[5][6][7] The toxin is concentrated in the bile, where it causes severe inflammation and necrosis of the bile ducts. This leads to cholestasis and the accumulation of phylloerythrin, a photodynamic metabolite of chlorophyll, resulting in the photosensitization characteristic of facial eczema in livestock.[8] The primary mechanism is believed to be the generation of superoxide and hydroxyl radicals, leading to oxidative damage.[6][9]
Gliotoxin is a potent immunosuppressive agent that affects various immune cells, including macrophages, neutrophils, and lymphocytes.[10] It induces apoptosis and inhibits key immune functions like phagocytosis. A major molecular target of gliotoxin is the transcription factor NF-κB. By inhibiting the proteasome, gliotoxin prevents the degradation of the NF-κB inhibitor, IκBα, thereby blocking the activation of NF-κB and the subsequent inflammatory response.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and gliotoxin.
Caption: this compound-induced oxidative stress pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of low dose rates of this compound given orally to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo mutagenicity studies on this compound, the toxin associated with facial eczema in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathological Study of Facial Eczema (Pithomycotoxicosis) in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Research-Grade Mycotoxin [benchchem.com]
- 10. What do we know about the role of gliotoxin in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Early Sporidesmin Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early detection of sporidesmin exposure in ruminants is critical for mitigating the severe economic and animal welfare impacts of facial eczema. This guide provides a comparative overview of established and emerging biomarkers, detailing their performance, and providing the experimental protocols necessary for their validation.
Biomarker Performance Comparison
Effective early diagnosis of this compound toxicity hinges on the sensitivity and specificity of the chosen biomarkers. Traditional markers, while indicative of liver damage, often only become elevated after significant injury has occurred. Emerging metabolomic approaches offer the potential for earlier detection.
| Biomarker Category | Biomarker | Sample Type | Detection Method | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Traditional Liver Enzymes | Gamma-Glutamyl Transferase (GGT) | Serum | Colorimetric Assay | Moderate to High (post-damage) | Moderate | Well-established, widely available | Not specific to this compound, indicates existing liver damage[1] |
| Glutamate Dehydrogenase (GDH) | Serum | Colorimetric Assay | Moderate to High (post-damage) | Moderate | Complements GGT, can improve diagnostic accuracy when used in parallel[1] | Not specific to this compound, indicates existing liver damage | |
| Metabolomics | Taurine-conjugated Bile Acids | Serum | UPLC-MS/MS | High (potential for early detection) | High | Highly specific to cholestasis, potential for early detection before significant liver enzyme elevation[1] | Requires specialized equipment and expertise |
| Glycine-conjugated Bile Acids | Serum | UPLC-MS/MS | High (potential for early detection) | High | Similar to taurine-conjugated bile acids, provides a more comprehensive metabolic picture[1] | Requires specialized equipment and expertise | |
| Direct Toxin Detection | This compound A | Pasture | Immunoassay (ELISA, Immunofiltration) | Varies by assay format | High | Direct measurement of toxin exposure | Does not directly measure biological effect in the animal |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of biomarkers. The following sections provide protocols for the key assays discussed.
Gamma-Glutamyl Transferase (GGT) Activity Assay (Colorimetric)
This protocol is based on a commercially available colorimetric assay kit.
Principle: GGT catalyzes the transfer of a γ-glutamyl group from a substrate (L-γ-glutamyl-p-nitroanilide) to an acceptor (glycylglycine), releasing p-nitroaniline, which can be measured colorimetrically at 418 nm. The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample.[2][3][4]
Materials:
-
GGT Assay Buffer
-
GGT Substrate Solution
-
GGT Positive Control
-
p-Nitroanilide (pNA) Standard (2 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 418 nm
-
Bovine serum samples
Procedure:
-
Standard Curve Preparation:
-
Prepare a pNA standard curve by adding 0, 4, 8, 12, 16, and 20 µL of the 2 mM pNA standard solution to separate wells of a 96-well plate to generate 0, 8, 16, 24, 32, and 40 nmol/well standards.
-
Adjust the final volume in each well to 100 µL with GGT Assay Buffer.
-
-
Sample Preparation:
-
Serum samples can typically be used directly. If high GGT activity is expected, dilute the serum with GGT Assay Buffer.
-
Add 10 µL of serum to the sample wells.
-
For a positive control, add 10 µL of the reconstituted GGT Positive Control to a separate well.
-
Bring the final volume in the sample and positive control wells to 10 µL with GGT Assay Buffer if necessary.
-
-
Reaction:
-
Add 90 µL of the GGT Substrate Solution to each sample and positive control well. Do not add to the pNA standard wells.
-
Mix well.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 418 nm in a kinetic mode, taking readings every 3-5 minutes for 30-120 minutes.
-
Alternatively, for an endpoint assay, take an initial reading at 3 minutes (A0) and a final reading after a longer incubation period (e.g., 60 minutes, A1).
-
-
Calculation:
-
Plot the pNA standard curve.
-
Calculate the change in absorbance (ΔOD = A1 - A0) for each sample.
-
Determine the amount of pNA generated (B) by the sample using the standard curve.
-
Calculate GGT activity using the following formula:
-
GGT Activity (nmol/min/mL or mU/mL) = (B / (incubation time in min * sample volume in mL))
-
-
Glutamate Dehydrogenase (GDH) Activity Assay (Colorimetric)
This protocol is based on a commercially available colorimetric assay kit.
Principle: GDH catalyzes the oxidative deamination of glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The resulting NADH reacts with a developer to produce a colored product, which is measured at 450 nm. The rate of color development is proportional to the GDH activity.[5][6][7]
Materials:
-
GDH Assay Buffer
-
Glutamate Solution
-
GDH Developer
-
GDH Positive Control
-
NADH Standard (10 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Bovine serum samples
Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM NADH standard solution by diluting the 10 mM stock.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM NADH standard to separate wells to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.
-
Adjust the final volume in each well to 50 µL with GDH Assay Buffer.
-
-
Sample Preparation:
-
Serum samples can be added directly to the wells (5-50 µL).
-
For unknown samples, it is recommended to test several dilutions.
-
Bring the final volume of each sample to 50 µL with GDH Assay Buffer.
-
For a positive control, add 2 µL of the reconstituted GDH Positive Control and adjust the volume to 50 µL.
-
-
Reaction Mix Preparation:
-
Prepare a Master Reaction Mix for each sample and standard well:
-
82 µL GDH Assay Buffer
-
8 µL GDH Developer
-
10 µL Glutamate Solution
-
-
-
Measurement:
-
Add 100 µL of the Master Reaction Mix to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 450 nm in a kinetic mode, taking readings every 5 minutes.
-
Alternatively, for an endpoint assay, take an initial reading at 3 minutes (A0) and a final reading after a longer incubation period (e.g., 30-120 minutes, A1).
-
-
Calculation:
-
Plot the NADH standard curve.
-
Calculate the change in absorbance (ΔOD = A1 - A0) for each sample.
-
Determine the amount of NADH generated (B) by the sample using the standard curve.
-
Calculate GDH activity using the following formula:
-
GDH Activity (nmol/min/mL or mU/mL) = (B / (incubation time in min * sample volume in mL))
-
-
UPLC-MS/MS Analysis of Bile Acids in Bovine Serum
This protocol provides a general workflow for the analysis of taurine- and glycine-conjugated bile acids.
Principle: Ultra-performance liquid chromatography (UPLC) separates the different bile acid species based on their physicochemical properties. Tandem mass spectrometry (MS/MS) then provides sensitive and specific detection and quantification of each bile acid.
Materials:
-
Ice-cold methanol
-
Acetonitrile
-
Water (analytical grade)
-
Formic acid
-
Internal standards (isotope-labeled bile acids)
-
UPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)
-
Bovine serum samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum, add 150 µL of ice-cold methanol containing internal standards.[8]
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water).
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the bile acids of interest (e.g., a linear gradient from 5% to 95% B over 15-20 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for bile acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs for each bile acid and internal standard need to be optimized.
-
Collision Energy and other MS parameters should be optimized for each analyte.
-
-
-
Data Analysis:
-
Integrate the peak areas for each bile acid and its corresponding internal standard.
-
Calculate the concentration of each bile acid using a calibration curve prepared with known concentrations of bile acid standards.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound toxicity and the workflows for biomarker validation can aid in understanding and experimental design.
References
A Comparative Analysis of Sporidesmin Susceptibility in Different Sheep Breeds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the susceptibility of various sheep breeds to sporidesmin, the mycotoxin responsible for facial eczema. The information presented is supported by experimental data to aid in research, genetic selection programs, and the development of prophylactic and therapeutic agents.
Introduction
Facial eczema is a significant animal welfare and economic concern in many sheep farming regions. The disease is caused by the ingestion of this compound, a mycotoxin produced by the fungus Pithomyces chartarum. This compound primarily targets the liver and biliary system, leading to cholestasis, liver damage, and photosensitization.[1] Susceptibility to this compound toxicity has been shown to vary significantly among different sheep breeds, a factor attributed to genetic differences.[2] This guide summarizes the current understanding of these breed-specific variations, providing quantitative data where available and detailing the experimental protocols used in these assessments.
Comparative Susceptibility of Sheep Breeds
The primary indicator of this compound-induced liver damage is the serum level of the enzyme gamma-glutamyltransferase (GGT). Elevated GGT levels are directly correlated with the extent of cholestasis and bile duct damage.[3] The following table summarizes the relative susceptibility of several sheep breeds to this compound challenge, based on GGT responses and clinical outcomes.
| Sheep Breed | Relative Susceptibility | Key Findings |
| Finnish Landrace | Resistant | Consistently demonstrates high resistance to this compound challenge, with minimal elevation in GGT levels and no clinical signs of facial eczema in some studies.[2] |
| Merino | Resistant | Studies have shown Merinos to be significantly more resistant to this compound challenge compared to breeds like Romney and Border Leicester. |
| East Friesian | Resistant | Found to be more tolerant to facial eczema than Romneys.[2] |
| Romney | Susceptible | Generally considered a susceptible breed, often used as a control in comparative studies.[4][5] |
| Texel | Susceptible | Significantly more susceptible to this compound toxicity compared to Finnish Landrace, with a notable percentage developing clinical photosensitivity.[2] |
| Border Leicester | Susceptible | Considered to be a more susceptible breed to facial eczema.[2] |
Quantitative Data on this compound Susceptibility
The following table presents quantitative data from a comparative study involving Finnish Landrace and Texel sheep, highlighting the significant difference in their GGT response to a this compound challenge.
| Breed | This compound Dose (mg/kg BW) | Mean logGGT (IU/L) | Clinical Photosensitivity (%) |
| Finnish Landrace | 0.2 - 0.4 | Did not react above baseline | 0% |
| Texel | 0.2 - 0.4 | Significantly elevated | ~29% |
| Finn x Texel Cross | 0.2 - 0.4 | Intermediate response | Intermediate |
Data adapted from a study by Phua et al. The background range for logGGT in sheep is 0-4.0 IU/L.[2]
Experimental Protocols
The assessment of this compound susceptibility in sheep typically involves a standardized challenge protocol. The following is a detailed methodology based on common practices in published research.
This compound Challenge Protocol
-
Animal Selection: Healthy, mature sheep of the desired breeds are selected. Animals are typically acclimatized to the experimental conditions for a period before the trial.
-
Pre-challenge Blood Sampling: Blood samples are collected from all animals to establish baseline serum GGT levels.
-
This compound Administration: this compound-A, the most toxic form of the mycotoxin, is administered orally.[6] The toxin is often dissolved in a suitable solvent and delivered via a drenching gun.
-
Dosage: The dose of this compound is calculated based on the body weight of each animal. Doses used in experimental challenges can range from a single high dose to repeated low daily doses.[6] For comparative breed studies, a standardized dose is crucial.
-
Post-challenge Monitoring:
-
Clinical Observation: Animals are monitored daily for clinical signs of facial eczema, including photosensitization (reddening and swelling of exposed, unpigmented skin), depression, and weight loss.[7] A clinical scoring system may be used to quantify the severity of these signs.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., weekly for 3-4 weeks) post-challenge to measure serum GGT levels.[8] The peak GGT level is a key indicator of the extent of liver damage.
-
-
Data Analysis: GGT levels are often log-transformed for statistical analysis to account for the typical distribution of the data. Statistical models are used to compare the responses between different breeds, taking into account factors such as dose and individual variation.
Signaling Pathways and Experimental Workflows
This compound Toxicity Signaling Pathway
This compound's toxicity is primarily attributed to its ability to induce severe oxidative stress within hepatocytes and biliary epithelial cells. The central mechanism involves the generation of reactive oxygen species (ROS), which leads to widespread cellular damage.
References
- 1. Read-Only Case Details Reviewed: Jan 2010 [askjpc.org]
- 2. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermidine toxicity in Saccharomyces cerevisiae due to mitochondrial complex III deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of elevated caspase activation and early apoptosis in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. APOPTOSIS AND NECROPTOSIS IN THE LIVER: A MATTER OF LIFE AND DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of this compound, a mycotoxin from Pithomyces chartarum, with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo mutagenicity studies on this compound, the toxin associated with facial eczema in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo and In Vitro Models for Assessing Sporidesmin Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo and in vitro models for evaluating the toxicity of sporidesmin, the mycotoxin responsible for facial eczema in ruminants. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to assist researchers in selecting the appropriate model system for their specific research objectives.
Introduction to this compound Toxicity
This compound is a potent mycotoxin produced by the fungus Pithomyces chartarum. Ingestion by grazing ruminants, such as sheep and cattle, leads to a condition known as facial eczema. The toxin is absorbed from the gastrointestinal tract and concentrates in the liver, where it causes severe damage to the bile ducts (cholangitis).[1] This leads to biliary obstruction, jaundice, and the accumulation of a photodynamic chlorophyll metabolite (phylloerythrin), resulting in severe photosensitization and characteristic skin lesions.[2][3] The primary mechanism of toxicity is believed to involve the generation of reactive oxygen species (ROS) and oxidative stress, although direct effects on cell adhesion have also been identified as a key factor.[4][5] Assessing the toxicity of this compound and developing potential protective agents requires robust and reliable experimental models.
In Vivo Models: The Whole-Organism Approach
In vivo models utilize living organisms to study the systemic effects of a substance. For this compound, ruminants are the most clinically relevant models, with sheep being the most extensively studied. These models are indispensable for understanding the overall pathophysiology of facial eczema, as they replicate the complex interactions between the toxin, metabolism, and multiple organ systems.
Key Characteristics and Endpoints
In vivo studies typically involve the oral administration of this compound to animals, followed by monitoring over a period of weeks.[6][7] The key advantage is the ability to observe the full spectrum of the disease, from initial liver injury to the secondary effects of photosensitization.
Common In Vivo Endpoints:
-
Clinical Signs: Monitoring for signs of photosensitivity, facial lesions, weight loss, and general ill health.[6][8]
-
Serum Biochemistry: Measurement of liver enzymes is a critical indicator of damage. Gamma-glutamyltransferase (GGT) is a highly sensitive marker for this compound-induced liver injury.[9] Elevated levels of glutamate dehydrogenase (GLDH) and bilirubin are also common.[3][9]
-
Histopathology: Post-mortem examination of the liver and other organs to assess the extent of tissue damage, such as biliary hyperplasia, fibrosis, and necrosis.[10][11]
-
Production Effects: In agricultural research, endpoints may include reduced weight gain, milk production, and reproductive efficiency.[3]
Quantitative Data from In Vivo (Sheep) Models
| Parameter | Value/Observation | Description | Reference |
| Toxic Oral Dose | Daily doses of 0.0042 - 0.0167 mg/kg for 48 days | Caused significant clinical disease, reduced production, and pathological changes.[6][8] | |
| Cumulative Toxic Dose | Total doses of 0.2, 0.4, and 0.8 mg/kg | Resulted in severe liver injury and photosensitization. | [8] |
| Key Biochemical Marker | Serum GGT > 200 IU/L | Indicates a significant toxic challenge and correlates with the severity of liver damage.[9][12] | |
| Clinical Onset | ~10-14 days | Time from ingestion of toxic pasture to the appearance of clinical signs of photosensitization. | [1] |
In Vitro Models: A Mechanistic Window at the Cellular Level
In vitro models use cultured cells in a controlled laboratory setting to investigate the effects of a substance at the cellular and molecular level. These models are crucial for dissecting specific mechanisms of toxicity, high-throughput screening of potential therapeutics, and reducing reliance on animal testing.
Key Characteristics and Endpoints
Hepatocyte-derived cell lines, such as the human cell line HepG2, are commonly used as they represent the primary target organ of this compound.[5][13] These models allow for precise control over toxin concentration and exposure duration.
Common In Vitro Endpoints:
-
Cytotoxicity: Assessing cell viability and death using assays like LDH release or MTT assays to determine the concentration at which the toxin is lethal to cells (e.g., LC50/IC50).[13]
-
Genotoxicity/Clastogenicity: Evaluating the potential for the toxin to cause DNA or chromosomal damage, such as breaks or mutations.[1]
-
Oxidative Stress: Measuring the production of ROS and the cellular antioxidant response. However, some studies with HepG2 cells have not detected significant oxidative stress, suggesting other mechanisms may be at play in this model system.[5][14]
-
Cell Adhesion and Morphology: Observing changes in cell shape, attachment to the culture surface, and the integrity of the cell monolayer.[15][16]
Quantitative Data from In Vitro Models
| Parameter | Cell Line | Value/Observation | Description | Reference |
| LC50 (Lethal Concentration, 50%) | HepG2 (Human Hepatoma) | 5 µg/mL | Concentration of this compound that caused 50% cell death. | [13] |
| Clastogenicity | AA8 (Chinese Hamster Ovary) | 3 ng/mL | Lowest concentration observed to cause chromosomal breaks. | [1] |
| Cellular Effect | HepG2 (Human Hepatoma) | 1 µg/mL (for 3h) | Caused loss of cell adhesion without detectable oxidative stress or cell death. | [14][16] |
Comparative Summary: In Vivo vs. In Vitro
| Feature | In Vivo Models (e.g., Sheep) | In Vitro Models (e.g., HepG2 Cells) |
| Physiological Relevance | High: Represents the entire organism, including metabolism, absorption, distribution, and systemic responses. | Low to Moderate: Isolated cellular system lacks the complexity of a whole organism. |
| Key Insights | Pathophysiology of disease, clinical signs, systemic toxicity, dose-response in a living system. | Cellular mechanisms, molecular targets, high-throughput screening, direct cytotoxicity. |
| Endpoints | Clinical signs, serum biochemistry (GGT), histopathology, production losses. | Cell viability (IC50), apoptosis, oxidative stress, genotoxicity, changes in cell adhesion. |
| Cost | High: Expensive animal purchase, housing, and long-term care. | Low: Relatively inexpensive cell culture reagents and equipment. |
| Time | Long-term: Studies can last for weeks to months. | Short-term: Experiments typically range from hours to a few days. |
| Throughput | Low: Limited number of animals can be tested at once. | High: Can be automated for screening many compounds and concentrations simultaneously. |
| Ethical Considerations | Significant: Involves the use of live animals, requiring strict ethical oversight. | Minimal: Reduces or replaces the need for animal testing (3Rs principle). |
Signaling Pathways and Experimental Workflows
Proposed Mechanisms of this compound Toxicity
This compound's toxicity is primarily attributed to the reactive epidithiodioxopiperazine ring. Two main pathways have been proposed:
-
Oxidative Stress Pathway: this compound undergoes redox cycling within the cell. It reacts with cellular thiols (like glutathione) to become reduced, and then autoxidizes, generating superoxide radicals (a type of ROS). This cycle can repeat, leading to sustained oxidative stress, depletion of antioxidant defenses, and damage to lipids, proteins, and DNA.[4][17]
-
Cell Adhesion Disruption Pathway: Studies, particularly in HepG2 cells, suggest that a primary effect of this compound is the disruption of cell adhesion complexes and the intracellular actin cytoskeleton.[5][15] This leads to a loss of tissue integrity. In the liver, this could cause leakage of toxic bile into surrounding tissue, triggering inflammation and necrosis, which might be a more immediate effect than widespread oxidative damage.[4][5]
General Experimental Workflow
The workflow for assessing this compound toxicity follows a logical progression from broad, systemic observations to specific cellular investigations. In vivo models are essential for confirming clinical relevance, while in vitro models provide a platform for mechanistic studies and initial screening.
Detailed Experimental Protocols
Key Experiment 1: In Vivo Toxicity Assessment in Sheep
This protocol describes a typical study to evaluate the hepatotoxic effects of repeated low-dose this compound administration in sheep.
1. Animal Selection and Acclimatization:
-
Select healthy adult sheep (e.g., Romney ewes), free from clinical disease.
-
House the animals in a controlled environment and allow for an acclimatization period of at least one week.
-
Provide ad libitum access to water and a standard diet free of mycotoxins.
-
Collect baseline blood samples to establish normal serum biochemistry values.
2. Dosing Regimen:
-
Prepare a stock solution of purified this compound in a suitable vehicle (e.g., ethanol) and dilute it for oral administration.
-
Divide animals into a control group (vehicle only) and treatment groups.
-
Administer this compound orally via drenching gun daily for a set period (e.g., 48 days) at relevant dose rates (e.g., 0.0167 mg/kg bodyweight).[6] Animal weights should be recorded regularly to adjust dosing.
3. Monitoring and Sample Collection:
-
Conduct daily clinical examinations, scoring for signs of photosensitization, lethargy, or loss of appetite.
-
Record body weight weekly.
-
Collect blood via jugular venipuncture weekly. Process samples to obtain serum for biochemical analysis, primarily focusing on GGT activity.[9][12]
4. Endpoint Analysis:
-
At the end of the study period, euthanize the animals according to approved ethical protocols.
-
Perform a thorough post-mortem examination.
-
Collect the liver and other relevant organs (e.g., kidneys, lymph nodes).
-
Fix tissue samples in 10% neutral-buffered formalin for histopathological processing and examination to assess for lesions like portal fibrosis and biliary hyperplasia.[10]
Key Experiment 2: In Vitro Cytotoxicity Assay using HepG2 Cells
This protocol outlines a method to determine the 50% lethal concentration (LC50) of this compound on a human liver cell line.
1. Cell Culture and Seeding:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells using trypsin and seed them into a 96-well microplate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Allow cells to adhere and grow for 24 hours.
2. This compound Exposure:
-
Prepare a stock solution of this compound in a solvent like DMSO.
-
Create a serial dilution of this compound in the cell culture medium to achieve a range of final concentrations (e.g., 0 to 10 µg/mL).[13]
-
Remove the old medium from the cells and replace it with the medium containing the different this compound concentrations. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for a defined exposure time (e.g., 24 or 48 hours).
3. Cytotoxicity Measurement (e.g., LDH Assay):
-
After incubation, assess cell viability. For a lactate dehydrogenase (LDH) assay, which measures membrane integrity, transfer a small aliquot of the supernatant from each well to a new plate.
-
Add the LDH reaction mixture according to the manufacturer’s instructions.
-
Incubate at room temperature in the dark for approximately 30 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to a maximum LDH release control.
-
Plot the percentage of cytotoxicity against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the LC50 value.[13]
Conclusion
Both in vivo and in vitro models are powerful tools for assessing this compound toxicity, each offering unique advantages. In vivo models, particularly in sheep, are unparalleled for understanding the complex, systemic pathophysiology of facial eczema and for testing the efficacy of prophylactic treatments in a clinically relevant context.[8] Conversely, in vitro models provide a rapid, cost-effective, and ethical means to investigate specific cellular mechanisms, screen compounds, and generate hypotheses about molecular pathways.[13][15] A comprehensive toxicological assessment of this compound is best achieved through an integrated approach, where in vitro studies are used to dissect mechanisms and screen interventions that are then validated in in vivo models to confirm their systemic efficacy and safety.
References
- 1. In vitro and in vivo mutagenicity studies on this compound, the toxin associated with facial eczema in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jsava.co.za [jsava.co.za]
- 4. researchgate.net [researchgate.net]
- 5. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of low dose rates of this compound given orally to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The excretion of this compound given by mouth to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. awanuivets.co.nz [awanuivets.co.nz]
- 10. mro.massey.ac.nz [mro.massey.ac.nz]
- 11. Pathological Study of Facial Eczema (Pithomycotoxicosis) in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mpi.govt.nz [mpi.govt.nz]
- 13. Zinc protection of HepG2 cells from this compound toxicity does not require de novo gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound | Research-Grade Mycotoxin [benchchem.com]
Efficacy of Different Antioxidants Against Sporidesmin-Induced Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmin, a mycotoxin produced by the fungus Pithomyces chartarum, is the causative agent of facial eczema in ruminants, leading to significant agricultural economic losses. The toxicity of this compound is primarily attributed to its epidithiodioxopiperazine (ETP) ring, which contains a reactive disulfide bridge. This structure facilitates a redox cycle that generates reactive oxygen species (ROS), inducing severe oxidative stress and subsequent cellular damage, particularly in hepatocytes.[1] The primary mechanism of toxicity is believed to be the generation of superoxide and hydroxyl radicals, leading to lipid peroxidation, protein damage, and DNA lesions.[1] Additionally, this compound has been shown to induce apoptosis and disrupt cell adhesion, contributing to tissue damage.[2]
This guide provides a comparative overview of the efficacy of different antioxidants against this compound-induced cellular damage, summarizing the available experimental data and outlining the key signaling pathways and experimental protocols.
Mechanisms of this compound-Induced Cellular Damage
The cellular damage initiated by this compound is multifaceted, involving several interconnected pathways:
-
Reactive Oxygen Species (ROS) Generation: The disulfide bridge in the ETP ring of this compound can be reduced by cellular thiols, such as glutathione, to a dithiol form. This reduced form readily autoxidizes, transferring electrons to molecular oxygen to produce superoxide radicals (O₂⁻). This process can occur cyclically, leading to a sustained production of ROS. Copper ions have been shown to catalyze this autoxidation reaction.[1]
-
Oxidative Stress: The excessive production of ROS overwhelms the cell's endogenous antioxidant defense systems, leading to a state of oxidative stress. This results in widespread damage to cellular macromolecules, including lipids, proteins, and DNA.
-
Apoptosis: this compound has been demonstrated to induce programmed cell death, or apoptosis, in various cell types. This process is characterized by cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine proteases known as caspases.
-
Disruption of Cell Adhesion: Some studies suggest that this compound can lead to a loss of cell adhesion, which may contribute to tissue damage independently of or in conjunction with oxidative stress and apoptosis.[2]
It is noteworthy that some studies using the HepG2 cell line did not detect significant oxidative stress or apoptosis, suggesting that the predominant mechanism of toxicity may be cell-type dependent.[2]
Signaling Pathways in this compound Toxicity
Oxidative Stress Pathway
The generation of ROS by this compound is a central event in its toxicity. The following diagram illustrates the proposed cyclical mechanism of ROS production.
Caption: Proposed mechanism of this compound-induced ROS generation.
Apoptotic Pathway
While the precise signaling cascade for this compound-induced apoptosis is not fully elucidated, it is known to involve the activation of executioner caspases, such as caspase-3. The following is a generalized diagram of a potential apoptotic pathway that could be triggered by cellular stress induced by this compound.
Caption: A potential intrinsic pathway for this compound-induced apoptosis.
Comparative Efficacy of Antioxidants
Direct comparative studies on a wide range of antioxidants against this compound-induced damage are limited in the available scientific literature. However, data from various studies on individual or small groups of compounds provide insights into their protective potential.
Table 1: Summary of Efficacy Data for Various Antioxidants against this compound-Induced Damage
| Antioxidant/Protective Agent | Proposed Mechanism of Action | Key Findings | Cell/Animal Model | Reference |
| Zinc (as Zinc Salts) | Direct inhibition of apoptosis. | Protects against DNA damage and morphological changes characteristic of apoptosis. | Murine peritoneal macrophages and T blasts; Sheep | [3][4] |
| Iron (as Iron Salts) | Inhibition of copper absorption, a catalyst for this compound-induced ROS production. | Protects against the harmful effects of this compound. Effect is additive with zinc. | Sheep | [5] |
| Vitamin E and Selenium | General antioxidant properties, protection against lipid peroxidation. | Known to protect against cytotoxicity and oxidative stress induced by other mycotoxins. Specific quantitative data against this compound is lacking. | General, Bovine Leydig cells (for other mycotoxins) | [6][7][8] |
| N-acetylcysteine (NAC) | Precursor for glutathione synthesis, direct and indirect antioxidant effects. | Known to restore glutathione balance and protect against oxidative stress-induced damage. Specific efficacy against this compound is not well-documented. | General | [9][10] |
| Quercetin | Antioxidant, zinc ionophore (enhances cellular uptake of zinc). | May enhance the protective effects of zinc. Direct comparative studies against this compound are needed. | General | [11][12] |
Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
A standardized and detailed protocol for the direct comparison of antioxidant efficacy against this compound is not universally established. However, a general workflow can be constructed based on common methodologies in toxicology and antioxidant research.
General Experimental Workflow for In Vitro Antioxidant Screening
Caption: A generalized workflow for in vitro screening of antioxidants.
Key Experimental Methodologies
1. Cell Culture and Treatment:
-
Cell Line: Primary hepatocytes or a relevant cell line such as HepG2 are commonly used.
-
Antioxidant Pre-incubation: Cells are typically pre-incubated with various concentrations of the test antioxidant for a specific period (e.g., 2-24 hours) before exposure to this compound.
-
This compound Challenge: this compound, dissolved in a suitable solvent like ethanol, is added to the cell culture medium at a pre-determined cytotoxic concentration (e.g., 1 µg/mL).[2]
2. Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage, serving as a marker for cytotoxicity.
3. Measurement of Reactive Oxygen Species (ROS):
-
DCFDA Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS. The fluorescence intensity is proportional to the amount of ROS.[2]
-
CellROX Assay: A fluorogenic probe for measuring oxidative stress in live cells.
4. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying necrotic or late apoptotic cells.[2]
-
Caspase Activity Assays: These assays measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates.
Discussion and Future Directions
The current body of research indicates that antioxidants, particularly zinc and iron salts, can offer protection against this compound-induced toxicity. The mechanism of zinc appears to be related to the direct inhibition of apoptosis, while iron's protective effect is linked to the prevention of ROS generation. While other antioxidants like Vitamin E, selenium, and N-acetylcysteine are known to be effective against oxidative stress from other mycotoxins, their specific efficacy against this compound requires further quantitative investigation.
A significant gap in the literature is the lack of direct, head-to-head comparative studies of a broad range of antioxidants against this compound under standardized conditions. Such studies would be invaluable for identifying the most potent protective agents and for elucidating the most critical pathways in this compound toxicity.
Future research should focus on:
-
Conducting comprehensive in vitro and in vivo studies to compare the efficacy of various classes of antioxidants (e.g., vitamins, polyphenols, thiol-containing compounds) against this compound.
-
Elucidating the specific molecular targets of this compound and the detailed signaling pathways involved in its induction of apoptosis and cell adhesion disruption.
-
Investigating the potential synergistic effects of combining different antioxidants.
-
Exploring the role of the Nrf2 pathway in the cellular defense against this compound and whether certain antioxidants exert their protective effects through the activation of this pathway.
By addressing these research questions, a more complete understanding of how to effectively counteract this compound-induced damage can be achieved, paving the way for the development of novel therapeutic and prophylactic strategies.
References
- 1. This compound | Research-Grade Mycotoxin [benchchem.com]
- 2. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facial Eczema in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Understanding and Beating Facial Eczema | MineralBoost [mineralboost.co.nz]
- 5. Sollus [sollus.co.nz]
- 6. The Antioxidant Properties of Selenium and Vitamin E; Their Role in Periparturient Dairy Cattle Health Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin E and selenium partially prevent cytotoxicity, oxidative stress and DNA damage induced by T-2 toxin in bovine Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of selenium and vitamin E on blood selenium levels, tissue glutathione peroxidase activities and white muscle disease in sheep fed purified or hay diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine increases manganese superoxide dismutase activity in septic rat diaphragms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.bioticsresearch.com [blog.bioticsresearch.com]
- 12. traceminerals.com [traceminerals.com]
Unraveling Resistance: A Comparative Guide to Gene Expression in Susceptible vs. Resistant Animals
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of disease resistance is paramount. This guide provides an objective comparison of gene expression profiles between resistant and susceptible animals, supported by experimental data and detailed methodologies. By dissecting the transcriptomic landscapes of these distinct phenotypes, we can identify key pathways and genetic markers that drive effective immune responses, paving the way for novel therapeutic and selective breeding strategies.
Data Presentation: Differentially Expressed Genes (DEGs)
The following tables summarize key quantitative data from studies comparing gene expression profiles in resistant and susceptible animals challenged with specific pathogens.
Table 1: Gene Expression Changes in Cattle Skin in Response to Rhipicehalus microplus Infestation
This table details the differential expression of four genes in the skin of susceptible Gyr x Holstein cattle compared to resistant animals following infestation with the cattle tick, Rhipicephalus microplus. The data indicates a significant upregulation of these genes in susceptible animals, suggesting a hypersensitivity reaction that is nonetheless ineffective at preventing tick infestation[1].
| Gene | Function | Relative Expression Level (Susceptible vs. Resistant) | P-value |
| S100A7 (allergen Bos d3) | Calcium-binding protein, involved in inflammatory responses | 2.01 ± 0.6 times higher in susceptible group | P = 0.001 |
| TPT1 (Translationally controlled tumor protein 1) | Calcium-binding protein, involved in various cellular processes | 1.32 ± 0.9 times higher in susceptible group | P = 0.001 |
| TRPV6 (Transient receptor potential vanilloid 6) | Calcium channel protein | 1.53 ± 1.2 times higher in susceptible group | P = 0.001 |
| CST6 (Cystatin E/M) | Cysteine proteinase inhibitor | 2.03 ± 0.7 times higher in susceptible group | P = 0.001 |
Table 2: Differentially Expressed Genes in the Abomasal Tissue of Sheep in Response to Haemonchus contortus Infection
This table presents a selection of differentially expressed genes identified in the abomasal tissue of genetically resistant versus susceptible Merino sheep following primary infection with the gastrointestinal nematode, Haemonchus contortus. The study from which this data is drawn identified a total of 127 and 726 differentially expressed genes in two different selection flocks, highlighting the complexity of the host response[2][3]. The selected genes are involved in critical immune and inflammatory pathways.
| Gene | Putative Function | Fold Change (Resistant vs. Susceptible) | FDR |
| C3 | Complement component 3 | Upregulated in Resistant | < 0.05 |
| FGA | Fibrinogen alpha chain | Upregulated in Resistant | < 0.05 |
| FGB | Fibrinogen beta chain | Upregulated in Resistant | < 0.05 |
| FGG | Fibrinogen gamma chain | Upregulated in Resistant | < 0.05 |
| SERPINA1 | Serpin family A member 1 | Upregulated in Resistant | < 0.05 |
| IGLL1 | Immunoglobulin lambda-like polypeptide 1 | Downregulated in Resistant | < 0.05 |
| IL1R1 | Interleukin 1 receptor, type I | Downregulated in Resistant | < 0.05 |
| CXCL8 | C-X-C motif chemokine ligand 8 | Downregulated in Resistant | < 0.05 |
Experimental Protocols
The following section outlines the typical methodologies employed in studies comparing gene expression profiles in resistant and susceptible animals.
Animal Selection and Experimental Infection
-
Animal Selection: Animals are phenotypically or genotypically selected for their resistance or susceptibility to a specific pathogen. This can be based on historical data, genetic markers, or preliminary challenge studies. For example, in the study of cattle tick resistance, F2 generation Gyr x Holstein animals were selected based on their extreme breeding values for tick resistance/susceptibility[1].
-
Experimental Infection: A controlled and standardized infection protocol is implemented. This involves challenging both resistant and susceptible groups of animals with a known quantity of the pathogen. For instance, in the Haemonchus contortus study, sheep were orally infected with a specific number of L3 larvae[4].
-
Sample Collection: Tissue samples from the primary site of infection or immune response are collected at specific time points post-infection. In the cattle tick study, skin biopsies were taken from the lesion area[1]. For the sheep nematode study, abomasal tissue was collected[2][3].
RNA Extraction and Sequencing
-
RNA Extraction: Total RNA is extracted from the collected tissue samples using commercially available kits, such as the RNeasy Midi Kit (Qiagen), following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry and capillary electrophoresis.
-
Library Preparation: For RNA sequencing (RNA-seq), cDNA libraries are constructed from the total RNA. This process typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are then sequenced using a high-throughput sequencing platform, such as those from Illumina. The sequencing process generates millions of short reads corresponding to the RNA transcripts present in the original samples.
Data Analysis
-
Quality Control: The raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.
-
Read Alignment: The high-quality reads are then aligned to a reference genome of the host species.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly differentially expressed between the resistant and susceptible groups. This typically involves using software packages like DESeq2 or edgeR, which account for the variability in the data and provide metrics such as fold change and false discovery rate (FDR) or p-values.
-
Functional Annotation and Pathway Analysis: The differentially expressed genes are then subjected to functional annotation and pathway analysis using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes and signaling pathways that are enriched in the dataset.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Toll-like receptor signaling pathway.
Experimental Workflow Diagram
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome analysis unraveled potential mechanisms of resistance to Haemonchus contortus infection in Merino sheep populations bred for parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assembly and Analysis of Haemonchus contortus Transcriptome as a Tool for the Knowledge of Ivermectin Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Sporidesmin's Cytotoxic Mechanisms: A Comparative Analysis of Oxidative Stress and Cell Adhesion Disruption
A critical evaluation of the prevailing hypotheses concerning the cellular toxicity of the mycotoxin sporidesmin reveals a compelling shift in focus from oxidative stress to a primary disruption of cell adhesion. While the generation of reactive oxygen species (ROS) has long been considered a principal mechanism, recent evidence suggests that the initial and more significant cellular damage may stem from the toxin's interference with the intricate machinery of cell-matrix and cell-cell interactions. This guide provides a comparative analysis of these two mechanisms, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of this compound's mode of action.
The Dichotomy of this compound's Toxicity: Oxidative Stress vs. Cell Adhesion
The prevailing theory for this compound's toxicity centers on the redox cycling of its epidithiodioxopiperazine (ETP) ring, which is believed to generate ROS, leading to widespread oxidative damage.[1][2] This hypothesis is supported by in vitro studies demonstrating the generation of superoxide and hydroxyl radicals.[1] However, a pivotal study utilizing human hepatoblastoma (HepG2) cells challenged this dogma. This research demonstrated that this compound induced a significant loss of cell adhesion and disruption of the actin cytoskeleton at concentrations that did not produce detectable levels of ROS, apoptosis, or necrosis.[3][4] This suggests that the impact on cell adhesion is a primary and distinct mechanism of toxicity, rather than a secondary effect of oxidative stress.
In contrast, the structurally related ETP mycotoxin, gliotoxin, is more commonly associated with the induction of both oxidative stress and apoptosis.[3][5] This distinction highlights the nuanced differences in the cellular responses to these similar toxins and underscores the importance of investigating multiple mechanistic pathways.
Comparative Analysis of Cytotoxicity
| Toxin | Cell Line | IC50/LC50 Value | Reference |
| Gliotoxin | A549 (Human Lung Carcinoma) | 2.7 µM | [6] |
| Gliotoxin | L132 (Human Embryonic Lung) | 4.25 µM | [6] |
| Gliotoxin | HepG2 (Human Hepatoblastoma) | 3 µM | [6] |
| Gliotoxin | HEK293 (Human Embryonic Kidney) | 2.1 µM | [6] |
| Gliotoxin | MCF-7 (Human Breast Adenocarcinoma) | 1.5625 µM | [7] |
| Gliotoxin | MDA-MB-231 (Human Breast Adenocarcinoma) | 1.5625 µM | [7] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test population.
The Role of Antioxidants: A Protective Countermeasure?
Given the oxidative stress hypothesis, the use of antioxidants to mitigate this compound's toxicity is a logical therapeutic strategy. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has been shown to protect against cytotoxicity induced by other toxins that generate ROS.[8][9][10][11] While specific quantitative data on the protective effects of NAC against this compound-induced cell detachment is not available in the provided search results, its known antioxidant properties make it a relevant compound for comparative studies.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experimental techniques are provided below.
Dichlorodihydrofluorescein Diacetate (DCFDA) Assay for Reactive Oxygen Species (ROS) Detection
This assay is used to measure the intracellular generation of ROS.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Cell culture medium without phenol red
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells once with PBS. Add 100 µL of 20 µM DCFDA solution in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 45 minutes in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS.
-
Treatment: Add 100 µL of the test compounds (this compound, gliotoxin, antioxidants) at desired concentrations. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Repeat measurements at various time points (e.g., 30, 60, 120, 180 minutes) to obtain kinetic data.
Phalloidin Staining for F-actin Visualization
This protocol is used to visualize the actin cytoskeleton and assess its integrity.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Glass coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a petri dish or multi-well plate.
-
Treatment: Treat the cells with this compound or other compounds for the desired time.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30-60 minutes to reduce non-specific binding.
-
Phalloidin Staining: Dilute the fluorescently-conjugated phalloidin in 1% BSA in PBS to the manufacturer's recommended concentration. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. If desired, incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells three times with PBS and mount the coverslips on microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with the appropriate filters.[12][13][14][15]
Cell Detachment Assay
This assay quantifies the extent of cell detachment from a substrate.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with this compound or other compounds for the desired duration.
-
Collection of Detached Cells: Gently collect the culture medium, which contains the detached cells, into a centrifuge tube.
-
Washing: Gently wash the adherent cells with PBS and add this wash to the centrifuge tube from the previous step.
-
Collection of Adherent Cells: Add trypsin-EDTA to the wells to detach the remaining adherent cells and add them to a separate centrifuge tube.
-
Cell Counting: Centrifuge both tubes to pellet the cells. Resuspend the cell pellets in a known volume of medium and count the number of cells in each fraction (detached and adherent) using a hemocytometer or an automated cell counter.
-
Calculation: Express the number of detached cells as a percentage of the total number of cells (detached + adherent).[16]
Signaling Pathways and Molecular Mechanisms
The disruption of cell adhesion by this compound likely involves the modulation of key signaling pathways that regulate the actin cytoskeleton and focal adhesions.
Experimental Workflow for Investigating Cell Adhesion Pathways
Caption: Experimental workflow for investigating this compound's effect on cell adhesion.
Proposed Signaling Pathway for this compound-Induced Cell Detachment
While the precise molecular targets of this compound are yet to be fully elucidated, the observed effects on the actin cytoskeleton and cell adhesion suggest the involvement of the Rho family of small GTPases and focal adhesion proteins.[1][17] Rho GTPases are critical regulators of actin dynamics, and their dysregulation can lead to profound changes in cell morphology and adhesion.[18][19][20][21][22] Focal adhesion kinase (FAK), vinculin, and paxillin are key components of focal adhesions, which are the sites of cell-matrix attachment.[23][24][25][26][27]
References
- 1. researchgate.net [researchgate.net]
- 2. The cellular and molecular toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 8. Gliotoxin-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine increases manganese superoxide dismutase activity in septic rat diaphragms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine prevents cholinergic and non-cholinergic toxic effects induced by nerve agent poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of N-acetylcysteine against monosodium glutamate-induced astrocytic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Phalloidin staining protocol | Abcam [abcam.com]
- 15. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 16. researchgate.net [researchgate.net]
- 17. This compound and gliotoxin induce cell detachment and perturb microfilament structure in cultured liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rho GTPase signaling in Dictyostelium discoideum: insights from the genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Signal transduction pathways regulated by Rho GTPases in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulation of Rho GTPase signaling regulates a switch between adipogenesis and myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Vinculin controls focal adhesion formation by direct interactions with talin and actin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reduced cell-substrate adhesion formation promotes cell migration in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Vinculin modulation of paxillin–FAK interactions regulates ERK to control survival and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dynamics and distribution of paxillin, vinculin, zyxin and VASP depend on focal adhesion location and orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of Hepatoprotective Agents Against Sporidesmin-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key hepatoprotective agents with potential efficacy against liver damage induced by sporidesmin, the mycotoxin responsible for facial eczema in ruminants. The primary mechanism of this compound-induced hepatotoxicity is severe oxidative stress, leading to inflammation, necrosis of the biliary epithelium, and cholestasis.[1][2] This analysis compares the performance of Zinc, Silymarin, and N-Acetylcysteine (NAC) based on available experimental data, focusing on their mechanisms of action against oxidative liver injury.
Comparative Efficacy of Hepatoprotective Agents
While direct comparative studies of these agents against this compound are limited, their efficacy can be inferred from their performance in mitigating oxidative liver damage in various experimental models. Zinc has been the most extensively studied agent specifically for this compound toxicity.[3]
| Agent | Key Efficacy Markers | Animal Model | Notable Findings |
| Zinc | ↓ Serum GGT, AST, Bilirubin↓ Liver Damage Score↑ Body Weight | Sheep | Demonstrated significant protection against this compound-induced liver damage and photosensitization.[3] Efficacy is dose-dependent. |
| Silymarin | ↓ Serum ALT, AST, ALP↓ Hepatic Necrosis↑ Antioxidant Enzymes (SOD, CAT) | Mouse (Isoniazid-induced)[4] | Showed hepatoprotection comparable to N-Acetylcysteine in a drug-induced liver injury model.[4] Known to scavenge free radicals and inhibit lipid peroxidation.[5] |
| N-Acetylcysteine (NAC) | ↓ Serum ALT, AST↓ Inflammatory Markers (IL-6, IL-10)↑ Glutathione (GSH) Levels | Mouse (Ethanol + LPS-induced)[6] | Effectively replenishes intracellular glutathione, a key endogenous antioxidant, and exhibits anti-inflammatory properties.[6][7] |
Note: The data for Silymarin and N-Acetylcysteine are derived from models of drug-induced liver injury that share the common pathology of oxidative stress with this compound toxicity. Direct experimental data for these agents against this compound is not extensively available.
Mechanisms of Action and Signaling Pathways
The primary toxic effect of this compound is the generation of reactive oxygen species (ROS), leading to a cascade of cellular damage. The hepatoprotective agents discussed here interrupt this pathway at different points.
This compound-Induced Hepatotoxicity Pathway
This compound, through its epidithiodioxopiperazine ring, undergoes redox cycling, which generates superoxide radicals.[1] This initiates a chain reaction of oxidative stress, leading to lipid peroxidation of cellular membranes, mitochondrial dysfunction, and ultimately, apoptosis and necrosis of hepatocytes and biliary epithelial cells. This damage results in cholestasis and the release of liver enzymes into the bloodstream.
Figure 1. Signaling pathway of this compound-induced liver injury.
Mechanisms of Hepatoprotective Agents
The compared agents counteract this compound-induced toxicity primarily by bolstering the cell's antioxidant defenses.
Figure 2. Mechanisms of action of hepatoprotective agents.
Experimental Protocols
Standardized protocols are crucial for the comparative assessment of hepatoprotective agents. Below are representative methodologies for inducing this compound hepatotoxicity and evaluating protective effects.
Induction of this compound Hepatotoxicity in Sheep
-
Animal Model: Romney wethers, approximately 15 months old, are commonly used.[8]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with ad libitum access to water and pasture.
-
This compound Administration: this compound-A is administered orally via gavage. Dosing can be a single acute dose or repeated low doses (e.g., 0.0167 mg/kg bodyweight) for a specified period (e.g., 12 to 48 days) to induce chronic liver injury.[8]
-
Monitoring: Clinical signs, including photosensitization and body weight, are monitored regularly.
-
Sample Collection: Blood samples are collected at baseline and at regular intervals post-administration to measure serum biochemical markers. Liver biopsies or post-mortem tissue collection are performed for histopathological analysis.
Assessment of Hepatoprotective Efficacy
-
Treatment Groups: Animals are divided into control (vehicle), this compound-only, and this compound + hepatoprotective agent groups.
-
Agent Administration: The hepatoprotective agent is administered orally or via the appropriate route, typically starting before and continuing during the this compound challenge. For example, zinc sulphate can be administered orally for 5 days, bracketing the 3-day this compound dosing period.[8]
-
Biochemical Analysis: Serum levels of gamma-glutamyltransferase (GGT), aspartate aminotransferase (AST), alanine aminotransferase (ALT), and total bilirubin are quantified using standard enzymatic and colorimetric assays. GGT is a particularly sensitive marker for this compound-induced biliary damage.[9][10][11]
-
Histopathological Evaluation: Liver tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A scoring system is used to grade the severity of lesions, including portal fibrosis, biliary hyperplasia, inflammation, and necrosis.[12]
Figure 3. General experimental workflow for assessing hepatoprotective agents.
Conclusion
Zinc is a well-established agent for the prevention of this compound-induced liver injury, with substantial in vivo data supporting its efficacy. Silymarin and N-Acetylcysteine, potent antioxidants with proven hepatoprotective effects in other models of toxic liver injury, represent promising candidates for mitigating this compound toxicity. Their mechanisms of action, centered on combating oxidative stress and inflammation, align well with the known pathophysiology of this compound. Further research involving direct comparative studies in a this compound-induced animal model is warranted to definitively establish their relative efficacy and optimal therapeutic application.
References
- 1. mro.massey.ac.nz [mro.massey.ac.nz]
- 2. Primary Impacts of the Fungal Toxin this compound on HepG2 Cells: Altered Cell Adhesion without Oxidative Stress or Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facial Eczema in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Comparative study of protective effect of silymarin and n-acetyl cysteine on isoniazid induced hepatotoxicity in mice - Iranian Journal of Pharmacology and Therapeutics [ijpt.iums.ac.ir]
- 5. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are silymarin and N-acetylcysteine able to prevent liver damage mediated by multiple factors? Findings against ethanol plus LPS-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Effects of low dose rates of this compound given orally to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical biochemistry of this compound natural intoxication (facial eczema) of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Publications » SciQuest [sciquest.org.nz]
- 12. Chronic facial eczema in sheep: description of gross and histological changes in the liver and association with serum gamma-glutamyltransferase activity at the time of this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sporidesmin
Essential guidelines for the safe handling and disposal of the mycotoxin sporidesmin, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the safe management of potent mycotoxins like this compound is paramount. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, minimizing risk and ensuring compliance with safety standards. This compound, a potent hepatotoxin, requires careful handling due to its ability to cause severe liver damage. The key to its detoxification lies in the chemical cleavage of its disulfide bridge, rendering it non-toxic.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent and treat it as hazardous waste.
Step-by-Step Disposal Procedures
The following methods are recommended for the chemical inactivation and disposal of this compound. These procedures are based on established methods for the degradation of mycotoxins and the chemical properties of epipolythiodioxopiperazine (ETP) toxins.
Method 1: Alkaline Hypochlorite Treatment
This method is effective for the complete inactivation of various toxins and is a recommended starting point for this compound disposal.
Experimental Protocol:
-
Preparation of Inactivation Solution: Prepare a fresh solution of 2.5% sodium hypochlorite (bleach) in 0.25 N sodium hydroxide.
-
Treatment of Liquid Waste: For liquid waste containing this compound (e.g., culture filtrates, contaminated solutions), add a sufficient volume of the inactivation solution to immerse the waste completely.
-
Soaking: Allow the mixture to soak for a minimum of four hours to ensure complete inactivation.
-
Neutralization and Disposal: After the soaking period, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0. Dispose of the neutralized solution in accordance with local and institutional regulations for chemical waste.
Method 2: Alkaline Hydrolysis
Alkaline conditions can effectively hydrolyze and detoxify mycotoxins.
Experimental Protocol:
-
Preparation of Alkaline Solution: Prepare a 1 M solution of sodium hydroxide (NaOH).
-
Treatment of this compound Waste: For solid or liquid waste, add the 1 M NaOH solution. Ensure complete submersion of solid waste.
-
Incubation: Allow the waste to incubate in the alkaline solution for at least 24 hours at room temperature. For potentially higher efficacy, the temperature can be elevated, though this should be done with caution in a controlled environment.
-
Neutralization and Disposal: Following incubation, neutralize the solution with a suitable acid to a pH of 6.0-8.0 before disposing of it as chemical waste according to institutional guidelines.
Method 3: Reductive Cleavage of the Disulfide Bond
Chemicals that reduce disulfide bonds can effectively neutralize the toxicity of this compound.
Experimental Protocol:
-
Preparation of Reducing Solution: Prepare a solution of a reducing agent such as sodium borohydride (NaBH₄) or sodium sulfite (Na₂SO₃). A typical starting concentration would be 0.1 M in a suitable solvent (e.g., methanol for NaBH₄, water for Na₂SO₃).
-
Treatment: Add the reducing solution to the this compound waste.
-
Reaction Time: Allow the reaction to proceed for several hours. The exact time may vary, and a follow-up analysis to confirm the absence of the parent toxin may be necessary for process validation.
-
Quenching and Disposal: For sodium borohydride, carefully quench the reaction with an acid. For both reagents, neutralize the final solution and dispose of it as chemical waste.
Data on Chemical Inactivation of Mycotoxins
The following table summarizes quantitative data from studies on the chemical inactivation of various mycotoxins, which can serve as a reference for developing this compound-specific protocols.
| Chemical Agent | Concentration | Treatment Time | Target Mycotoxin(s) | Efficacy | Reference |
| Sodium Hypochlorite & Sodium Hydroxide | 2.5% NaOCl in 0.25 N NaOH | 4 hours | T-2 mycotoxin, Brevetoxin | Complete inactivation | [1] |
| Sodium Hypochlorite | 1.0% NaOCl | 30 minutes | Saxitoxin, Tetrodotoxin, Ricin | Effective inactivation | [1] |
| Ammonia | 0.5-2.0% under pressure (45-55 psi) and heat (80-100°C) | 20-60 minutes | Aflatoxins | >99% reduction | |
| Ozone | 500-3000 ppm (gaseous) | 1 hour | Various mycotoxins | Up to 100% reduction | [2] |
| Sodium Hydroxide | 1 M | 24 hours | Aflatoxins | Significant reduction | [3][4] |
| Sodium Sulfite | Excess at pH 9.5 | 20 minutes (for proteins) | Disulfide bonds in proteins | Quantitative cleavage | [5] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Ozonation procedure for removal of mycotoxins in maize: A promising screening approach for improvement of food safety | PLOS One [journals.plos.org]
- 3. Impact of food processing and detoxification treatments on mycotoxin contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Sporidesmin
For researchers, scientists, and professionals in drug development, the safe handling of potent mycotoxins like Sporidesmin is paramount. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, decontamination procedures, and disposal plans to ensure a secure laboratory environment.
This compound, a mycotoxin produced by the fungus Pithomyces chartarum, is a potent hepatotoxin known to cause facial eczema in ruminants.[1] Its handling in a laboratory setting requires stringent safety measures to prevent accidental exposure through inhalation, ingestion, or skin contact.[2] This document outlines the necessary precautions and procedures for the safe management of this compound from receipt to disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the recommended PPE for various handling scenarios. While specific quantitative data for this compound is limited, these recommendations are based on established best practices for handling potent mycotoxins.[2][3][4]
| Task | Required PPE | Specifications & Best Practices |
| Handling Solid/Dry this compound | - Full-face respirator with P100/FFP3 cartridges- Chemical-resistant disposable gown or coveralls- Double-gloving (e.g., nitrile)- Disposable shoe covers | - All handling of dry powder must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent aerosolization.[2]- Use "static-free" disposable gloves when working with dry forms of toxins that are prone to dispersal via static electricity.[1] |
| Handling this compound in Solution | - Safety goggles or a face shield- Lab coat- Chemical-resistant gloves (e.g., nitrile) | - Work within a chemical fume hood.- Ensure gloves are compatible with the solvent used. Regularly inspect gloves for any signs of degradation or perforation.[5] |
| General Laboratory Work | - Safety glasses with side shields- Lab coat- Disposable nitrile gloves | - Standard laboratory attire, including long pants and closed-toe shoes, is mandatory at all times.[3] |
| Decontamination & Disposal | - Chemical-resistant goggles or face shield- Heavy-duty, chemical-resistant gloves- Chemical-resistant apron or gown | - Select PPE based on the specific hazards of the decontamination agents and waste handling procedures. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram illustrates the key stages of handling this compound in a laboratory environment.
Decontamination Protocols: Neutralizing the Threat
Effective decontamination is crucial to prevent the spread of this compound. The choice of method depends on the nature of the contaminated material.
| Item to be Decontaminated | Recommended Method | Protocol |
| Work Surfaces (in fume hood/BSC) | Chemical Inactivation | 1. Prepare a fresh solution of a suitable decontaminant (e.g., >1% sodium hypochlorite).2. Apply the solution to the surface and ensure it remains wet for a contact time of at least 30 minutes.3. Wipe the surface with a compatible solvent (e.g., 70% ethanol) to remove residual decontaminant. |
| Laboratory Equipment (glassware, etc.) | Autoclaving or Chemical Inactivation | Autoclaving: 1. Place items in an autoclavable bag or container.2. Autoclave at 121°C and 15 psi for a minimum of 60 minutes.[6][7]Chemical Inactivation: 1. Immerse equipment in a decontaminant solution for at least 30 minutes.2. Rinse thoroughly with purified water. |
| Spills | Chemical Inactivation | 1. Evacuate the immediate area for at least 30 minutes to allow aerosols to settle.[2]2. Wearing appropriate PPE, cover the spill with absorbent material.3. Gently apply decontaminant to the absorbent material, working from the outside in.4. Allow a contact time of at least 30 minutes before cleaning up the material as hazardous waste. |
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound must be treated as hazardous waste. A clear and compliant disposal plan is essential.
Key Disposal Procedures:
-
Segregation: All contaminated disposable materials, such as gloves and paper towels, should be collected in approved hazardous waste containers.[8]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the contents (e.g., "this compound-contaminated waste").
-
Collection: All sample extracts and solutions containing this compound are considered hazardous waste and must be collected in approved containers.[8]
-
Final Disposal: The primary method for the disposal of mycotoxin-contaminated waste is high-temperature incineration.[9] This should be carried out by a licensed hazardous waste management company in accordance with local and national regulations.
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. jcesom.marshall.edu [jcesom.marshall.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Pesticide Personal Protective Equipment: Glove Selection [extension.sdstate.edu]
- 4. ethz.ch [ethz.ch]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. Destruction of Spores on Building Decontamination Residue in a Commercial Autoclave - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ams.usda.gov [ams.usda.gov]
- 9. normecfoodcare.com [normecfoodcare.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
